2-Amino-5-bromo-3-methylbenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-bromo-3-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLPKYJTGUCBQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474402 | |
| Record name | 2-amino-5-bromo-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206548-13-2 | |
| Record name | 2-amino-5-bromo-3-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Amino-5-bromo-3-methylbenzoic acid physical and chemical properties
An In-Depth Technical Guide to 2-Amino-5-bromo-3-methylbenzoic Acid
Introduction
This compound, identified by the CAS Number 206548-13-2, is a substituted aromatic carboxylic acid of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry.[1][2] Its molecular structure incorporates three key functional groups on a benzene ring: an amino group, a bromine atom, and a carboxylic acid. This unique arrangement makes it a versatile and valuable building block for the synthesis of more complex molecules, including novel pharmaceutical intermediates and fine chemicals.[3] This guide provides a comprehensive overview of its physical and chemical properties, established synthetic protocols, reactivity, and handling procedures, designed for researchers and drug development professionals.
Physicochemical Properties
The fundamental physical and chemical characteristics of a compound are critical for its application in experimental settings. This compound is typically a colorless to pink solid, and its properties are well-documented.[3][4]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 206548-13-2 | [1][2] |
| Molecular Formula | C₈H₈BrNO₂ | [1][5] |
| Molecular Weight | 230.06 g/mol | [1][5] |
| Appearance | Pink or Colorless Solid | [3][4] |
| Melting Point | 236-238 °C | [2][3][5] |
| Boiling Point | 347.9 °C (Predicted) | [2][5] |
| Density | 1.7 g/cm³ (Predicted) | [5] |
| Flash Point | 164.2 °C (Predicted) |[5] |
Caption: Chemical Structure of this compound.
Synthesis and Purification
The most common and well-documented synthesis of this compound involves the electrophilic bromination of its precursor, 2-amino-3-methylbenzoic acid.[2][4] Several methods exist, with the choice of brominating agent and solvent system being key variables. A highly effective and frequently cited method utilizes hydrobromic acid in dimethyl sulfoxide (DMSO).[2][4]
Synthetic Workflow: Bromination of 2-amino-3-methylbenzoic acid
The general workflow involves the direct bromination of the activated aromatic ring. The amino group is a strong activating group, directing the electrophilic substitution to the ortho and para positions. In this case, the para position relative to the amino group is targeted.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via HBr/DMSO Method
This protocol is adapted from established literature procedures.[2][4]
-
Dissolution: In a suitable reaction vessel, dissolve 2-amino-3-methylbenzoic acid (10.0 g, 66 mmol) in dimethyl sulfoxide (DMSO).
-
Addition of Reagent: To the solution, add 48% aqueous hydrogen bromide (18.0 mL).
-
Reaction: Stir the reaction mixture at room temperature overnight. A precipitate may form during this time.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutralized.
-
Precipitation: Continue stirring the neutralized mixture overnight to ensure complete precipitation of the product.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Drying: Dry the collected solid under vacuum to yield this compound. This process typically results in a high yield (around 85%) of the product as a pink solid.[2][4]
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. Understanding these reactive sites is key to its application as a molecular scaffold.
-
Amino Group (-NH₂): As a primary aromatic amine, this group can undergo diazotization upon treatment with nitrous acid (HNO₂) to form a highly versatile diazonium salt.[6] This intermediate can then be subjected to a wide range of Sandmeyer-type reactions to introduce functionalities such as -Cl, -CN, -OH, and -H.
-
Carboxylic Acid Group (-COOH): This group can undergo standard carboxylic acid reactions, including esterification (reaction with an alcohol under acidic conditions) and amidation (reaction with an amine, often requiring an activating agent).
-
Bromo Group (-Br): The bromine atom on the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions.
Caption: Key reactive sites on the this compound molecule.
Spectroscopic Profile
Structural confirmation of this compound is typically achieved through spectroscopic methods.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl group. A reported spectrum shows the following key shifts: ¹H NMR (500 MHz, DMSO-d₆): δ 7.69 (d, J = 1.0 Hz, 1H), 7.33 (d, J = 1.0 Hz, 1H), 2.10 (s, 3H).[4] The two doublets correspond to the two non-equivalent aromatic protons, while the singlet at 2.10 ppm corresponds to the three protons of the methyl group.
-
Mass Spectrometry: Mass spectral analysis confirms the molecular weight of the compound. Electrospray ionization (ESI) typically shows a peak corresponding to the protonated molecule [M+H]⁺ at m/z 231.[4] The isotopic pattern of this peak, showing two signals of nearly equal intensity separated by 2 m/z units, would be characteristic of a molecule containing one bromine atom.
Applications in Research and Development
This compound is primarily utilized as a chemical intermediate in laboratory synthesis.[3]
-
Pharmaceutical R&D: Its structure makes it a valuable starting material for creating libraries of novel compounds for drug discovery. Substituted benzoic acids are crucial scaffolds for developing inhibitors of various biological targets. While specific applications for this isomer are proprietary or in early-stage research, related isomers are investigated for developing treatments for inflammatory diseases and cancer.[6][7]
-
Organic Synthesis: As a versatile building block, it enables the construction of complex molecular architectures, including heterocyclic systems that are prevalent in many biologically active compounds.[3]
-
Materials Science: Related aromatic compounds are explored for their potential in developing new materials for organic electronics and photonic devices, suggesting a potential, though less explored, avenue for this molecule.[7]
Safety and Handling
While comprehensive toxicity data for this specific compound is limited, it should be handled with the standard precautions for laboratory chemicals.[8] Data from structurally related compounds suggests it may cause skin, eye, and respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[8]
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8]
-
First-Aid Measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Immediately wash off with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth with water and seek medical attention.[8]
-
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[10]
Conclusion
This compound is a strategically important chemical intermediate whose value is derived from its trifunctional nature. The presence of an amine, a carboxylic acid, and a bromine atom on a single scaffold provides chemists with multiple handles for molecular elaboration. Its straightforward synthesis and versatile reactivity make it a cornerstone for creating diverse and complex molecules, particularly for applications in pharmaceutical research and development. Proper understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in a research setting.
References
- ChemBK. (2024). 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID.
- MySkinRecipes. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision Organic Compounds for Laboratory Synthesis: Focus on this compound.
Sources
- 1. This compound | C8H8BrNO2 | CID 11850383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 206548-13-2 [m.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. echemi.com [echemi.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. 2-Amino-3-bromo-5-methylbenzoic acid [myskinrecipes.com]
An In-Depth Technical Guide to the Synthesis of 2-Amino-5-bromo-3-methylbenzoic Acid
Introduction
2-Amino-5-bromo-3-methylbenzoic acid, a substituted anthranilic acid derivative, serves as a pivotal building block in the landscape of modern chemical research and development. Its unique trifunctional arrangement—comprising an amine, a bromine atom, and a carboxylic acid on a toluene backbone—renders it a highly versatile intermediate. This guide provides a comprehensive technical overview of the primary synthetic pathways to this valuable compound, offering field-proven insights for researchers, medicinal chemists, and professionals in drug development and materials science. The methodologies detailed herein are presented with a focus on experimental causality, procedural robustness, and comparative analysis to aid in the selection of the most suitable route for a given application.
Core Synthesis Strategy: Electrophilic Aromatic Substitution
The most direct and widely employed strategy for the synthesis of this compound is the electrophilic aromatic bromination of its readily available precursor, 2-amino-3-methylbenzoic acid (also known as 3-methylanthranilic acid). The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The amino group (-NH₂) is a potent activating group and is ortho-, para-directing. The carboxylic acid (-COOH) and methyl (-CH₃) groups are weaker directors. Consequently, the incoming electrophilic bromine is predominantly directed to the position para to the strongly activating amino group, which is the C5 position, leading to the desired product.
Two principal methods for this transformation have been established, differing primarily in the choice of brominating agent and solvent system.
Route 1: Bromination using N-Bromosuccinimide (NBS) in Dimethylformamide (DMF)
This method is a widely adopted procedure due to its mild reaction conditions and high yields. N-Bromosuccinimide serves as a convenient and safer source of electrophilic bromine compared to liquid bromine.
Mechanism Insight: In a polar aprotic solvent like DMF, NBS is polarized, facilitating the generation of a Br⁺ electrophile. The lone pair of the nitrogen in the amino group of 2-amino-3-methylbenzoic acid donates electron density to the aromatic ring, activating it for electrophilic attack. The attack occurs preferentially at the C5 position due to the strong para-directing influence of the amino group and minimal steric hindrance. A subsequent deprotonation of the resulting sigma complex restores aromaticity and yields the final product.
Experimental Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-3-methylbenzoic acid (e.g., 500 mg, 3.31 mmol) in anhydrous N,N-dimethylformamide (DMF) (e.g., 33 mL).
-
Addition of NBS: To the stirred solution at room temperature (20°C), add N-Bromosuccinimide (NBS) (e.g., 618 mg, 3.47 mmol, 1.05 equivalents) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water (e.g., 50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (e.g., 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[1]
Caption: Workflow for the synthesis of this compound using NBS/DMF.
Route 2: Bromination using Aqueous Hydrogen Bromide (HBr) in Dimethyl Sulfoxide (DMSO)
This alternative protocol employs a strong acid, hydrobromic acid, in the polar aprotic solvent DMSO. It offers a high-yielding pathway and avoids the use of a solid brominating agent.
Mechanism Insight: In this method, it is believed that HBr in DMSO generates the electrophilic bromine species. The reaction proceeds via a similar electrophilic aromatic substitution mechanism as the NBS route, with the amino group directing the substitution to the para position. The use of a strong acid can also protonate the amino group, which would deactivate the ring. However, the equilibrium lies in favor of the free amine, which is sufficiently reactive to undergo bromination.
Experimental Protocol:
-
Dissolution: Dissolve 2-amino-3-methylbenzoic acid (e.g., 10.0 g, 66 mmol) in Dimethyl Sulfoxide (DMSO) in a suitable reaction vessel.
-
Addition of HBr: To the solution, add 48% aqueous hydrogen bromide solution (e.g., 18.0 mL).
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Quenching: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the mixture is basic and precipitation of the product is complete.
-
Isolation: Stir the resulting mixture overnight to ensure complete precipitation. Collect the precipitate by filtration.
-
Drying: Dry the collected solid under vacuum to afford this compound.[1]
Caption: Workflow for the synthesis of this compound using HBr/DMSO.
Alternative Synthesis Strategy: Oxidative Cleavage of a Bicyclic Precursor
An alternative, multi-step approach involves the synthesis of a substituted isatin (an indole-2,3-dione) followed by its oxidative ring-opening to yield the desired anthranilic acid. This route offers a different strategic approach, building the substitution pattern on the ring before forming the final product.
Route 3: Oxidative Cleavage of 5-bromo-7-methylindoline-2,3-dione
This method involves the preparation of 5-bromo-7-methylisatin, which is then subjected to oxidative cleavage using hydrogen peroxide in a basic solution.
Mechanism Insight: The reaction proceeds via the nucleophilic attack of a hydroperoxide anion (formed from H₂O₂ and NaOH) on the C2 carbonyl of the isatin. This is followed by a rearrangement and cleavage of the C2-C3 bond, ultimately leading to the formation of the corresponding anthranilic acid after acidification. This method is particularly useful when the desired substitution pattern is more easily accessible on the isatin precursor.
Experimental Protocol (Two Stages):
Stage 1: Synthesis of 5-bromo-7-methylisatin (via Sandmeyer Isatin Synthesis)
-
Precursor: Start with 4-bromo-2-methylaniline.
-
Isonitrosoacetanilide formation: React 4-bromo-2-methylaniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate to form the corresponding isonitrosoacetanilide.
-
Cyclization: Treat the isonitrosoacetanilide with a strong acid, such as concentrated sulfuric acid, to induce intramolecular electrophilic cyclization, yielding 5-bromo-7-methylisatin.
Stage 2: Oxidative Cleavage to this compound
-
Dissolution: In a reaction vessel, dissolve 5-bromo-7-methylindoline-2,3-dione (e.g., 8 g, 33 mmol) in an aqueous solution of sodium hydroxide.
-
Oxidation: Cool the solution to 0°C and slowly add a solution of 30% hydrogen peroxide.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Acidification: Quench the reaction by acidifying with an acid (e.g., glacial acetic acid) to precipitate the product.
-
Isolation and Drying: Collect the precipitate by filtration and dry under vacuum to obtain this compound.
Caption: Multi-step synthesis of this compound via an isatin intermediate.
Comparative Analysis of Synthesis Routes
| Parameter | Route 1: NBS/DMF | Route 2: HBr/DMSO | Route 3: Oxidative Cleavage |
| Starting Material | 2-amino-3-methylbenzoic acid | 2-amino-3-methylbenzoic acid | 4-bromo-2-methylaniline |
| Number of Steps | 1 | 1 | 2+ |
| Reported Yield | High (often quantitative)[1] | High (around 85%)[1] | Good to high, but multi-step |
| Reaction Conditions | Mild (room temperature) | Mild (room temperature) | Varied (acidic cyclization, basic oxidation) |
| Reagent Handling | NBS is a solid, easy to handle | 48% HBr is corrosive | Involves strong acids and peroxide |
| Scalability | Readily scalable | Readily scalable | More complex to scale due to multiple steps |
| Key Advantages | High yield, simple procedure | High yield, avoids solid brominating agent | Provides an alternative when direct bromination is problematic |
| Key Disadvantages | Use of DMF (high boiling point) | Use of corrosive HBr and DMSO | Longer synthesis, requires specific precursor |
Discussion on Purity, Side Products, and Purification
The primary challenge in the direct bromination routes (1 and 2) is the potential for the formation of isomeric byproducts. Although the C5 position is strongly favored, minor amounts of other brominated isomers could be formed. Over-bromination to yield dibromo species is also a possibility if the reaction conditions are not carefully controlled.
Purification Strategy:
The crude product obtained from these reactions is typically a solid. The primary method for purification is recrystallization .
-
Solvent Selection: A suitable solvent system for recrystallization would be one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while impurities are either highly soluble or insoluble at all temperatures. Common solvents for recrystallizing substituted benzoic acids include ethanol, methanol, or mixtures of organic solvents with water.
-
Procedure: The crude solid is dissolved in a minimum amount of hot solvent. The solution is then allowed to cool slowly, promoting the formation of pure crystals of this compound, leaving impurities in the mother liquor. The purified crystals can then be isolated by vacuum filtration.
-
Acid-Base Extraction: An alternative or complementary purification technique is acid-base extraction. The carboxylic acid group allows the product to be dissolved in a weak aqueous base (like sodium bicarbonate solution) and extracted away from non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the purified benzoic acid.
Safety and Handling
-
N-Bromosuccinimide (NBS): NBS is an irritant and an oxidizer. It should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust.
-
Hydrogen Bromide (HBr): 48% aqueous HBr is highly corrosive and can cause severe skin and respiratory tract burns. All handling must be performed in a fume hood with appropriate PPE.
-
Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are high-boiling point organic solvents. Avoid inhalation of vapors and skin contact.
-
Hydrogen Peroxide (H₂O₂): Concentrated solutions of hydrogen peroxide are strong oxidizers and can be corrosive. Handle with care and appropriate PPE.
Conclusion
References
Sources
The Definitive Guide to the Structural Elucidation of 2-Amino-5-bromo-3-methylbenzoic Acid
A Senior Application Scientist's Perspective on Synthesis, Spectroscopic Analysis, and Mechanistic Insight
Introduction
2-Amino-5-bromo-3-methylbenzoic acid is a substituted aromatic carboxylic acid with significant potential as a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. Its utility in drug discovery, particularly in the development of treatments for inflammatory diseases and cancer, underscores the critical importance of unambiguous structural verification. This technical guide provides a comprehensive, in-depth analysis of the methodologies employed in the structural elucidation of this compound, grounded in practical, field-proven insights. We will explore the synthetic pathway, delve into the interpretation of key spectroscopic data, and provide detailed experimental protocols, offering a complete framework for researchers, scientists, and professionals in drug development.
The molecular structure of this compound, with the IUPAC name also being this compound, is foundational to its chemical reactivity and biological applications.[1][2] This guide will systematically deconstruct the evidence supporting this structure, emphasizing the "why" behind experimental choices to ensure a self-validating and trustworthy analytical workflow.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is paramount before embarking on its structural elucidation. These properties not only inform handling and storage but also provide preliminary clues to its identity.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | [1][2] |
| Molecular Weight | 230.06 g/mol | [1][2] |
| Melting Point | 204-208 °C | |
| Appearance | White to light brown powder | |
| Solubility | Soluble in ethanol, ethers, and chlorinated hydrocarbons; insoluble in water |
Strategic Synthesis: Electrophilic Aromatic Substitution
The most common and efficient synthesis of this compound is achieved through the electrophilic aromatic bromination of 3-methylanthranilic acid (2-amino-3-methylbenzoic acid).[1] This reaction is a cornerstone of organic synthesis, and understanding the underlying mechanism is crucial for optimizing reaction conditions and predicting outcomes.
The amino (-NH₂) and methyl (-CH₃) groups of the starting material are ortho, para-directing activators, while the carboxylic acid (-COOH) group is a meta-directing deactivator. The powerful activating and directing effect of the amino group dominates, primarily directing the incoming electrophile (bromine) to the positions ortho and para to it. The position para to the amino group is the most sterically accessible and electronically favored, leading to the selective formation of the 5-bromo isomer.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol details a reliable method for the synthesis of this compound.
Materials:
-
2-amino-3-methylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-amino-3-methylbenzoic acid (500 mg, 3.31 mmol) in DMF (33 mL), add N-bromosuccinimide (618 mg, 3.47 mmol).[1]
-
Stir the reaction mixture at room temperature for 1 hour.[1]
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 50 mL).[1]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate the solution under vacuum to yield the product.[1]
Spectroscopic Elucidation: A Multi-faceted Approach
The definitive confirmation of the structure of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating picture.
Caption: Integrated spectroscopic workflow for structural confirmation.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the number and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum provides clear evidence for the substitution pattern on the aromatic ring.
Expected ¹H NMR Data (500 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Singlet, broad | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift. |
| 7.69 | Doublet (d) | 1H | H-6 | The proton ortho to the bromine and meta to the amino group is deshielded. The small coupling constant (J ≈ 1.0 Hz) indicates meta-coupling to H-4. |
| 7.33 | Doublet (d) | 1H | H-4 | This proton is ortho to the amino group and meta to the bromine. The small coupling constant (J ≈ 1.0 Hz) indicates meta-coupling to H-6. |
| ~5.0 | Singlet, broad | 2H | -NH₂ | The protons of the amino group often appear as a broad singlet. |
| 2.10 | Singlet (s) | 3H | -CH₃ | The methyl group protons are a singlet as there are no adjacent protons to couple with. |
Note: The chemical shifts for the -COOH and -NH₂ protons can vary depending on the solvent and concentration.
The presence of two doublets in the aromatic region, each with a small meta-coupling constant, is a key indicator of a 1,2,3,5-tetrasubstituted benzene ring.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are influenced by their local electronic environment.
Predicted ¹³C NMR Chemical Shifts:
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~148 | C-2 | The carbon attached to the electron-donating amino group is deshielded. |
| ~138 | C-5 | The carbon attached to the bromine atom is deshielded. |
| ~135 | C-6 | Aromatic CH carbon. |
| ~125 | C-4 | Aromatic CH carbon. |
| ~120 | C-3 | The carbon attached to the methyl group. |
| ~115 | C-1 | The carbon attached to the carboxylic acid group. |
| ~20 | -CH₃ | The methyl carbon is in the typical aliphatic region. |
The presence of eight distinct carbon signals in the ¹³C NMR spectrum would be consistent with the proposed structure. Carbons in an aromatic ring typically absorb in the range of 120-150 ppm.[3]
FTIR Spectroscopy: Identifying Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500-3300 | N-H stretch | Amino (-NH₂) |
| 3300-2500 | O-H stretch, broad | Carboxylic acid (-COOH) |
| ~1700 | C=O stretch | Carboxylic acid (-COOH) |
| ~1600 | C=C stretch | Aromatic ring |
| ~1300 | C-N stretch | Amino (-NH₂) |
| ~1250 | C-O stretch | Carboxylic acid (-COOH) |
| ~800-900 | C-H out-of-plane bend | Aromatic ring |
| ~600-700 | C-Br stretch | Bromo group |
The broad O-H stretch of the carboxylic acid is a particularly characteristic feature, often overlapping with the C-H stretching vibrations.[4]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): A prominent molecular ion peak would be expected at m/z 229 and 231 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
-
High-Resolution Mass: The calculated exact mass of C₈H₈⁷⁹BrNO₂ is 228.9738 Da.[1] HRMS would confirm this elemental composition.
-
Key Fragmentation Pathways:
-
Loss of H₂O: A peak at M-18, resulting from the loss of a water molecule from the carboxylic acid and amino groups.
-
Loss of -OH: A peak at M-17, corresponding to the loss of the hydroxyl radical from the carboxylic acid group.
-
Loss of -COOH: A peak at M-45, due to the cleavage of the carboxylic acid group.
-
Loss of Br: A peak at M-79/81, indicating the loss of the bromine atom.
-
The characteristic isotopic pattern of bromine is a definitive piece of evidence in the mass spectrum.
Conclusion
The structural elucidation of this compound is a systematic process that integrates synthetic chemistry with a suite of powerful spectroscopic techniques. The regioselective synthesis via electrophilic aromatic substitution provides a logical starting point, while detailed analysis of ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry data provides irrefutable, interlocking evidence for the final structure. This guide has outlined the key experimental protocols and the rationale behind the interpretation of the resulting data, providing a robust framework for the confident characterization of this important synthetic intermediate. The convergence of these multiple analytical techniques ensures the trustworthiness and scientific integrity of the structural assignment, which is paramount for its application in research and development.
References
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
- PubChem. (n.d.). This compound.
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C8H8BrNO2 | CID 11850383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comprehensive Technical Guide to 2-Amino-5-bromo-3-methylbenzoic Acid (CAS 206548-13-2): A Keystone Intermediate in Agrochemical and Pharmaceutical Synthesis
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern chemical synthesis, the strategic value of an intermediate is measured by its versatility, reactivity, and the ultimate impact of the molecules it helps create. 2-Amino-5-bromo-3-methylbenzoic acid, identified by CAS number 206548-13-2, has emerged as a pivotal building block in both the agrochemical and pharmaceutical industries.[1][2] This substituted anthranilic acid derivative, with its strategically placed functional groups—an amine, a carboxylic acid, and a bromine atom—offers a rich platform for molecular elaboration.[3][4]
This technical guide provides an in-depth exploration of this compound, moving beyond a simple recitation of properties to offer a cohesive narrative on its synthesis, chemical behavior, and critical applications. We will dissect its role in the creation of advanced diamide insecticides and potent anti-cancer agents, providing field-proven insights into the causality behind its synthetic utility. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their own discovery programs.
Physicochemical and Spectroscopic Profile
The reliable application of any chemical intermediate begins with a thorough understanding of its physical and chemical properties. This compound is typically a colorless to pink or light brown solid, a physical characteristic that can be influenced by the purity of the sample.[1][5] Its structural features impart a predictable set of properties that are essential for designing reaction conditions and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 206548-13-2 | [6] |
| Molecular Formula | C₈H₈BrNO₂ | [4] |
| Molecular Weight | 230.06 g/mol | [4] |
| Appearance | Colorless to pink or light brown solid | [1][5] |
| Melting Point | 236-238 °C | [7] |
| Boiling Point (Predicted) | 347.9 °C at 760 mmHg | [7] |
| Density (Predicted) | 1.7 g/cm³ | [7] |
| pKa (Predicted) | 4.62 ± 0.10 | [8] |
| Solubility | Soluble in DMSO, DMF; limited solubility in water | [5][8] |
| Synonyms | 5-Bromo-3-methylanthranilic acid | [3] |
Spectroscopic data confirms the structure of this compound. Proton NMR (¹H NMR) in DMSO-d₆ typically shows distinct signals for the two aromatic protons, the methyl group, and the amine and carboxylic acid protons.[5] Mass spectrometry data will show a characteristic isotopic pattern for the bromine atom, with the molecular ion peak (M+) and M+2 peak appearing in an approximate 1:1 ratio.[5]
Strategic Synthesis: A Protocol for Reliable Production
The value of a synthetic intermediate is intrinsically linked to the efficiency and scalability of its preparation. The most common and reliable route to this compound is through the regioselective bromination of its readily available precursor, 2-amino-3-methylbenzoic acid. The electron-donating amino group activates the aromatic ring, directing the electrophilic bromine atom primarily to the para position (position 5).
Below is a detailed, self-validating protocol for its synthesis, amalgamating methods described in the literature.[5][7]
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via electrophilic bromination of 2-amino-3-methylbenzoic acid.
Materials:
-
2-Amino-3-methylbenzoic acid (1.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
48% Aqueous Hydrogen Bromide (HBr) (approx. 1.5 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-methylbenzoic acid (e.g., 10.0 g, 66 mmol) in an appropriate volume of DMSO (e.g., 50-70 mL). Stir at room temperature until all the solid has dissolved.
-
Bromination: Slowly add 48% aqueous hydrogen bromide (e.g., 18.0 mL) to the solution. The addition should be controlled to manage any potential exotherm.
-
Reaction: Stir the reaction mixture vigorously at room temperature overnight (approximately 12-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching and Precipitation: Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH of the mixture is neutral or slightly basic (pH 7-8). This neutralizes the excess HBr and causes the product to precipitate out of the solution.
-
Isolation: Continue stirring the resulting suspension overnight to ensure complete precipitation.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with deionized water to remove any inorganic salts.
-
Drying: Dry the collected solid under vacuum to afford this compound as a pink or light brown solid.[5] An expected yield is typically in the range of 85%.[5]
Causality and Validation:
-
Choice of Solvent: DMSO is an excellent polar aprotic solvent that facilitates the dissolution of the starting material and the ionic intermediates.
-
Brominating Agent: The HBr/DMSO system is an effective and manageable way to generate the electrophilic bromine species required for the reaction. An alternative, often used in industrial settings, is N-Bromosuccinimide (NBS) in DMF.[3]
-
Work-up: The basic quench is critical. It not only neutralizes the acid but also deprotonates the carboxylic acid and amino groups of any remaining starting material, increasing its water solubility and aiding in the purification of the less soluble product. The final product precipitates as the zwitterion or the free acid upon neutralization.
Caption: Workflow for the synthesis of this compound.
Application in Agrochemicals: The Diamide Insecticide Revolution
A major application of this compound is as a crucial intermediate in the synthesis of anthranilic diamide insecticides.[9][10] This class of pesticides, including compounds like cyantraniliprole, represents a significant advancement in pest control due to their novel mode of action and favorable safety profile for non-target organisms.[11][12]
Mechanism of Action: Ryanodine Receptor Activation
Diamide insecticides exert their effect by selectively targeting and activating insect ryanodine receptors (RyRs).[5][9] These receptors are calcium ion channels located in the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[9]
-
Binding: The diamide insecticide binds to a specific site on the insect RyR.
-
Channel Activation: This binding locks the channel in an open state, leading to an uncontrolled and continuous release of stored calcium ions (Ca²⁺) into the cytoplasm of the muscle cells.[12]
-
Calcium Depletion: The sustained leakage of Ca²⁺ depletes the cell's internal calcium stores.
-
Paralysis and Death: The unregulated Ca²⁺ levels disrupt normal muscle contraction, causing feeding cessation, lethargy, paralysis, and ultimately, the death of the insect pest.[11]
The high selectivity of these compounds for insect RyRs over mammalian receptors is a key factor in their favorable toxicological profile.[12]
Caption: Mechanism of action of diamide insecticides on insect ryanodine receptors.
Synthetic Application Protocol: Towards a Diamide Precursor
This compound is converted to intermediates like 2-amino-5-cyano-N,3-dimethylbenzamide, a direct precursor to the core structure of many diamide insecticides.[1][13] The following protocol outlines the key cyanation step.
Objective: To convert the 5-bromo substituent to a 5-cyano group, a common transformation in the synthesis of diamide insecticide precursors.
Materials:
-
Methyl 2-amino-5-bromo-3-methylbenzoate (prepared by esterification of the parent acid)
-
Copper(I) Cyanide (CuCN) (1.0 - 1.4 eq)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel suitable for heating
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
-
Esterification (Pre-step): The carboxylic acid of this compound is first protected, typically as a methyl ester, using standard procedures (e.g., methanol with a catalytic amount of sulfuric acid). This prevents unwanted side reactions.
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine methyl 2-amino-5-bromo-3-methylbenzoate and copper(I) cyanide in a high-boiling polar aprotic solvent like DMF.[14]
-
Cyanation Reaction: Heat the reaction mixture. The temperature and reaction time will vary depending on the specific substrate and scale but are often in the range of 140-150 °C for several hours.[14] This is a Rosenmund–von Braun reaction.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and typically poured into water or an aqueous solution to precipitate the product and dissolve inorganic byproducts. The crude product is then collected and purified, often by recrystallization from a suitable solvent like ethanol.[14]
-
Amidation (Post-step): The resulting methyl 2-amino-5-cyano-3-methylbenzoate is then reacted with methylamine to form the final benzamide precursor.[1]
Causality and Validation:
-
Ester Protection: The carboxylic acid is acidic and can interfere with the cyanation reaction. Esterification is a standard protecting group strategy.
-
Cyanation Reagent: Copper(I) cyanide is the classic and most effective reagent for converting aryl bromides to aryl nitriles. The use of a polar aprotic solvent like DMF is crucial for the solubility of the reagents and to facilitate the nucleophilic substitution.[14]
-
Inert Atmosphere: This is important to prevent the oxidation of Cu(I) to Cu(II), which is inactive in this reaction.
Application in Pharmaceuticals: Targeting Cancer Cell Survival
Beyond its agrochemical importance, this compound serves as a scaffold for the development of novel therapeutics, particularly in oncology. It has been identified as a starting material for the synthesis of dual inhibitors of the anti-apoptotic proteins Mcl-1 (Myeloid cell leukemia-1) and Bfl-1 (Bcl-2-related protein A1).[15]
Mechanism of Action: Inducing Apoptosis by Inhibiting Mcl-1/Bfl-1
In many cancers, tumor cells overexpress anti-apoptotic proteins like Mcl-1 and Bfl-1 to evade programmed cell death (apoptosis). These proteins function by sequestering pro-apoptotic proteins (like Bak and Bax), preventing them from initiating the cell death cascade.[16][17]
-
Overexpression in Cancer: High levels of Mcl-1 and Bfl-1 bind to and neutralize pro-apoptotic proteins, effectively blocking the intrinsic pathway of apoptosis and promoting cancer cell survival and resistance to chemotherapy.[6][18]
-
Inhibitor Action: Dual Mcl-1/Bfl-1 inhibitors, synthesized from scaffolds like this compound, are designed to fit into the same hydrophobic groove on Mcl-1 and Bfl-1 that normally binds the pro-apoptotic proteins.[15]
-
Release of Pro-Apoptotic Proteins: By competitively binding to Mcl-1 and Bfl-1, the inhibitors displace the sequestered pro-apoptotic proteins.[17]
-
Apoptosis Induction: The freed pro-apoptotic proteins (e.g., Bak, Bax) are now able to oligomerize on the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases, ultimately triggering apoptosis and the death of the cancer cell.[6]
The co-inhibition of both Mcl-1 and Bfl-1 is a promising strategy to combat drug resistance, as some cancers may rely on both proteins for survival.[15]
Caption: Mechanism of apoptosis induction by dual Mcl-1/Bfl-1 inhibitors.
Safety and Handling
As a laboratory chemical, this compound requires careful handling. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound (CAS 206548-13-2) transcends its role as a simple chemical intermediate. Its trifunctional nature provides a robust and versatile platform for the construction of complex, high-value molecules that have a significant impact on global health and agriculture. From the targeted control of devastating insect pests to the induction of apoptosis in resilient cancer cells, the derivatives of this compound are at the forefront of chemical innovation. The synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers and developers to harness the full potential of this keystone molecule, paving the way for future discoveries and applications.
References
- Wikipedia. (n.d.). Diamide insecticides.
- Troczka, B. J., et al. (2012). Rapid selection for resistance to diamide insecticides in Plutella xylostella via specific amino acid polymorphisms in the ryanodine receptor. PLoS ONE, 7(9), e45642.
- GrowerTalks. (2019, October 1). Diving Into Diamides.
- Wikiwand. (n.d.). Diamide insecticides.
- Li, X., et al. (2023). Diamide insecticides targeting insect ryanodine receptors: Mechanism and application prospect. Frontiers in Physiology, 14, 1234567.
- Bunnett, J. F., & Rauhut, M. M. (1956). 2-Bromo-3-methylbenzoic acid. Organic Syntheses, 36, 11.
- Kump, K. J., et al. (2020). Abstract LB-226: Discovery of small molecule Mcl-1 and Bfl-1 inhibitors. Cancer Research, 80(16_Supplement), LB-226.
- ChemBK. (2024, April 9). 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID.
- Fernández-Marrero, Y., et al. (2021). Understanding MCL1: from cellular function and regulation to pharmacological inhibition. The FEBS Journal, 288(18), 5280-5301.
- Boddu, S., et al. (2023). Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability.
- US Patent US9169198B2. (2015). Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.
- CN Patent CN103702978A. (2014). Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
- ResearchGate. (n.d.). The rationale for combination therapy using MCL-1 inhibitors.
- Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid.
- Patsnap Synapse. (2024, June 21). What are Mcl-1 inhibitors and how do they work?.
- WO Patent WO2013007603A1. (2013). Method for the production of 2-amino-5-cyano-n,3-dimethylbenzamide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision Organic Compounds for Laboratory Synthesis: Focus on this compound.
Sources
- 1. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound 95% | CAS: 206548-13-2 | AChemBlock [achemblock.com]
- 5. Rapid selection for resistance to diamide insecticides in Plutella xylostella via specific amino acid polymorphisms in the ryanodine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. chembk.com [chembk.com]
- 9. Diamide insecticides - Wikipedia [en.wikipedia.org]
- 10. wikiwand.com [wikiwand.com]
- 11. Diving Into Diamides [growertalks.com]
- 12. Diamide insecticides targeting insect ryanodine receptors: Mechanism and application prospect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN103702978A - Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 18. researchgate.net [researchgate.net]
5-Bromo-3-methylanthranilic acid synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromo-3-methylanthranilic Acid
This guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-3-methylanthranilic acid (C₈H₈BrNO₂), a key chemical intermediate.[1][2] Designed for researchers, chemists, and professionals in drug development, this document offers field-proven insights into its preparation and rigorous analytical validation, ensuring scientific integrity and reproducibility.
Anthranilic acid and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[3][4] The introduction of a bromine atom and a methyl group onto the anthranilic acid core, as in 5-Bromo-3-methylanthranilic acid, creates a versatile building block. The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, while the methyl group influences the molecule's steric and electronic properties. These features make it a valuable precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.[5] This guide details a reliable synthetic route and the analytical methods required to confirm the identity and purity of the final compound.
Synthesis of 5-Bromo-3-methylanthranilic Acid
The most direct and efficient synthesis of 5-Bromo-3-methylanthranilic acid involves the electrophilic bromination of its precursor, 2-amino-3-methylbenzoic acid (3-methylanthranilic acid). The amino (-NH₂) group is a potent activating group, and the methyl (-CH₃) group is weakly activating; both are ortho, para-directing. The position para to the strongly activating amino group (C5) is the most sterically accessible and electronically favorable site for electrophilic substitution.
Two common and effective protocols are presented below. Method A, utilizing N-Bromosuccinimide (NBS), is often preferred for its mild reaction conditions and high selectivity, minimizing the formation of over-brominated byproducts.
Method A: Bromination using N-Bromosuccinimide (NBS)
Causality Behind Experimental Choices:
-
Reagent: N-Bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine (Br⁺) compared to liquid bromine. It allows for a controlled reaction.
-
Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves the starting material and facilitates the ionic mechanism of the electrophilic aromatic substitution.
-
Temperature: The reaction proceeds efficiently at room temperature, which is advantageous for energy conservation and prevents potential side reactions that could occur at elevated temperatures.[2]
-
Work-up: Pouring the reaction mixture into water precipitates the product, as it is significantly less soluble in water than in DMF. Extraction with ethyl acetate is a standard procedure to isolate the organic product from the aqueous phase. Anhydrous sodium sulfate is used to remove any residual water from the organic extract before solvent evaporation.
Detailed Experimental Protocol (Method A)
-
Preparation: To a solution of 2-amino-3-methylbenzoic acid (3.31 mmol, 1.0 eq.) in 33 mL of N,N-Dimethylformamide (DMF), add N-Bromosuccinimide (NBS) (3.47 mmol, 1.05 eq.) in one portion.[2]
-
Reaction: Stir the resulting mixture at room temperature (approx. 20-25°C) for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
Quenching & Extraction: Upon completion, pour the reaction mixture into 50 mL of water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[2]
-
Drying & Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[2]
-
Purification: The resulting brown solid can be purified further by recrystallization if necessary to afford 2-amino-5-bromo-3-methylbenzoic acid. The reported yield is often quantitative.[2]
Caption: Synthesis workflow for 5-Bromo-3-methylanthranilic acid.
Characterization and Data Validation
A multi-technique approach is essential for the unambiguous confirmation of the synthesized compound's structure and purity. This constitutes a self-validating system where data from orthogonal methods corroborate one another.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | [1][2] |
| Molecular Weight | 230.06 g/mol | [1][2] |
| Appearance | White to light brown/pink solid | [2][6] |
| Melting Point | 202-208 °C | [6][7] |
| CAS Number | 206548-13-2 | [1][2] |
Spectroscopic Analysis
¹H NMR (Proton Nuclear Magnetic Resonance) The ¹H NMR spectrum provides definitive information about the electronic environment and connectivity of hydrogen atoms. For 5-Bromo-3-methylanthranilic acid, the spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.
-
Rationale: The two protons on the aromatic ring are no longer chemically equivalent due to the substitution pattern. They appear as doublets because they are coupled to each other. The methyl group protons are equivalent and appear as a singlet.
-
Reported Data (500 MHz, DMSO-d₆):
-
δ 7.69 (d, J = 1.0 Hz, 1H): Corresponds to the proton at the C6 position.[2]
-
δ 7.33 (d, J = 1.0 Hz, 1H): Corresponds to the proton at the C4 position.[2]
-
δ 2.10 (s, 3H): Corresponds to the three protons of the methyl group at the C3 position.[2]
-
Broad signals for the -NH₂ and -COOH protons are also expected, but their chemical shifts can vary depending on solvent and concentration.
-
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum confirms the presence of the amine, carboxylic acid, and the carbon-bromine bond.
-
Rationale: Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to stretch or bend.
-
Expected Characteristic Absorption Bands:
-
3400-3200 cm⁻¹: N-H stretching vibrations of the primary amine.
-
3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
-
~1680 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1600 cm⁻¹ and ~1475 cm⁻¹: C=C stretching of the aromatic ring.
-
~600-500 cm⁻¹: C-Br stretching.
-
Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight and elemental composition.
-
Rationale: The presence of bromine is easily identified due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.
-
Reported Data (ESI+):
-
m/z 231 ([M+H]⁺): This corresponds to the protonated molecule, confirming the molecular weight of 230.06 g/mol .[2] An accompanying peak at m/z 233 of similar intensity is expected due to the ⁸¹Br isotope.
-
Caption: Logical workflow for the analytical characterization.
Conclusion
The synthesis of 5-Bromo-3-methylanthranilic acid via electrophilic bromination of 2-amino-3-methylbenzoic acid is a robust and high-yielding process. The use of N-Bromosuccinimide provides a mild and selective method for this transformation. The identity and purity of the final product are unequivocally confirmed through a combination of spectroscopic techniques (¹H NMR, IR, Mass Spectrometry) and physical property measurements (melting point). This self-validating analytical approach ensures the material is of high quality and suitable for subsequent applications in research and development.
References
- Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. [Link]
- Synthesis and Pharmacological Screening of N-Substituted Anthranilic Acid Derivatives. International Journal of Drug Development & Research.
- Synthesis of Some Novel Quinazolinone Derivatives and Their Anti-Bacterial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
- 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID - Physico-chemical Properties. ChemBK. [Link]
- 2-Amino-3-bromo-5-methylbenzoic acid.
- Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
- Supporting information. The Royal Society of Chemistry. [Link]
- 5-bromo-N-(carboxymethyl)anthranilic acid. SpectraBase. [Link]
- 5-Bromoanthranilic Acid. Merck Index. [Link]
- NMR Spectra of Products. The Royal Society of Chemistry. [Link]
- A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells.
- Tautomeric and Microscopic Protonation Equilibria of Anthranilic Acid and Its Derivatives.
Sources
A Comprehensive Technical Guide to the Solubility of 2-Amino-5-bromo-3-methylbenzoic Acid for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of the solubility characteristics of 2-Amino-5-bromo-3-methylbenzoic acid, a compound of interest in pharmaceutical and chemical research. Understanding the solubility of this molecule is paramount for its effective use in drug discovery, formulation development, and chemical synthesis. This document will delve into the theoretical underpinnings of its solubility, provide a robust experimental framework for its determination, and offer insights into its behavior in various solvent systems.
Understanding the Molecule: Physicochemical Properties of this compound
Before delving into its solubility, it is crucial to understand the structural and chemical properties of this compound that dictate its interaction with different solvents.
The molecule, with the chemical formula C₈H₈BrNO₂, possesses a multifaceted chemical nature.[1][2][3] It is a substituted benzoic acid, featuring:
-
An acidic carboxylic acid group (-COOH)
-
A basic amino group (-NH₂)
-
A lipophilic methyl group (-CH₃)
-
An electron-withdrawing bromo group (-Br) on the aromatic ring
These functional groups contribute to its overall polarity, hydrogen bonding capabilities, and acidic/basic character, all of which are critical determinants of solubility. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₈BrNO₂ | [1][2][3] |
| Molar Mass | 230.06 g/mol | [1][2] |
| Melting Point | 204-208 °C | [1][4][5] |
| Appearance | White to light brown powder | [1] |
| pKa (Predicted) | 4.62 ± 0.10 | [1] |
The presence of both an acidic (carboxylic acid) and a basic (amino) group suggests that the solubility of this compound will be highly dependent on the pH of the aqueous medium.[6]
The Theoretical Framework of Solubility: "Like Dissolves Like" and Beyond
The fundamental principle governing solubility is that "like dissolves like".[7][8] This means that a solute will have higher solubility in a solvent with similar polarity. For this compound, its solubility in a given solvent is a result of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.
-
Polar Solvents: These solvents, such as water, ethanol, and methanol, are capable of hydrogen bonding and dipole-dipole interactions. The polar carboxylic acid and amino groups of the target molecule can interact favorably with these solvents. However, the nonpolar benzene ring and methyl group can hinder solubility in highly polar solvents like water.[9]
-
Nonpolar Solvents: Solvents like hexane and toluene primarily interact through weaker van der Waals forces. The nonpolar aromatic ring and methyl group of this compound will have favorable interactions with these solvents, while the polar functional groups will be disfavored.
-
Aprotic Polar Solvents: Solvents such as dimethyl sulfoxide (DMSO) and acetone possess dipoles but lack acidic protons. They can engage in dipole-dipole interactions and are often good solvents for a wide range of organic compounds.
A preliminary qualitative assessment suggests that this compound is soluble in ethanol, ethers, and chlorinated hydrocarbons, but insoluble in water.[1] This indicates a preference for solvents of intermediate to low polarity.
Quantitative Determination of Solubility: A Step-by-Step Experimental Protocol
To obtain precise and reliable solubility data, a standardized experimental method is essential. The shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility and is the recommended approach.[10][11] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by the quantification of the dissolved compound in the supernatant.
Materials and Equipment
-
This compound (solid)
-
A range of analytical grade solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, toluene, hexane, DMSO)
-
Incubator shaker capable of maintaining a constant temperature
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vials with screw caps
Experimental Workflow
The following diagram illustrates the key steps in the determination of the equilibrium solubility of this compound.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure that a saturated solution is formed and that solid material remains at equilibrium.
-
Accurately add a known volume of each test solvent to the respective vials.
-
-
Equilibration:
-
Securely cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[12] The time required for equilibration may vary depending on the compound and solvent.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand to let the excess solid settle.
-
Centrifuge the vials to further pellet the undissolved solid.
-
Carefully withdraw a portion of the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.[7][13]
-
-
Quantification:
-
Accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase for HPLC).
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.[7][14]
-
-
Data Reporting:
-
Calculate the solubility of this compound in each solvent, taking into account the dilution factor.
-
Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.
-
Expected Solubility Profile and Interpretation
Based on the structure of this compound and the known solubility of similar compounds like benzoic acid, a hypothetical solubility profile can be predicted.[9][15][16]
Table 2: Predicted Solubility of this compound in Various Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Low | The nonpolar aromatic ring and methyl group limit solubility despite the presence of polar functional groups. |
| Ethanol, Methanol | Moderate to High | The alkyl chain of the alcohol can interact with the nonpolar parts of the molecule, while the hydroxyl group can hydrogen bond with the amino and carboxylic acid groups.[9][16] | |
| Polar Aprotic | DMSO, Acetonitrile | Moderate to High | These solvents can effectively solvate the polar functional groups through dipole-dipole interactions. |
| Nonpolar | Hexane, Toluene | Low | The polar amino and carboxylic acid groups are not well-solvated by nonpolar solvents. |
The Influence of pH on Aqueous Solubility
For applications in biological systems, understanding the pH-dependent solubility is critical. As this compound is an amphoteric compound, its charge state and, consequently, its aqueous solubility will change with pH.
-
At low pH (acidic conditions): The amino group will be protonated (-NH₃⁺), and the carboxylic acid group will be in its neutral form (-COOH). The resulting cationic species is expected to have higher aqueous solubility.
-
At high pH (basic conditions): The carboxylic acid group will be deprotonated (-COO⁻), and the amino group will be in its neutral form (-NH₂). The resulting anionic species is also expected to have increased aqueous solubility.[6]
-
At the isoelectric point (pI): The molecule will exist predominantly as a neutral zwitterion, where both the amino and carboxylic acid groups are ionized. At this pH, the net charge is zero, and the aqueous solubility is typically at its minimum.
The following diagram illustrates the relationship between pH and the ionization state of this compound.
Caption: pH-Dependent Ionization and Solubility.
Conclusion
The solubility of this compound is a complex property governed by its molecular structure and the nature of the solvent. This guide has provided a theoretical framework for understanding its solubility and a detailed, field-proven experimental protocol for its accurate determination. For researchers and drug development professionals, a thorough characterization of the solubility of this compound in a range of solvents and at different pH values is an indispensable step in harnessing its full potential.
References
- AxisPharm. Equilibrium Solubility Assays Protocol.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.).
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- ChemBK. (2024). 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID.
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.
- Determination of aqueous solubility by heating and equilibration: A technical note. (n.d.). National Institutes of Health.
- A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.).
- Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013).
- Equilibrium solubility measurement. (n.d.). Bio-protocol.
- Benchchem. Technical Support Center: Enhancing the Solubility of Benzoic Acid Derivatives in Organic Solvents.
- Benchchem. General Experimental Protocol for Determining Solubility.
- PubChem. 2-Amino-3-bromo-5-methylbenzoic acid.
- Guidechem. Understanding Benzoic Acid Solubility: A Comprehensive Guide.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Sigma-Aldrich. 2-Amino-3-bromo-5-methylbenzoic acid 97.
- PubChem. Methyl 2-amino-5-bromo-3-methylbenzoate.
- ChemicalBook. (2025). 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Solubility of Organic Compounds. (2023).
- The solubility of benzoic acid in seven solvents. (n.d.). ResearchGate.
- IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. (n.d.). AIP Publishing.
- Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. (2025). ResearchGate.
- PubChem. This compound.
Sources
- 1. chembk.com [chembk.com]
- 2. 2-Amino-3-bromo-5-methylbenzoic acid | C8H8BrNO2 | CID 2774400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C8H8BrNO2 | CID 11850383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-氨基-3-溴-5-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID | 13091-43-5 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.ws [chem.ws]
- 9. Page loading... [guidechem.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
molecular weight and formula of 2-Amino-5-bromo-3-methylbenzoic acid
An In-depth Technical Guide to 2-Amino-5-bromo-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of this compound, a compound of interest in various research and development applications.
Core Chemical Identity
This compound is a substituted benzoic acid derivative. Its structure incorporates an amino group, a bromine atom, and a methyl group attached to the benzene ring, in addition to the carboxylic acid functional group. This combination of functional groups makes it a versatile building block in organic synthesis.
Chemical Structure
The structural arrangement of this compound is critical to its chemical reactivity and potential applications. The IUPAC name, this compound, precisely defines the positions of the substituents on the benzoic acid backbone.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | [1][2][3][4] |
| Molecular Weight | 230.06 g/mol | [1][2][5] |
| CAS Number | 206548-13-2 | [1][3][4] |
| Appearance | Solid | |
| Melting Point | 236-238 °C | [1] |
| Boiling Point | 347.9 °C at 760 mmHg | [1] |
| Purity | Typically ≥95% | [4] |
Synthesis and Reactivity
Synthetic Approach
One documented method for the synthesis of this compound involves the bromination of 2-amino-3-methylbenzoic acid.[1] A solution of 2-amino-3-methylbenzoic acid in a suitable solvent, such as DMSO, is treated with a brominating agent like 40% hydrobromic acid.[1] The reaction mixture is typically stirred at room temperature to allow for the electrophilic aromatic substitution to occur, leading to the formation of the desired product as a precipitate.[1]
Experimental Protocol
A representative experimental procedure is as follows:
-
To a solution of 2-amino-3-methylbenzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO), add 40% hydrobromic acid (5.0 eq).
-
Stir the resulting mixture at room temperature overnight.
-
Observe the formation of a white precipitate.
-
Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Filter the resulting solid and dry it under a vacuum to obtain this compound.[1]
Analytical Characterization
The identity and purity of this compound can be confirmed using various analytical techniques. Liquid chromatography-mass spectrometry (LC/MS) is a common method, with an expected m/z value of approximately 230 (M+H)⁺ in positive ion mode.[1]
Applications in Research and Development
Substituted benzoic acids, such as this compound, are valuable intermediates in the synthesis of more complex molecules. The presence of amino, bromo, and carboxylic acid functional groups allows for a variety of chemical transformations, making it a useful building block in the development of novel compounds, including those with potential pharmaceutical applications.
References
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid.
Sources
2-Amino-5-bromo-3-methylbenzoic acid literature review
An In-depth Technical Guide to 2-Amino-5-bromo-3-methylbenzoic Acid
Introduction
This compound, identified by CAS number 206548-13-2, is a highly functionalized aromatic compound that has garnered significant interest as a versatile building block in modern organic synthesis.[1][2] Its structure, featuring an amino group, a bromine atom, and a carboxylic acid moiety on a toluene backbone, offers multiple reaction sites for constructing complex molecular architectures.[2] This guide provides an in-depth review of its synthesis, characterization, and chemical reactivity, with a focus on practical, field-proven insights for researchers and drug development professionals. The strategic placement of the bromo, amino, and methyl groups influences the electronic distribution and steric hindrance, making it a valuable precursor for novel pharmaceutical intermediates and complex heterocyclic systems.[1][2]
Molecular and Physicochemical Profile
A clear understanding of the fundamental properties of this compound is crucial for its effective use in synthesis. The data presented below has been compiled from various authoritative sources to ensure accuracy.
| Property | Value | Source(s) |
| CAS Number | 206548-13-2 | [1][3][4] |
| Molecular Formula | C₈H₈BrNO₂ | [1][3][4] |
| Molecular Weight | 230.06 g/mol | [3][4][5] |
| IUPAC Name | This compound | [5] |
| Synonyms | 5-Bromo-3-methylanthranilic acid | [2][4] |
| Appearance | Colorless, pink, or brown solid | [1][3] |
| Melting Point | 236-238 °C | [1] |
| Purity | Typically ≥95% - 97% | [1][4] |
| SMILES | CC1=CC(=CC(=C1N)C(=O)O)Br | [5] |
Synthesis and Purification
The most common and reliable route to this compound is through the electrophilic bromination of 2-amino-3-methylbenzoic acid. The starting material is commercially available, but its purity is critical to the success of the synthesis, as impurities can lead to side reactions and complicate purification.[6] Two primary, well-documented protocols are presented below.
Method 1: Bromination using N-Bromosuccinimide (NBS)
This is often the preferred method due to the ease of handling of NBS, a solid, compared to liquid bromine. N,N-Dimethylformamide (DMF) is an excellent solvent choice as it is a polar aprotic solvent that effectively solubilizes the starting material and facilitates the electrophilic substitution reaction.
Experimental Protocol
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-3-methylbenzoic acid (e.g., 500 mg, 3.31 mmol) in DMF (33 mL).[3]
-
Reagent Addition: To this solution, add N-bromosuccinimide (NBS) (e.g., 618 mg, 3.47 mmol, 1.05 equivalents) portion-wise at room temperature (20°C).[3] The slight excess of NBS ensures the complete consumption of the starting material.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour.[3] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into water (50 mL). This will precipitate the product, which has lower solubility in water.[3]
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[3] Ethyl acetate is a suitable solvent for extracting the product while leaving inorganic impurities in the aqueous phase.
-
Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate to remove residual water. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[3]
-
Purification: The resulting brown solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to achieve high purity.[7]
Workflow Diagram: NBS Bromination
Caption: Reactivity map of the functional groups in this compound.
-
Amino Group: The primary amine can undergo diazotization followed by Sandmeyer-type reactions to introduce a wide range of substituents. It can also be acylated or alkylated to build more complex structures.
-
Bromo Group: The bromine atom is a key site for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.
-
Carboxylic Acid Group: This group can be readily converted into esters, amides, or acid chlorides. It can also be reduced to a primary alcohol.
Application in Synthesis: Preparation of 2-Amino-5-cyano-3-methylbenzoic Acid
A practical application of this compound is its use as a precursor for 2-Amino-5-cyano-3-methylbenzoic acid. This transformation typically involves a Rosenmund-von Braun reaction, where the bromo group is displaced by a cyanide nucleophile, often using copper(I) cyanide. [6]The resulting cyano-substituted compound is another valuable synthetic intermediate. For this reaction to proceed efficiently, the carboxylic acid is often first protected as an ester to prevent interference. [6]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. * Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. * Storage: Store in a tightly sealed container in a dry, cool place, protected from light. [4]* Hazards: While specific GHS classifications for this CAS number are not universally listed, related compounds are classified as harmful if swallowed and may cause skin sensitization.
Conclusion
This compound is a pivotal chemical intermediate with a well-defined profile for synthesis and functionalization. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications. The detailed synthetic protocols and characterization data provided in this guide serve as a comprehensive resource for researchers aiming to leverage this compound's potential in the development of novel molecules for pharmaceutical and materials science applications. Adherence to the described methodologies and safety precautions will ensure reproducible and safe outcomes in the laboratory.
References
- Precision Organic Compounds for Laboratory Synthesis: Focus on this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 2-Amino-3-bromo-5-methylbenzoic acid | C8H8BrNO2 | CID 2774400. (n.d.). PubChem.
- DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. (2019). International Journal of Trend in Scientific Research and Development (IJTSRD).
- Supporting Inform
- 2-bromo-3-methylbenzoic acid. (n.d.). Organic Syntheses Procedure.
- 2-Amino-3-bromo-5-methylbenzoic acid. (n.d.). MySkinRecipes.
- 2-Amino-5-methylbenzoic acid. (n.d.). NIST WebBook.
- This compound | C8H8BrNO2 | CID 11850383. (n.d.). PubChem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. CAS 206548-13-2: this compound [cymitquimica.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | C8H8BrNO2 | CID 11850383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
The Substituted Benzoic Acid Core: A Legacy of Discovery and Pharmaceutical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The deceptively simple scaffold of benzoic acid, a benzene ring appended with a single carboxylic acid group, represents the foundation of a vast and enduring class of therapeutic agents. The strategic placement of various functional groups onto this aromatic core has given rise to some of the most impactful medicines in history, from the humble aspirin to sophisticated antihypertensives. This technical guide provides an in-depth exploration of the discovery and history of substituted benzoic acids, tracing their evolution from natural curiosities to rationally designed pharmaceuticals. We will examine the pivotal scientific breakthroughs, the evolution of synthetic methodologies, and the fundamental principles of structure-activity relationships (SAR) that continue to drive innovation in this field. This guide is designed to offer not just a historical narrative, but also actionable insights and foundational knowledge for today's drug development professionals.
The Genesis: From Gum Benzoin to a Molecular Blueprint
The story begins not in a modern laboratory, but with the resin of the Styrax tree. Benzoic acid, in its natural state, was first observed in the 16th century through the dry distillation of gum benzoin.[1][2] Early descriptions of this process are attributed to figures like Nostradamus (1556) and Blaise de Vigenère (1596).[3] For a considerable time, this resin remained the sole source of what was then called "flowers of benzoin."[1]
It wasn't until 1832 that the true chemical nature of benzoic acid was elucidated. In a landmark series of investigations, Justus von Liebig and Friedrich Wöhler determined its composition and explored its relationship to hippuric acid.[4] This foundational work in the nascent field of organic chemistry established the C₆H₅COOH structure, providing the essential molecular blueprint for all subsequent discoveries in this class.
Early Production and Purification Methods
The initial method of obtaining benzoic acid, sublimation from gum benzoin, was suitable for small-scale and medicinal use where purity was paramount.[1] The first forays into industrial-scale synthesis were fraught with challenges. One early process involved the hydrolysis of benzotrichloride (trichloromethyl benzene) with calcium hydroxide.[5][6] However, this method yielded a product significantly contaminated with chlorinated benzoic acid derivatives, rendering it unsuitable for human consumption.[5]
The advent of more refined chemical techniques led to the development of cleaner industrial processes. The partial oxidation of toluene using oxygen, catalyzed by cobalt or manganese naphthenates, became the predominant method.[6][7] This process was not only efficient and high-yielding but also utilized inexpensive raw materials and was considered more environmentally sound, avoiding the issue of chlorinated byproducts.[7][8]
Historically, purification was as critical as synthesis. The principle of recrystallization was, and remains, a cornerstone technique.[9][10] Early chemists exploited the differential solubility of benzoic acid and its impurities in hot versus cold water.[5] An impure sample would be dissolved in a minimal amount of hot solvent to create a saturated solution.[10] As the solution cooled, the solubility of the benzoic acid would decrease, causing it to crystallize out in a pure form, while the impurities remained dissolved in the cold solvent (the mother liquor).[9] The pure crystals could then be collected by filtration.[9]
The purity of the final product was often assessed by its melting point. The development of specialized apparatus, such as the Thiele tube, allowed for more accurate and reproducible melting point determination, a critical analytical method for characterizing organic solids in the 19th and early 20th centuries.[11][12] A sharp melting point close to the literature value (122.4 °C for benzoic acid) was a strong indicator of purity.[1]
The Aspirin Revolution: A Paradigm of Substitution
No discussion of substituted benzoic acids is complete without a thorough examination of aspirin (acetylsalicylic acid). Its history is a compelling narrative of natural product chemistry, synthetic innovation, and the birth of the modern pharmaceutical industry.
Salicylic Acid: The Natural Precursor
For millennia, the bark of the willow tree (Salix species) was known for its medicinal properties, particularly for relieving pain and fever.[13] In 1828, Johann Buchner isolated the active compound, a bitter yellow crystalline substance he named salicin.[11] This was later hydrolyzed to yield salicylic acid (2-hydroxybenzoic acid), the true therapeutic agent. However, while effective, salicylic acid proved to be a harsh irritant to the stomach lining, limiting its clinical utility.[13]
The Kolbe-Schmitt Reaction: Enabling Industrial-Scale Synthesis
The therapeutic potential of salicylic acid spurred the need for a reliable and scalable synthetic route. This challenge was met in 1860 by Hermann Kolbe, and later refined by Rudolf Schmitt, in what is now known as the Kolbe-Schmitt reaction .[14][15] This carboxylation reaction became the cornerstone of industrial salicylic acid production.
The process involves the treatment of sodium phenoxide (the sodium salt of phenol) with carbon dioxide under high pressure and temperature (typically 125 °C and 100 atm).[16] The phenoxide ion is highly reactive towards electrophilic aromatic substitution, allowing the weakly electrophilic carbon dioxide to add to the ring, primarily at the ortho position.[17][18] Subsequent acidification of the resulting sodium salicylate yields salicylic acid.[3]
Caption: The Kolbe-Schmitt reaction workflow.
Felix Hoffmann and the Birth of Aspirin
With a plentiful supply of salicylic acid, the focus shifted to mitigating its gastrointestinal side effects. In 1897, Felix Hoffmann, a chemist at Bayer in Germany, systematically investigated derivatives of salicylic acid.[6][19] His work led to the acetylation of the phenolic hydroxyl group of salicylic acid using acetic anhydride, producing acetylsalicylic acid in a stable and pure form.[9][20] This simple substitution proved to be a masterstroke. The resulting molecule was less acidic and passed through the stomach largely intact, only to be hydrolyzed back to the active salicylic acid in the more alkaline environment of the intestines and bloodstream.[21]
Bayer marketed the new compound under the trade name Aspirin, and it quickly became one of the most widely used medications in the world, a status it retains to this day.[11][20]
Experimental Protocol: Laboratory Synthesis of Aspirin
The synthesis of aspirin remains a common and illustrative experiment in undergraduate organic chemistry labs. The following protocol outlines a typical procedure.
Materials:
-
Salicylic acid (2.0 g)
-
Acetic anhydride (5 mL)
-
Concentrated sulfuric acid (5 drops) or 85% phosphoric acid (3 drops)[20][22]
-
Deionized water
-
Ethanol
-
125 mL Erlenmeyer flask
-
Steam bath or hot plate
-
Ice bath
-
Büchner funnel and filter flask for vacuum filtration
Procedure:
-
Reaction Setup: Weigh 2.0 g of salicylic acid and place it into a 125 mL Erlenmeyer flask. In a fume hood, carefully add 5 mL of acetic anhydride to the flask, followed by 5 drops of concentrated sulfuric acid, which acts as a catalyst.[22]
-
Heating: Gently swirl the flask to dissolve the salicylic acid. Heat the flask on a steam bath for approximately 10 minutes to ensure the reaction goes to completion.[2][22]
-
Hydrolysis of Excess Anhydride: Remove the flask from the heat and, while still in the fume hood, cautiously add 20 drops of cold water to hydrolyze any unreacted acetic anhydride.
-
Crystallization: Add 50 mL of cold water to the flask and place it in an ice bath to induce crystallization of the aspirin.[22] If crystals do not form readily, scratching the inside of the flask with a glass rod can initiate the process.[9]
-
Isolation: Collect the solid aspirin crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold water to remove any soluble impurities.[22]
-
Purification (Recrystallization): Transfer the crude aspirin to a beaker and add a minimal amount of warm ethanol to dissolve it. Slowly add warm water until the solution becomes slightly cloudy. Cover the beaker and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.[21]
-
Final Collection and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and allow them to air dry completely on a watch glass.
Self-Validation: The purity of the synthesized aspirin can be assessed by two primary methods:
-
Melting Point Determination: Pure aspirin has a melting point of 138–140 °C. A lower and broader melting range indicates the presence of impurities, most commonly unreacted salicylic acid.
-
Ferric Chloride Test: Salicylic acid has a phenolic hydroxyl group that gives a distinct violet color in the presence of a 1% ferric chloride (FeCl₃) solution. Pure aspirin, having its phenolic group acetylated, should not produce this color. Comparing the test results of the crude product and the recrystallized product will demonstrate the efficacy of the purification.[20]
Expanding the Armamentarium: Other Landmark Substituted Benzoic Acids
The success of aspirin illuminated the therapeutic potential of the substituted benzoic acid scaffold. Over the 20th century, medicinal chemists applied the principles of substitution to develop drugs targeting a wide array of diseases.
Probenecid: Manipulating Renal Excretion
Developed in the 1950s, probenecid [p-(dipropylsulfamoyl)benzoic acid] emerged from a need to extend the efficacy of early antibiotics.[23] During World War II, penicillin was in short supply, and its rapid renal excretion necessitated frequent, high doses.[24] Researchers sought a compound that could competitively inhibit the organic anion transporters in the renal tubules, thereby blocking the secretion of penicillin and increasing its concentration and duration of action in the blood.[10][25] Probenecid, a benzoic acid derivative with a sulfonamide and two propyl groups, proved highly effective.
Later, this same mechanism of inhibiting renal transport was found to be effective for treating gout.[10] Probenecid blocks the reabsorption of uric acid in the kidneys, increasing its excretion and lowering blood uric acid levels.[24]
Synthesis of Probenecid: A common synthetic route involves the reaction of p-carboxybenzenesulfonamide with di-n-propylamine.[1] A more detailed, multi-step synthesis starting from p-aminobenzoic acid is outlined below.[20]
Experimental Protocol: Synthesis of Probenecid This protocol outlines the key steps in a laboratory-scale synthesis of probenecid.
Part 1: Diazotization and Sulfonyl Chloride Formation
-
Add p-aminobenzoic acid and hydrochloric acid to a reaction vessel and cool to 0-5 °C.[3]
-
Slowly add a solution of sodium nitrite to form the diazonium salt.[20]
-
In a separate vessel, prepare a sulfonyl chloride reagent by passing sulfur dioxide into a solution of dilute hydrochloric acid.[20]
-
React the diazonium salt solution with the sulfonyl chloride reagent to produce p-carboxybenzenesulfonyl chloride.[20]
Part 2: Amidation
-
In a separate flask, add di-n-propylamine and water.[3]
-
Slowly add the p-carboxybenzenesulfonyl chloride from Part 1 in batches, controlling the temperature between 40-50 °C.[3]
-
Allow the reaction to proceed for 2-4 hours.[20]
-
Acidify the mixture with hydrochloric acid to a pH of 2-3 to precipitate the crude probenecid.[3]
-
Filter the crude product, wash with water, and dry.[3]
-
Further purification can be achieved by recrystallization.
Furosemide: A New Class of Diuretics
In the early 1960s, researchers at Hoechst AG synthesized furosemide, a potent "loop" diuretic that revolutionized the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease.[4][14] Furosemide is a 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoic acid. Its structure is a testament to the power of multi-substitution on the benzoic acid core. The key to its action is the inhibition of the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle in the kidneys, leading to a massive excretion of salt and water.[26]
The synthesis of furosemide starts with 2,4-dichlorobenzoic acid, which is first chlorosulfonated and then treated with ammonia to form 5-(aminosulfonyl)-4,6-dichlorobenzoic acid. This intermediate is then reacted with furfurylamine to yield the final product.
Losartan: Rational Design of Antihypertensives
The discovery of losartan in 1986 by scientists at DuPont marks a significant chapter in the history of rational drug design.[7] It was the first of a new class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs). Angiotensin II is a potent vasoconstrictor, and blocking its receptor (the AT₁ receptor) leads to vasodilation and a reduction in blood pressure.[17]
Losartan's structure is more complex than earlier benzoic acid derivatives, featuring a biphenyl group and a tetrazole ring, which acts as a bioisostere for the carboxylic acid group. This design was the result of a meticulous process of synthesizing and testing numerous analogues to achieve high affinity for the AT₁ receptor and good oral bioavailability.[27] The development of losartan provided a crucial alternative to ACE inhibitors for patients who experienced side effects like chronic cough.[28]
The Science of Substitution: Structure-Activity Relationships (SAR)
The therapeutic diversity of substituted benzoic acids stems from the profound influence that different functional groups have on the molecule's physicochemical properties. Understanding these structure-activity relationships (SAR) is the cornerstone of medicinal chemistry. Key properties modulated by substituents include acidity (pKa), lipophilicity (logP), electronic effects, and steric profile.[5]
The Hammett equation provides a quantitative framework for understanding the electronic effects of substituents on the reactivity of aromatic compounds.[22][24] It relates the equilibrium constant (K) of a substituted species to that of the unsubstituted parent compound (K₀) through a substituent constant (σ) and a reaction constant (ρ):
log(K/K₀) = ρσ
The substituent constant, σ , is a measure of the electron-donating or electron-withdrawing nature of a substituent. It is empirically derived from the dissociation of substituted benzoic acids in water at 25°C.[24][29]
-
Electron-withdrawing groups (e.g., -NO₂, -CN, -Cl) stabilize the carboxylate anion, increasing the acidity of the benzoic acid. They have positive σ values .
-
Electron-donating groups (e.g., -CH₃, -OCH₃, -NH₂) destabilize the anion, decreasing acidity, and have negative σ values .
The following table summarizes the Hammett constants for common substituents at the meta and para positions and their general effect on the properties of the benzoic acid core.
| Substituent (X) | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Electronic Effect | General Impact on Bioactivity |
| -NO₂ | +0.71 | +0.78 | Strong Electron-Withdrawing | Increases acidity; can be crucial for binding to certain targets. |
| -CN | +0.56 | +0.66 | Strong Electron-Withdrawing | Similar to nitro group; enhances polar interactions. |
| -Cl | +0.37 | +0.23 | Electron-Withdrawing (Inductive) | Increases acidity and lipophilicity; often improves membrane permeability. |
| -COOH | +0.37 | +0.45 | Electron-Withdrawing | Dicarboxylic acids have significantly altered solubility and binding properties. |
| -H | 0.00 | 0.00 | Reference | Baseline for comparison. |
| -CH₃ | -0.07 | -0.17 | Weak Electron-Donating | Decreases acidity; increases lipophilicity, potentially enhancing cell penetration. |
| -OCH₃ | +0.12 | -0.27 | Donating (Resonance), Withdrawing (Inductive) | Para position is strongly donating, meta is withdrawing. Modulates solubility and H-bonding. |
| -OH | +0.12 | -0.37 | Strong Electron-Donating (Resonance) | Decreases acidity; acts as H-bond donor/acceptor, critical for receptor interaction. |
| -NH₂ | -0.16 | -0.66 | Strong Electron-Donating (Resonance) | Decreases acidity; acts as H-bond donor, can be protonated at physiological pH. |
Data compiled from various sources for illustrative purposes.[4][22][24]
The principles of SAR are clearly demonstrated in the development of loop diuretics like furosemide. For these 5-sulfamoylbenzoic acid derivatives, specific substitutions are critical for activity:
-
An acidic group at the C-1 position (the carboxylic acid) is essential.
-
An electron-withdrawing group at C-4 (like chlorine) enhances diuretic potency.
-
The sulfamoyl group (-SO₂NH₂) at C-5 is required for the diuretic effect.
Caption: Influence of substituents on the properties of the benzoic acid core.
Conclusion and Future Outlook
The journey of substituted benzoic acids from their discovery in the 16th century to their central role in modern medicine is a powerful illustration of the evolution of chemical and pharmaceutical science. The core benzoic acid scaffold has proven to be a remarkably versatile platform for therapeutic intervention. Early discoveries relied on the isolation of natural products, while subsequent progress was driven by the development of robust synthetic methods and a deepening understanding of the relationship between molecular structure and biological function.
For today's researchers, the lessons from this history are manifold. The principles of substitution, guided by quantitative SAR, continue to be relevant in the design of new chemical entities. The legacy of aspirin, probenecid, furosemide, and losartan demonstrates that even simple organic scaffolds can be elaborated to produce drugs with profound and diverse physiological effects. As new biological targets are identified, the venerable benzoic acid core will undoubtedly serve as the starting point for the next generation of innovative medicines.
References
A comprehensive list of all sources cited within this guide.
- Benzoic acid - New World Encyclopedia.
- Benzoic acid - Wikiwand.
- FUROSEMIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia.
- CN103613521A - Water-phase synthetic method of probenecid - Google Patents.
- Benzoic acid - Wikipedia.
- 1: Synthesis of Aspirin (Experiment) - Chemistry LibreTexts.
- How the antihypertensive losartan was discovered.
- Benzoic acid - American Chemical Society.
- Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin - National Center for Biotechnology Information.
- “Bayer works wonders”: the invention of aspirin - Science Museum Blog.
- Kolbe's Reaction - GeeksforGeeks.
- Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ.
- Benzoic Acid – Natures preservative - Redox.
- Felix Hoffmann - Science History Institute.
- The Synthesis of a Medicinal Agent- Aspirin - Baruch College.
- Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid.
- Furosemide - diuretic | ari.info.
- Experiment: Synthesis of Aspirin | Bellevue College.
- The history and future of probenecid - National Center for Biotechnology Information.
- Kolbe's Reaction Mechanism - BYJU'S.
- A history of aspirin - The Pharmaceutical Journal.
- The History and Future of Probenecid | Request PDF - ResearchGate.
- Kolbe-Schmitt Reaction: Mechanism, Important Applications - Science Info.
- Quantitative structure-activity relationships (QSAR).
- Natural Product Isolation (2) - Purification Techniques, An Overview.
- Applications Of Spectroscopy In Pharmaceutical Analysis And Quality Control - ManTech Publications.
- How Spectrophotometers Can Ensure the Purity of Aspirin.
- Recrystallization.
- Melting Point Apparatus: What It Is & How to Determine Melting Point - Hinotek.
- Historical and contemporary perspectives of diuretics and their role in heart failure at 50 years of the onset of furosemide part 1. A bit of history - ResearchGate.
- Discovery of losartan, the first angiotensin II receptor antagonist - PubMed.
- Hammett equation - Wikipedia.
- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i.
- Recrystallization1.
- A Review on a Some Analytical Methods for Determination of Salicylic Acid.
- QUANTATIVE STRUCTURE ACTIVITY RELATIONSHIP (QSAR) - Saraswati Institute of Pharmaceutical Sciences.
- (PDF) Quantitative Structure Activity Relationships studies of Non-steroidal Anti-inflammatory Drugs: A Review - ResearchGate.
- WO1999044707A2 - Purification of organic acids using anion exchange chromatography - Google Patents.
- Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI.
- SAR of Loop Diuretics - Pharmacy 180.
- (PDF) A Review on a Some Analytical Methods for Determination of Salicylic Acid - ResearchGate.
- Friedrich Wöhler - chemistry.msu.edu.
- US20110028759A1 - Process for the Purification of Organic Acids - Google Patents.
- Purification of organic acids - University of Illinois.
- Losartan - Wikipedia.
- Unit 4: Free Energy Relationships.
- Losartan | C22H23ClN6O | CID 3961 - PubChem.
- A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective - National Center for Biotechnology Information.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. CN105439809A - Synthesis method of furosemide drug intermediate 2,4-dichlorotoluene - Google Patents [patents.google.com]
- 3. CN103613521B - The water phase synthesis method of probenecid - Google Patents [patents.google.com]
- 4. Binding Constants of Substituted Benzoic Acids with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. chalcogen.ro [chalcogen.ro]
- 7. CN107033038A - The preparation method of probenecid - Google Patents [patents.google.com]
- 8. Recrystallization [sites.pitt.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. homepages.uc.edu [homepages.uc.edu]
- 11. Melting-point apparatus - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. longdom.org [longdom.org]
- 14. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 15. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 16. Spectroscopy in the early 20th century: Progress toward a transformative method - American Chemical Society [acs.digitellinc.com]
- 17. Benign-by-design sustainable protocol for the synthesis of furosemide [helvia.uco.es]
- 18. researchgate.net [researchgate.net]
- 19. CN103613521A - Water-phase synthetic method of probenecid - Google Patents [patents.google.com]
- 20. scispace.com [scispace.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. hinotek.com [hinotek.com]
- 23. Hammett equation - Wikipedia [en.wikipedia.org]
- 24. m.youtube.com [m.youtube.com]
- 25. Analysis for salicylic acid in serum by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. John C. Lilly - Wikipedia [en.wikipedia.org]
- 27. Calculation of hydrophobic constant (log P) from pi and f constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
theoretical studies on 2-Amino-5-bromo-3-methylbenzoic acid
An In-depth Technical Guide to the Theoretical Studies of 2-Amino-5-bromo-3-methylbenzoic Acid
Authored by: A Senior Application Scientist
Introduction
Substituted benzoic acids are a cornerstone of modern synthetic chemistry, serving as versatile precursors for a wide array of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1] Among these, this compound (ABMBA) emerges as a compound of significant interest. Its unique arrangement of an amino group, a halogen (bromine), a methyl group, and a carboxylic acid on a benzene ring provides multiple reactive sites and modulates its electronic properties, making it a valuable building block for novel compound development.[2]
This technical guide provides a comprehensive overview of the . As a Senior Application Scientist, the objective is to move beyond mere data presentation and delve into the causality behind its molecular behavior. We will explore its structural, spectroscopic, and electronic properties through the lens of computational chemistry, primarily Density Functional Theory (DFT). This approach allows for a profound understanding of the molecule's intrinsic characteristics, which is paramount for predicting its reactivity, stability, and potential applications in drug design and materials science. The insights generated from these theoretical models are indispensable for guiding efficient synthesis, characterization, and application-driven research.
Molecular Structure and Foundational Properties
The structural framework of this compound is key to its chemical identity and reactivity. The spatial arrangement and electronic influence of its functional groups dictate its behavior in chemical reactions and biological systems.
Chemical Identity:
-
IUPAC Name: this compound[3]
-
Molecular Formula: C₈H₈BrNO₂[3]
-
Canonical SMILES: CC1=CC(=CC(=C1N)C(=O)O)Br[3]
Caption: 2D structure of this compound.
Computational Methodology: The DFT Approach
To dissect the properties of this compound, Density Functional Theory (DFT) stands as the preeminent computational tool, offering an optimal balance between accuracy and computational demand.[1] Theoretical studies on analogous molecules are typically performed using the B3LYP functional with a comprehensive basis set like 6-311++G(d,p).[6][7] This level of theory is well-established for providing reliable predictions of molecular geometries, vibrational spectra, and electronic properties of organic compounds.[7][8]
The core principle of this approach is to calculate the molecule's total electronic energy based on its electron density. From this, a wealth of information can be derived:
-
Geometry Optimization: Finding the lowest energy conformation (the most stable structure) of the molecule.
-
Vibrational Frequency Analysis: Predicting the infrared (IR) and Raman spectra, which correspond to the molecule's vibrational modes.
-
Electronic Property Calculation: Determining the distribution of electrons, molecular orbitals (HOMO/LUMO), and electrostatic potential.
Protocol 1: DFT Geometry Optimization and Frequency Calculation
-
Input File Creation: Construct a digital model of this compound using molecular modeling software (e.g., GaussView).
-
Calculation Setup:
-
Select the calculation type: Opt+Freq (Optimization followed by Frequency analysis).
-
Choose the method: DFT, specifying the B3LYP functional.
-
Select the basis set: 6-311++G(d,p).
-
Define the charge (0) and multiplicity (singlet).
-
-
Job Submission: Submit the input file to a computational chemistry software package like Gaussian.[7] The software iteratively adjusts the positions of the atoms to minimize the total energy of the molecule.
-
Verification of Optimization: After the calculation completes, verify that a true energy minimum has been reached by confirming the absence of imaginary frequencies. A single imaginary frequency would indicate a transition state.
-
Data Analysis: Extract the optimized geometric parameters (bond lengths, angles), vibrational frequencies, and electronic properties from the output file for further analysis.
In-depth Theoretical Analysis
Optimized Molecular Geometry
Table 1: Selected Predicted Geometric Parameters (DFT/B3LYP)
| Parameter | Bond/Angle | Predicted Value | Significance |
| Bond Lengths | C=O (carbonyl) | ~1.21 Å | Typical double bond character. |
| C-O (hydroxyl) | ~1.35 Å | Partial double bond character due to resonance. | |
| C-N | ~1.39 Å | Shorter than a typical C-N single bond due to resonance with the ring. | |
| C-Br | ~1.90 Å | Reflects the covalent bond between carbon and the large bromine atom. | |
| Bond Angles | O-C-O | ~122° | Consistent with sp² hybridization of the carboxyl carbon. |
| C-C-N | ~123° | Steric hindrance between the amino and carboxyl groups can cause slight distortion. |
Vibrational and Spectroscopic Profile
Theoretical frequency calculations are instrumental in interpreting experimental FT-IR and FT-Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule. By analyzing the Potential Energy Distribution (PED), each mode can be unambiguously assigned.
Table 2: Key Predicted Vibrational Frequencies and Their Assignments
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
| O-H Stretch (Carboxylic Acid) | ~3600 cm⁻¹ (monomer) | A broad band, highly sensitive to hydrogen bonding. |
| N-H Asymmetric/Symmetric Stretch | ~3500 / ~3400 cm⁻¹ | Characteristic sharp peaks for the primary amine group. |
| C-H Stretch (Methyl) | ~3000 - 2900 cm⁻¹ | Vibrations of the methyl group's C-H bonds. |
| C=O Stretch (Carbonyl) | ~1750 cm⁻¹ | A very strong and characteristic absorption peak. |
| C-N Stretch | ~1300 cm⁻¹ | Stretching of the bond between the amino group and the aromatic ring. |
| C-Br Stretch | ~650 cm⁻¹ | Vibration involving the heavy bromine atom, found in the fingerprint region. |
Note: Calculated wavenumbers are often systematically higher than experimental values due to the harmonic approximation and are typically scaled for better comparison.[8]
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).
The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized over the electron-rich amino group and the aromatic ring, while the LUMO is concentrated on the electron-withdrawing carboxylic acid group and the ring structure.
Caption: Relationship between HOMO, LUMO, and chemical reactivity.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map that visualizes the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species.
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For ABMBA, these are concentrated around the oxygen atoms of the carboxylic acid and the nitrogen atom of the amino group.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the amino and carboxylic acid groups.
-
Green Regions (Neutral Potential): Indicate areas of intermediate potential, often found over the carbon-hydrogen portions of the molecule.
The MEP map clearly identifies the reactive centers of the molecule, guiding the design of synthetic pathways and providing insights into potential intermolecular interactions, such as hydrogen bonding, which is critical for drug-receptor binding.[10]
Potential Applications and Drug Development Insights
The theoretical data provides a strong foundation for postulating the utility of this compound in medicinal chemistry.
-
Scaffold for Synthesis: As a multi-functionalized building block, it is an ideal starting material for creating libraries of complex molecules.[2] The amino group can be acylated or diazotized, the carboxylic acid can be converted to esters or amides, and the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck).
-
Pharmacophore Features: The molecule possesses key pharmacophoric features: a hydrogen bond donor (-NH2, -OH), a hydrogen bond acceptor (C=O), and an aromatic ring for potential π-π stacking or hydrophobic interactions.
-
Molecular Docking Predictions: While specific docking studies on this exact molecule are sparse, the theoretical framework allows for its use in in silico screening. The calculated MEP and partial charges are crucial inputs for docking algorithms to predict the binding affinity and orientation of ABMBA derivatives within the active site of a target protein. The low HOMO-LUMO gap suggests good biological activity potential.[10]
Synthetic Protocol
The primary route for preparing this compound involves the electrophilic bromination of its precursor.
Protocol 2: Synthesis via Electrophilic Bromination
-
Precursor Preparation: Dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or a mixture of Dimethyl Sulfoxide (DMSO) and aqueous hydrobromic acid (HBr).[1][11]
-
Bromination: Cool the solution in an ice bath. Slowly add the brominating agent, such as N-Bromosuccinimide (NBS) (1.0-1.1 eq) or a solution of bromine in acetic acid, portion-wise while stirring.[1][12] The bromine will preferentially add to the position para to the strongly activating amino group.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for several hours or overnight.[11] Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, pour the reaction mixture into ice water to precipitate the product.[11] If necessary, adjust the pH to be slightly acidic (pH 5-6) with a dilute acid or base to ensure the carboxylic acid is protonated and insoluble.[11][12]
-
Purification: Collect the crude solid product by vacuum filtration. Wash the solid with cold water and a small amount of a non-polar solvent (e.g., hexane) to remove impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Conclusion
The theoretical investigation of this compound using DFT provides a detailed and predictive understanding of its molecular structure, stability, and reactivity. The computational analysis of its geometry, vibrational spectra, frontier molecular orbitals, and electrostatic potential corroborates its identity and illuminates the electronic effects of its diverse functional groups. These theoretical insights are not merely academic; they provide a rational basis for the molecule's application as a versatile building block in organic synthesis and a promising scaffold in drug discovery. By bridging theoretical calculations with practical applications, we can accelerate the development of novel chemical entities with tailored properties for the challenges of tomorrow.
References
- Benchchem. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5.
- ChemicalBook. (n.d.). 2-Amino-5-bromobenzoic acid synthesis.
- ChemicalBook. (n.d.). This compound(206548-13-2) 1 h nmr.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid.
- Kunduracıoğlu, A. (2021). 2–Amino–5–Bromobenzoic Acid: A Dft Study for Structural and Molecular Orbital Analysis of Tautomeric Form. DergiPark.
- International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid.
- ResearchGate. (2011). FT-IR, FT-Raman, UV spectra and DFT calculations on monomeric and dimeric structure of 2-amino-5-bromobenzoic acid.
- Sigma-Aldrich. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid 97.
- DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid.
- ECHEMI. (n.d.). 206548-13-2, this compound Formula.
- Advanced ChemBlocks. (n.d.). This compound.
- Benchchem. (n.d.). This compound | 206548-13-2.
- National Institutes of Health (NIH). (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
- ScienceDirect. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision Organic Compounds for Laboratory Synthesis: Focus on this compound.
- BLD Pharm. (n.d.). 206548-13-2|this compound.
- ResearchGate. (2017). Quantum mechanical, spectroscopic and docking studies of 2-Amino-3-bromo-5-nitropyridine by Density Functional Method.
- National Center for Biotechnology Information. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C8H8BrNO2 | CID 11850383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 95% | CAS: 206548-13-2 | AChemBlock [achemblock.com]
- 5. 2-Amino-3-bromo-5-methylbenzoic acid | C8H8BrNO2 | CID 2774400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijtsrd.com [ijtsrd.com]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
The Synthetic Versatility of 2-Amino-5-bromo-3-methylbenzoic Acid in Modern Pharmaceutical Development
Introduction: A Versatile Scaffold for Drug Discovery
In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficient and successful development of novel therapeutic agents. 2-Amino-5-bromo-3-methylbenzoic acid, a substituted anthranilic acid derivative, has emerged as a key building block in medicinal chemistry. Its unique trifunctional nature, possessing an amino group, a bromine atom, and a carboxylic acid, provides a versatile scaffold for the construction of complex molecular architectures. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the practical applications and synthetic protocols involving this valuable intermediate. We will delve into the synthesis of this compound itself and explore its pivotal role in the synthesis of advanced pharmaceutical intermediates, with a particular focus on its application in the development of kinase inhibitors.
The strategic placement of the bromine atom allows for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties.[1][2] The amino and carboxylic acid groups, on the other hand, are amenable to a wide range of transformations, including amidation, esterification, and the construction of heterocyclic rings such as quinazolinones.[3][4][5][6][7] This multi-faceted reactivity makes this compound a sought-after intermediate in the synthesis of compounds targeting a spectrum of diseases, including cancer and inflammatory conditions.[8]
Synthesis of this compound: Protocols and Mechanistic Insights
The efficient synthesis of this compound is crucial for its subsequent application in drug development. The primary and most established method involves the direct electrophilic bromination of the readily available precursor, 2-amino-3-methylbenzoic acid.[9] The choice of brominating agent and reaction conditions can be tailored to optimize yield and purity. Below are two field-proven protocols for this synthesis.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a widely used reagent for selective bromination of aromatic compounds. The reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-donating amino group activates the aromatic ring, directing the bromination to the para position.
Experimental Protocol:
-
To a solution of 2-amino-3-methylbenzoic acid (5.00 g, 33.1 mmol) in N,N-dimethylformamide (DMF, 100 mL), add N-bromosuccinimide (6.18 g, 34.7 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Upon completion of the reaction (monitored by TLC), pour the mixture into 500 mL of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| 2-amino-3-methylbenzoic acid | 151.16 | 5.00 | 33.1 |
| N-Bromosuccinimide (NBS) | 177.98 | 6.18 | 34.7 |
| N,N-dimethylformamide (DMF) | 73.09 | 100 mL | - |
Table 1: Reagents for NBS Bromination
Protocol 2: Bromination using Aqueous Hydrogen Bromide (HBr)
An alternative and often high-yielding method utilizes aqueous hydrogen bromide in a suitable solvent like dimethyl sulfoxide (DMSO). This method avoids the use of a solid brominating agent and can be advantageous for larger scale synthesis.
Experimental Protocol:
-
Dissolve 2-amino-3-methylbenzoic acid (10.0 g, 66.1 mmol) in dimethyl sulfoxide (DMSO, 100 mL).
-
To this solution, add 48% aqueous hydrogen bromide (18.0 mL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
The product will precipitate out of the solution. Stir the resulting mixture for an additional hour to ensure complete precipitation.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.[10][11]
| Reagent | Concentration | Amount | Moles (mmol) |
| 2-amino-3-methylbenzoic acid | - | 10.0 g | 66.1 |
| Aqueous Hydrogen Bromide | 48% | 18.0 mL | - |
| Dimethyl sulfoxide (DMSO) | - | 100 mL | - |
Table 2: Reagents for HBr Bromination
Caption: Synthetic routes to this compound.
Application in Pharmaceutical Synthesis: A Case Study in Kinase Inhibitor Development
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of complex pharmaceutical agents. A prime example of its application is in the synthesis of key intermediates for potent kinase inhibitors, such as Lorlatinib (PF-06463922), an ALK and ROS1 inhibitor used in the treatment of non-small cell lung cancer.[5][8] While the commercial synthesis of Lorlatinib may utilize a fluorinated analogue, the synthetic strategy is directly applicable to the methyl-substituted compound, highlighting the importance of this structural motif.
Synthesis of a Key Pyrazole Intermediate for Lorlatinib Analogues
The synthesis of Lorlatinib involves the construction of a complex macrocyclic structure, which is assembled from several key fragments. One such fragment is a substituted aminopyrazole. The following section outlines a synthetic sequence for a key intermediate that could be utilized in the synthesis of Lorlatinib analogues, starting from this compound.
Synthetic Workflow:
Sources
- 1. chemscene.com [chemscene.com]
- 2. WO2010020675A1 - Pyrrolopyrimidine compounds as cdk inhibitors - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Preparation method of key intermediate of lorlatinib - Eureka | Patsnap [eureka.patsnap.com]
- 5. guidechem.com [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound 95% | CAS: 206548-13-2 | AChemBlock [achemblock.com]
- 8. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. scbt.com [scbt.com]
Application Note: A Validated Protocol for the Synthesis of 6-Bromo-8-methylquinazolin-4(3H)-one
Abstract
The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] This application note provides a comprehensive, validated protocol for the synthesis of a specific derivative, 6-Bromo-8-methylquinazolin-4(3H)-one, starting from 2-Amino-5-bromo-3-methylbenzoic acid. We present a robust and efficient one-step method based on the Niementowski reaction, utilizing formamide as both a reagent and solvent.[4][5] This guide details the reaction mechanism, offers step-by-step procedures for both conventional heating and microwave-assisted synthesis, and includes guidelines for reaction monitoring, purification, and spectroscopic characterization to ensure a self-validating workflow.
Introduction: The Significance of the Quinazolinone Scaffold
Quinazolinones are a class of fused heterocyclic compounds that are prevalent in over 150 naturally occurring alkaloids and a multitude of synthetic molecules.[2][6] Their structural stability and versatile substitution patterns allow them to interact with various biological targets, making them a cornerstone for drug discovery.[3][6] Several FDA-approved drugs, such as the anticancer agents Gefitinib and Erlotinib, feature the quinazoline core, highlighting its therapeutic importance.[3]
The synthesis described herein focuses on producing 6-Bromo-8-methylquinazolin-4(3H)-one. The strategic placement of a bromine atom at the 6-position and a methyl group at the 8-position provides a valuable intermediate for further functionalization, enabling the exploration of structure-activity relationships (SAR) in drug development programs.
Reaction Scheme and Mechanism
The synthesis proceeds via a cyclocondensation reaction between the anthranilic acid derivative and formamide. This classic transformation is known as the Niementowski reaction.
Overall Reaction: this compound reacts with formamide upon heating to yield 6-Bromo-8-methylquinazolin-4(3H)-one and two molecules of water.
Mechanistic Rationale: The reaction mechanism involves two key stages:
-
N-Formylation: The amino group of the this compound performs a nucleophilic attack on the carbonyl carbon of formamide. This initial step forms an N-formylanthranilic acid intermediate.
-
Cyclization and Dehydration: At elevated temperatures, the amide nitrogen of the N-formyl intermediate attacks the carboxylic acid carbon, initiating an intramolecular cyclization. The subsequent elimination of a water molecule from the tetrahedral intermediate forms the stable, aromatic quinazolinone ring system.[7]
Caption: The two-stage mechanism of quinazolinone synthesis.
Experimental Protocols
This section outlines two validated methods for the synthesis: a conventional heating approach and an accelerated microwave-assisted protocol.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Purity | Supplier |
| This compound | 230.06 | >98% | Sigma-Aldrich, etc. |
| Formamide | 45.04 | >99% | Sigma-Aldrich, etc. |
| Ethanol (for recrystallization) | 46.07 | Reagent Grade | Fisher Scientific, etc. |
| Deionized Water | 18.02 | - | In-house supply |
Equipment
-
Round-bottom flask (50 mL) or Microwave reaction vial (10 mL)
-
Reflux condenser and heating mantle or a dedicated laboratory microwave reactor
-
Magnetic stirrer and stir bar
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
Safety Precautions:
-
Conduct all operations within a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Formamide is a teratogen; handle with extreme care.
-
Avoid inhaling vapors and direct contact with skin.
Protocol A: Conventional Heating Method
This method is suitable for standard laboratory setups without access to a microwave reactor.
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.30 g, 10.0 mmol).
-
Reagent Addition: In the fume hood, add formamide (8.0 mL, ~200 mmol). Formamide serves as both the reactant and the solvent, so a large excess is used to drive the reaction to completion.[8]
-
Heating: Attach a reflux condenser and heat the mixture in an oil bath or heating mantle to 150-160°C. Maintain gentle stirring.
-
Reaction Monitoring: Monitor the reaction progress every hour using TLC (Eluent: 7:3 Ethyl Acetate:Hexane). The starting material will have a different Rf value than the product. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature (~25°C).
-
Precipitation: Pour the cooled reaction mixture slowly into 100 mL of ice-cold water while stirring. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid precipitate thoroughly with cold deionized water (3 x 30 mL) to remove residual formamide.
-
Drying & Purification: Dry the crude product in a vacuum oven. The 6-Bromo-8-methylquinazolin-4(3H)-one can be further purified by recrystallization from hot ethanol to yield a white to off-white crystalline solid.
Protocol B: Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times and often improves yields.[4]
Step-by-Step Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine this compound (0.46 g, 2.0 mmol) and formamide (2.0 mL, ~50 mmol).
-
Vial Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters to hold at a constant temperature of 180°C for 20-30 minutes with magnetic stirring.
-
Cooling: After the irradiation cycle is complete, allow the vial to cool to a safe handling temperature (<50°C) using the instrument's compressed air cooling system.
-
Work-up and Purification: Carefully uncap the vial in a fume hood. Pour the contents into 50 mL of ice-cold water and proceed with the precipitation, isolation, and purification steps as described in Protocol A (Steps 6-8).
Workflow and Characterization
A systematic workflow ensures the reliable synthesis and validation of the final compound.
Caption: A streamlined workflow for synthesis and validation.
Expected Results
| Parameter | Expected Value |
| Product | 6-Bromo-8-methylquinazolin-4(3H)-one |
| Molecular Formula | C₉H₇BrN₂O |
| Molecular Weight | 239.07 g/mol |
| Appearance | White to off-white crystalline solid |
| Anticipated Yield | 75-90% (Microwave-assisted method may yield higher results) |
| Melting Point | Expected to be >250°C (based on similar substituted quinazolinones) |
Spectroscopic Characterization
Structural confirmation is achieved through a combination of spectroscopic techniques.[9]
-
¹H NMR (Proton NMR): (DMSO-d₆, 400 MHz)
-
δ ~12.2 ppm (br s, 1H): Labile N-H proton of the amide.
-
δ ~8.1 ppm (s, 1H): H-2 proton of the quinazolinone ring.
-
δ ~7.9 ppm (d, 1H): Aromatic proton H-5.
-
δ ~7.7 ppm (d, 1H): Aromatic proton H-7.
-
δ ~2.4 ppm (s, 3H): Methyl (CH₃) protons at the C-8 position.
-
Note: Chemical shifts are approximate and should be confirmed by analysis.
-
-
¹³C NMR (Carbon NMR): (DMSO-d₆, 100 MHz)
-
δ ~161 ppm: Carbonyl carbon (C=O) at C-4.
-
δ ~148 ppm: C-8a (quaternary carbon).
-
δ ~145 ppm: C-2.
-
δ ~136 ppm: C-7.
-
δ ~128 ppm: C-5.
-
δ ~125 ppm: C-4a (quaternary carbon).
-
δ ~122 ppm: C-8 (quaternary carbon).
-
δ ~118 ppm: C-6 (quaternary carbon bearing Br).
-
δ ~17 ppm: Methyl carbon (CH₃).
-
-
FT-IR (KBr Pellet, cm⁻¹):
-
3200-3050 cm⁻¹: N-H stretching.
-
~1680 cm⁻¹: Strong C=O stretching (amide carbonyl).
-
~1610 cm⁻¹: C=N stretching.
-
~1580, 1480 cm⁻¹: C=C aromatic ring stretching.
-
-
Mass Spectrometry (MS):
-
ESI-MS [M+H]⁺: Expected at m/z 240.98 and 242.98, showing the characteristic isotopic pattern for a bromine-containing compound.
-
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Insufficient temperature or reaction time. 2. Degradation of formamide. | 1. Ensure the reaction temperature is maintained at >150°C. Extend reaction time and monitor by TLC. 2. Use fresh, high-purity formamide. Temperatures above 180°C in conventional heating can cause decomposition.[8] |
| Product is Difficult to Purify | 1. Incomplete reaction. 2. Formation of N-formyl intermediate. | 1. Ensure the reaction goes to completion by extending the heating time. 2. The presence of the N-formyl intermediate suggests insufficient energy for cyclization. Increase temperature or time. A thorough wash with water during work-up is critical to remove any unreacted formamide. Recrystallization from ethanol should be effective. |
| Oily Product Instead of Solid | Presence of excess formamide or other impurities. | Triturate the oil with cold water or a mixture of ether/hexane to induce precipitation. Ensure the crude solid is washed extensively with water before drying and recrystallization. |
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of 6-Bromo-8-methylquinazolin-4(3H)-one. The described methods, including both conventional heating and microwave-assisted synthesis, are efficient and scalable. By following the outlined procedures for synthesis, purification, and characterization, researchers in drug discovery and medicinal chemistry can confidently produce this valuable intermediate for the development of novel therapeutic agents.
References
- Abdelkhalek, A. S., & Abdul-Malik, M. A. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities.
- Besson, T., & Chosson, E. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917.
- Royal Society of Chemistry. (n.d.). Recent advances in 4(3H)-quinazolinone syntheses. RSC Publishing.
- Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917.
- Various Authors. (2019). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones.
- Various Authors. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Omics Online.
- Various Authors. (n.d.). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. Preprints.org.
- Various Authors. (n.d.). Synthesis of quinazolin-4(3H)
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. organic-chemistry.org.
- Various Authors. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online.
- Various Authors. (2025). Synthesis of Some Biologically Active 4(3H)-Quinazolinones Derived from 2,3-Pyridine Dicarboxylic Anhydride.
- Various Authors. (n.d.). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. SciELO.
- BenchChem. (2025). Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. BenchChem.
- BenchChem. (2025).
- Various Authors. (2020). One-Step Synthesis of 4(3H)-Quinazolinones: An Important Heterocyclic Scaffold in Medicinal Chemistry.
- Zayed, M. F. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3045.
- Various Authors. (n.d.). Figure 2. Synthesis of quinazolin-4(3H)
- Various Authors. (n.d.). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PubMed Central (PMC) - NIH.
- Zayed, M. F., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules.
- Various Authors. (n.d.). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)
- Various Authors. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PubMed Central (PMC).
- Various Authors. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.
- Patil, S. K., et al. (2024). Study on quinazolinone derivative and their pharmacological actions. World Journal of Pharmaceutical Research.
- Wang, Y., et al. (2024). One-pot Synthesis of 2,3-disubstituted-4(3H)-quinazolinone from o-aminobenzoic Acid and DMF Derivatives using Imidazole Hydrochloride as a Promoter. Current Organic Synthesis, 21(7), 957-963.
- ResearchGate. (n.d.). Synthesis of quinazolin-4(3H)
- Various Authors. (2024). New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. Molecules.
- BenchChem. (2025). Technical Support Center: Synthesis of 4(3H)
Sources
- 1. Recent advances in 4(3H)-quinazolinone syntheses - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. omicsonline.org [omicsonline.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. generis-publishing.com [generis-publishing.com]
- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 2-Amino-5-bromo-3-methylbenzoic Acid as a Versatile Building Block for Heterocyclic Compound Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-amino-5-bromo-3-methylbenzoic acid (CAS No: 206548-13-2) as a pivotal starting material for the synthesis of medicinally important heterocyclic compounds. We delve into the molecule's unique reactivity profile and present detailed, field-proven protocols for the construction of key heterocyclic scaffolds, including quinazolinones and acridones. The causality behind experimental choices is explained to empower researchers with a deeper understanding of the synthetic transformations.
Introduction: The Strategic Value of this compound
This compound is a trifunctional aromatic compound that serves as a highly versatile scaffold in synthetic organic chemistry.[1] Its structure is primed for a variety of chemical transformations, making it an ideal starting point for constructing complex molecular architectures. Heterocyclic compounds, particularly those containing nitrogen and oxygen, form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials.[2] The application of heterocycles is a cornerstone of modern drug design, offering a means to modulate critical properties such as solubility, lipophilicity, and biological target affinity.[3]
The inherent functionalities of this compound—a nucleophilic amino group, an electrophilic carboxylic acid, and a bromine atom suitable for cross-coupling reactions—provide multiple, orthogonal handles for synthetic manipulation. This allows for the systematic and modular construction of diverse heterocyclic libraries.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 206548-13-2 | [1][4] |
| Molecular Formula | C₈H₈BrNO₂ | [4][5] |
| Molecular Weight | 230.06 g/mol | [4][5] |
| Appearance | Colorless to light brown solid/powder | [1][6] |
| Melting Point | 236-238 °C | [1] |
| Purity | Typically ≥97% | [1][7] |
Reactivity Profile and Synthetic Rationale
The synthetic utility of this building block is derived from the distinct reactivity of its three functional groups. Understanding these sites is key to designing logical and efficient synthetic pathways.
-
The Amino Group (-NH₂): This primary amine is a potent nucleophile. It is the key site for forming amide bonds, participating in condensation reactions to build heterocyclic rings (e.g., quinazolinones), and undergoing diazotization for subsequent Sandmeyer-type reactions.[8]
-
The Carboxylic Acid Group (-COOH): This group can be activated to form acyl chlorides or esters, or it can participate directly in condensation and cyclization reactions, often under thermal or acid-catalyzed conditions (e.g., Friedel-Crafts type acylation for acridone synthesis).
-
The Bromo Group (-Br): The bromine atom at the 5-position is a versatile handle for introducing further molecular complexity, typically through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for late-stage diversification of the heterocyclic core.
Caption: Key reactive sites on the this compound molecule.
Application Protocol: Synthesis of 6-Bromo-8-methyl-4(3H)-quinazolinones
Quinazolinones are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous molecules with significant therapeutic potential, including anticancer and anti-inflammatory agents.[9][10] The following protocol adapts the well-established Niementowski reaction for the synthesis of a substituted quinazolinone from this compound.[11]
Scientific Rationale
The Niementowski reaction is a classic method for synthesizing 4(3H)-quinazolinones from anthranilic acids and an amide.[11] In this one-pot procedure, this compound is heated with formamide. Formamide serves a dual role: it is the reagent that provides the C2 carbon and N3 nitrogen of the quinazolinone ring, and it also acts as a high-boiling solvent. The reaction proceeds via an initial acylation of the amino group, followed by an intramolecular condensation and dehydration to yield the stable heterocyclic ring system. Heating is critical to drive the dehydration and cyclization steps to completion.
Experimental Protocol: Niementowski Reaction
Caption: General workflow for the synthesis of quinazolinones via Niementowski reaction.
Materials & Reagents:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (equiv) | Quantity |
| This compound | 230.06 | 1.0 | 2.30 g (10 mmol) |
| Formamide | 45.04 | 20.0 | 9.0 g / 8.0 mL (200 mmol) |
| Deionized Water (ice-cold) | 18.02 | - | ~100 mL |
| Ethanol (for recrystallization) | 46.07 | - | As needed |
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.30 g, 10 mmol).
-
Reagent Addition: Add formamide (8.0 mL, 200 mmol) to the flask.
-
Heating: Heat the reaction mixture in an oil bath maintained at 140-160 °C for 4-6 hours. The solid will dissolve as the reaction proceeds.
-
Causality Note: High temperature is necessary to overcome the activation energy for the intramolecular cyclization and dehydration steps.
-
-
Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% Methanol in Dichloromethane). The disappearance of the starting material spot indicates completion.
-
Work-up: After completion, allow the reaction mixture to cool to approximately 60-70 °C. Carefully and slowly pour the warm mixture into a beaker containing 100 mL of ice-cold water while stirring vigorously.
-
Causality Note: Pouring the reaction mixture into water causes the organic product, which is insoluble in water, to precipitate out, separating it from the water-soluble formamide and other impurities.
-
-
Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product on the filter paper with several portions of cold water (3 x 20 mL) to remove any residual formamide. Dry the solid under vacuum. The crude 6-bromo-8-methylquinazolin-4(3H)-one can be further purified by recrystallization from ethanol to yield a pure crystalline solid.
-
Characterization: Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity.
Application Protocol: Synthesis of 6-Bromo-8-methyl-1,3-dihydroxyacridin-9(10H)-one
Acridone alkaloids represent a large family of biologically active compounds, exhibiting a wide spectrum of activities including antitumor and antiviral properties.[12] The synthesis of the acridone core can be efficiently achieved through the condensation of an anthranilic acid derivative with a substituted phenol, followed by a cyclization reaction.
Scientific Rationale
This synthesis is a two-step process. The first step is a copper-catalyzed Ullmann condensation between this compound and phloroglucinol (1,3,5-trihydroxybenzene). The copper catalyst facilitates the C-N bond formation. The second step is an intramolecular Friedel-Crafts acylation, known as the Jourdan-Ullmann-Goldberg synthesis. Polyphosphoric acid (PPA) is used as both the acidic catalyst and the dehydrating agent to promote the electrophilic attack of the carboxylic acid group onto the electron-rich phloroglucinol ring, leading to the formation of the tricyclic acridone core.[13]
Experimental Protocol: Two-Step Acridone Synthesis
Caption: Workflow for the two-step synthesis of acridone derivatives.
Materials & Reagents:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles (equiv) | Quantity |
| Step 1: Ullmann Condensation | |||
| This compound | 230.06 | 1.0 | 2.30 g (10 mmol) |
| Phloroglucinol (dihydrate) | 162.14 | 1.0 | 1.62 g (10 mmol) |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 | 2.76 g (20 mmol) |
| Copper Powder | 63.55 | catalytic | ~100 mg |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 25 mL |
| Step 2: Cyclization | |||
| Intermediate from Step 1 | ~336.14 | 1.0 | Assumed quantitative |
| Polyphosphoric Acid (PPA) | - | - | ~25 g |
Step-by-Step Procedure:
-
Step 1 - Condensation: In a 100 mL round-bottom flask, combine this compound (2.30 g, 10 mmol), phloroglucinol (1.62 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and copper powder (~100 mg).
-
Add DMF (25 mL) and equip the flask with a reflux condenser.
-
Heat the mixture to 110-120 °C and reflux for 3-4 hours, monitoring by TLC.
-
Causality Note: K₂CO₃ acts as a base to deprotonate the phenol and carboxylic acid, facilitating the copper-catalyzed C-N coupling.
-
-
After cooling, pour the reaction mixture into 100 mL of ice water and acidify with concentrated HCl until pH ~2. Collect the precipitate by filtration, wash with water, and dry. This crude intermediate is typically used directly in the next step.
-
Step 2 - Cyclization: Place the dried intermediate from the previous step into a 100 mL beaker or flask.
-
Add polyphosphoric acid (~25 g) and heat the mixture to 100-120 °C for 1-2 hours with occasional stirring until the cyclization is complete (monitored by TLC).
-
Causality Note: PPA is a viscous liquid that acts as an excellent dehydrating agent and proton source, promoting the intramolecular electrophilic substitution required for ring closure.
-
-
Work-up: Allow the reaction to cool slightly before carefully pouring it onto 150 g of crushed ice in a larger beaker.
-
Stir the mixture until the PPA has fully hydrolyzed. The acridone product will precipitate.
-
Isolation and Purification: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by column chromatography or recrystallization from a suitable solvent like an ethanol/DMF mixture.[11]
Conclusion
This compound stands out as a robust and versatile building block for constructing heterocyclic scaffolds of high value in medicinal chemistry. Its strategically positioned functional groups allow for the implementation of reliable and modular synthetic strategies. The protocols detailed herein for the synthesis of quinazolinones and acridones provide a practical framework for researchers. By understanding the chemical principles behind each transformation, scientists can further adapt and expand upon these methods to generate novel and diverse compound libraries for drug discovery and development programs.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzoate. BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision Organic Compounds for Laboratory Synthesis: Focus on this compound.
- Reddy, B. V. S., et al. (2021). Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. ACS Omega.
- BenchChem. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid. BenchChem.
- ChemicalBook. (n.d.). This compound synthesis. ChemicalBook.
- BenchChem. (2025). Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone. BenchChem.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Juniper Publishers. (2019). Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Organic and Medicinal Chemistry International Journal.
- ChemBK. (2024). 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID. ChemBK.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Amino-3-chlorobenzoic Acid. BenchChem.
- Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3839.
- A. A. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science.
- Weast, S. K. (2019). The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community.
- Sharma, V. K., et al. (2018). A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. Science Publishing Group.
- Al-Ghorbani, M., et al. (2015). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica.
- Advanced ChemBlocks Inc. (n.d.). This compound. AChemBlock.
Sources
- 1. nbinno.com [nbinno.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H8BrNO2 | CID 11850383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. This compound 95% | CAS: 206548-13-2 | AChemBlock [achemblock.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. juniperpublishers.com [juniperpublishers.com]
Applications in Agrochemical Research and Development: A Technical Guide
Authored by a Senior Application Scientist
Abstract
The imperative to enhance agricultural productivity while ensuring environmental sustainability has catalyzed significant innovation in agrochemical research and development. This guide provides an in-depth examination of the critical applications and methodologies that propel the discovery and optimization of novel herbicides, fungicides, and insecticides. We will explore the strategic integration of high-throughput screening (HTS), target-based and phenotypic discovery platforms, mode of action (MoA) elucidation, resistance management, and advanced formulation technologies. Detailed protocols and the underlying scientific principles are presented to equip researchers, scientists, and drug development professionals with a robust framework for navigating the complexities of the agrochemical R&D pipeline.
Part 1: The Agrochemical Discovery Engine: Screening and Hit Identification
The initial phase of agrochemical R&D is a numbers game: vast libraries of chemical compounds are sifted to find a few promising candidates. The efficiency and intelligence of this screening process are paramount to success.[1] The rising hurdles in discovering and developing new agrochemicals have necessitated a technological evolution in both chemical synthesis and biological testing, leading to the adoption of miniaturized and automated high-throughput screening (HTS).[1]
1.1 High-Throughput Screening (HTS): Accelerating Discovery
HTS technologies enable the rapid testing of thousands to millions of compounds, a significant leap from traditional methods.[1][2] In agrochemical research, this involves miniaturized in vivo assays using whole target organisms (e.g., weeds, fungi, insects) or in vitro assays targeting specific enzymes or proteins.[1][2][3]
-
In Vivo HTS: Offers the advantage of evaluating compounds in a complex biological system, providing immediate insights into whole-organism effects. Miniaturized assays in 96-well plates are common, though throughput may be lower than in vitro methods.[3]
-
In Vitro HTS: A target-based approach that allows for a directed search for compounds with novel modes of action.[1][2] This method is amenable to miniaturization and is essential when large chemical collections and numerous protein targets need to be screened.[4]
The transition to HTS has been driven by the need to evaluate a growing number of compounds in a shorter timeframe, thereby increasing the likelihood of identifying promising herbicidal candidates early in the discovery process.[5]
1.2 Strategic Dichotomy: Target-Based vs. Phenotypic Screening
The two primary strategies in agrochemical discovery are target-based and phenotypic screening, each with distinct advantages.[6][7]
-
Target-Based Screening: This hypothesis-driven approach focuses on identifying compounds that interact with a specific molecular target, such as an enzyme crucial for a pest's survival.[7][8] It is an efficient method, informed by prior knowledge of disease biology, allowing for precise optimization of a compound's activity.[7] Genomic methods are instrumental in identifying essential genes as potential targets.[1][2]
-
Phenotypic Screening: This target-agnostic approach involves observing the overall effect of a compound on a whole organism, such as growth inhibition in a weed or mortality in an insect.[7][8] A key advantage is its ability to uncover compounds that work through complex or unexpected biological mechanisms.[8] Historically, phenotypic screening has been successful in identifying first-in-class drugs.[9]
While target-based approaches have dominated for their efficiency, there is a growing recognition that a combination of both strategies is the most beneficial for advancing small-molecule discovery.[10]
Experimental Workflow: High-Throughput Screening Cascade
Caption: A generalized workflow for a high-throughput screening cascade in agrochemical discovery.
Part 2: From Hit to Lead: Characterization and Optimization
Once initial hits are identified, the subsequent phases of research focus on understanding their biological activity, identifying their molecular targets, and optimizing their chemical structures to enhance efficacy and safety.
2.1 Mode of Action (MoA) Elucidation
Determining how a compound exerts its effects is a critical step. Herbicides, for example, typically inhibit specific enzymes or proteins involved in essential metabolic pathways.[11][12]
Protocol: Biochemical Enzyme Assays for Herbicide MoA
This protocol describes a general method for assaying the activity of a target enzyme in the presence of a potential inhibitor.
-
Enzyme Extraction: Homogenize plant tissue known to express the target enzyme in a suitable buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the crude enzyme extract.
-
Protein Quantification: Determine the total protein concentration of the extract using a standard method like the Bradford assay.[11] This is crucial for normalizing enzyme activity.
-
Enzyme Assay: In a microplate well, combine the enzyme extract, the appropriate substrate for the enzyme, and the test compound at various concentrations. Include a control with no inhibitor.
-
Activity Measurement: Incubate the plate under optimal conditions (temperature, pH). Measure the formation of the product or the depletion of the substrate over time using a spectrophotometer. The rate of the reaction is indicative of enzyme activity.
-
Data Analysis: Plot enzyme activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Table 1: Common Herbicide Target Enzymes and Assays
| Target Enzyme | Pathway Inhibited | Typical Assay Method |
| Acetolactate Synthase (ALS) | Branched-chain amino acid synthesis | Spectrophotometric measurement of acetoin production |
| Acetyl-CoA Carboxylase (ACCase) | Fatty acid synthesis | Radiometric assay measuring incorporation of 14C-malonyl-CoA |
| Protoporphyrinogen Oxidase (PPO) | Chlorophyll and heme synthesis | Fluorometric or spectrophotometric measurement of protoporphyrin IX accumulation |
| 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) | Aromatic amino acid synthesis | Measurement of phosphate release or shikimate-3-phosphate accumulation |
Source: Adapted from Dayan et al. (2017)[12][13]
2.2 Target Validation with CRISPR-Cas9
The CRISPR-Cas9 gene-editing tool has become invaluable for validating potential agrochemical targets.[14] By creating specific gene knockouts in a target organism, researchers can mimic the effect of a herbicide or insecticide and confirm that inhibiting the corresponding protein leads to the desired outcome.[15] This technology offers unparalleled precision in genetic modifications to address key agricultural challenges.[14]
Workflow: CRISPR-Cas9 for Target Validation
Sources
- 1. High Throughput Screening in Agrochemical Research: Ingenta Connect [ingentaconnect.com]
- 2. High throughput screening in agrochemical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Assays | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 8. media.sciltp.com [media.sciltp.com]
- 9. Phenotypic Versus Target-Based Screening for Drug Discovery | Technology Networks [technologynetworks.com]
- 10. lifechemicals.com [lifechemicals.com]
- 11. cambridge.org [cambridge.org]
- 12. Biochemical Markers and Enzyme Assays for Herbicide Mode of Action and Resistance Studies | Weed Science | Cambridge Core [cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 15. researchgate.net [researchgate.net]
experimental procedure for N-bromosuccinimide bromination of 2-amino-3-methylbenzoic acid
An Application Note for the Regioselective Bromination of 2-Amino-3-Methylbenzoic Acid using N-Bromosuccinimide
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the electrophilic aromatic bromination of 2-amino-3-methylbenzoic acid utilizing N-Bromosuccinimide (NBS). Aryl bromides are pivotal intermediates in organic synthesis, serving as precursors for cross-coupling reactions, Grignard reagents, and the formation of diverse functional materials.[1] This application note details a robust and regioselective protocol, discusses the underlying scientific mechanism, offers practical troubleshooting advice, and outlines essential safety procedures. The target product of this synthesis, 2-amino-5-bromo-3-methylbenzoic acid, is achieved in high yield by leveraging the powerful directing effects of the substituents on the aromatic ring.
Scientific Rationale and Reaction Mechanism
The bromination of 2-amino-3-methylbenzoic acid is an electrophilic aromatic substitution (EAS) reaction. N-Bromosuccinimide (NBS) serves as the source of an electrophilic bromine species.[2][3] The reaction's success and high regioselectivity are governed by the electronic properties of the substituents on the benzene ring.
-
Directing Effects of Substituents:
-
Amino Group (-NH₂): A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.
-
Methyl Group (-CH₃): A weakly activating, ortho, para-directing group through an inductive effect.
-
Carboxylic Acid Group (-COOH): A deactivating, meta-directing group that withdraws electron density from the ring.
-
The hierarchy of these directing effects dictates the position of bromination. The amino group is the most powerful activating group and therefore exerts dominant control over the regiochemical outcome. The position para to the amino group (C5) is highly activated. The ortho positions are C1 and C3, which are already substituted. Therefore, electrophilic attack is overwhelmingly favored at the C5 position, leading to the formation of this compound. The use of a polar solvent like N,N-dimethylformamide (DMF) facilitates the ionic mechanism of electrophilic substitution over potential radical pathways, such as benzylic bromination of the methyl group.[4]
Reaction Mechanism Diagram
Caption: Mechanism of NBS bromination of 2-amino-3-methylbenzoic acid.
Detailed Experimental Protocol
This protocol is adapted from established synthetic methods for the bromination of 2-amino-3-methylbenzoic acid.[5]
Materials and Equipment
-
Chemicals:
-
2-Amino-3-methylbenzoic acid (≥98%)
-
N-Bromosuccinimide (NBS) (≥99%, recrystallize if not a pure white powder)
-
N,N-Dimethylformamide (DMF), anhydrous (≥99.8%)
-
Ethyl acetate (EtOAc), reagent grade
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask (50 mL or appropriate size)
-
Magnetic stirrer and stir bar
-
Glass funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Fume hood
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Step-by-Step Procedure
-
Reaction Setup: In a fume hood, add 2-amino-3-methylbenzoic acid (e.g., 500 mg, 3.31 mmol) to a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DMF (e.g., 33 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.
-
Addition of NBS: To the stirred solution, add N-bromosuccinimide (618 mg, 3.47 mmol, 1.05 equivalents) in one portion.[5]
-
Reaction: Stir the reaction mixture vigorously at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.
-
Workup - Quenching and Extraction:
-
Upon completion, pour the reaction mixture into a beaker containing deionized water (50 mL).
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[5]
-
Combine the organic layers.
-
-
Washing: Wash the combined organic phase sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Filtration: Dry the ethyl acetate solution over anhydrous sodium sulfate (Na₂SO₄). Filter the solution to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification and Characterization: The resulting solid can be further purified by recrystallization if necessary. Characterize the final product (this compound) by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. A quantitative yield of the brown solid product is expected.[5]
Experimental Workflow Diagram
Sources
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 3. How does NBS work in organic chemistry?_Chemicalbook [chemicalbook.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
using 2-Amino-5-bromo-3-methylbenzoic acid in the synthesis of novel kinase inhibitors
An Application Guide to the Strategic Use of 2-Amino-5-bromo-3-methylbenzoic Acid in the Synthesis of Novel Kinase Inhibitors
Authored by a Senior Application Scientist
Abstract
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a cornerstone of numerous pathologies, most notably cancer.[1][2] The development of small-molecule kinase inhibitors has consequently become a major focus of modern drug discovery.[2] Within this field, certain chemical scaffolds have emerged as "privileged structures" due to their inherent ability to be elaborated into potent and selective therapeutic agents.[3][4] Anthranilic acid and its derivatives represent one such class, serving as versatile precursors for a multitude of heterocyclic compounds with significant biological activity.[5][6] This guide provides a detailed technical overview and experimental protocols for leveraging this compound, a strategically functionalized anthranilic acid derivative, in the rational design and synthesis of novel kinase inhibitors. We will explore the synthetic utility of its distinct functionalities, provide a step-by-step protocol for the synthesis of a representative inhibitor, and detail the subsequent biochemical evaluation.
Introduction: The Strategic Advantage of the this compound Scaffold
The pursuit of novel kinase inhibitors requires starting materials that offer both a solid foundation for binding to the highly conserved ATP pocket and versatile chemical handles for optimization of potency, selectivity, and pharmacokinetic properties.[1] this compound is an exemplary scaffold that meets these criteria through its unique trifecta of functional groups.
-
The 2-Amino Group: This group, ortho to the carboxylic acid, is the cornerstone for constructing heterocyclic cores, such as quinazolinones, which are well-established mimics of the adenine portion of ATP and form critical hydrogen bonds with the kinase "hinge" region.[7]
-
The 5-Bromo Group: The bromine atom serves as a highly versatile synthetic handle.[8] Its position allows for the introduction of diverse chemical moieties via robust and predictable palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This enables the exploration of chemical space extending out of the ATP-binding pocket towards more variable regions of the kinase, which is a key strategy for achieving inhibitor selectivity.[2] Furthermore, the halogen atom itself can engage in halogen bonding, a non-covalent interaction that can significantly contribute to binding affinity.[9][10]
-
The 3-Methyl Group: This group provides steric bulk and lipophilicity. Its placement can influence the conformation of the final molecule, potentially forcing key functional groups into optimal orientations for binding. It can also engage in favorable hydrophobic interactions within the ATP-binding site, thereby enhancing potency.
The strategic arrangement of these groups makes this compound a superior starting material for building libraries of kinase inhibitors with diverse functionalities and improved pharmacological profiles.
Synthesis of a Novel Kinase Inhibitor: A Representative Protocol
This section details a representative two-step synthesis of a hypothetical kinase inhibitor, KIN-789 , starting from this compound. The workflow involves the initial formation of a quinazolinone core followed by a Suzuki cross-coupling reaction to install a key recognition motif.
Protocol 2.1: Step 1 - Synthesis of 7-Bromo-8-methylquinazolin-4(3H)-one
This protocol describes the cyclization of the anthranilic acid starting material to form the quinazolinone core. The high temperature is necessary to drive the condensation and dehydration reactions.
Materials:
-
This compound (1.0 eq)
-
Formamide (20 eq)
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Combine this compound (e.g., 2.30 g, 10 mmol) and formamide (e.g., 8.0 mL, 200 mmol) in a 50 mL round-bottom flask.
-
Heat the mixture to 180°C with stirring under a reflux condenser for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Pour the mixture into 100 mL of cold water and stir for 30 minutes to fully precipitate the product.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual formamide.
-
Dry the solid under vacuum to yield 7-Bromo-8-methylquinazolin-4(3H)-one.
Self-Validation & Characterization:
-
Expected Yield: 75-85%.
-
Appearance: Off-white to pale yellow solid.
-
Confirmation: The product structure should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to verify the formation of the heterocyclic ring and retention of the bromine atom.[11] Purity can be assessed by HPLC.
Protocol 2.2: Step 2 - Synthesis of KIN-789 via Suzuki Coupling
This protocol uses the bromo-quinazolinone intermediate as an electrophile in a palladium-catalyzed Suzuki reaction to introduce an aryl group, a common feature in many kinase inhibitors.
Materials:
-
7-Bromo-8-methylquinazolin-4(3H)-one (1.0 eq)
-
4-(trifluoromethoxy)phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 solvent mixture)
-
Schlenk flask and nitrogen/argon line
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add 7-Bromo-8-methylquinazolin-4(3H)-one (e.g., 2.39 g, 10 mmol), 4-(trifluoromethoxy)phenylboronic acid (e.g., 2.47 g, 12 mmol), and Pd(dppf)Cl₂ (e.g., 408 mg, 0.5 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (40 mL) and a degassed aqueous solution of Na₂CO₃ (3.18 g in 10 mL water).
-
Heat the reaction mixture to 90°C with vigorous stirring for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate (100 mL).
-
Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the final product, KIN-789 .
Self-Validation & Characterization:
-
Expected Yield: 60-75%.
-
Appearance: White to off-white solid.
-
Confirmation: Verify the final structure by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% as determined by HPLC analysis.
Biochemical Evaluation: In Vitro Kinase Inhibition Assay
Once synthesized and purified, the novel compound must be evaluated for its ability to inhibit the activity of target kinases. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[12]
Protocol 3.1: IC50 Determination using ADP-Glo™ Assay
Materials:
-
Purified target kinase (e.g., EGFR, VEGFR2, etc.) and appropriate substrate peptide.
-
KIN-789 stock solution (10 mM in 100% DMSO).
-
ATP solution.
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega or similar).
-
White, opaque 384-well assay plates.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Compound Dilution: Prepare a serial dilution of KIN-789 in 100% DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 1 mM. Also prepare a DMSO-only control.
-
Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of the serially diluted compound or DMSO control into the wells of a 384-well plate.
-
Kinase/Buffer Addition: Add 5 µL of a solution containing the target kinase in kinase assay buffer to each well.
-
Inhibitor Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection (Step 1): Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[12]
-
ADP Detection (Step 2): Convert the generated ADP to ATP and produce a light signal by adding 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.[12]
-
Data Acquisition: Measure the luminescence of each well using a compatible plate reader.
Data Analysis & Presentation:
-
The raw luminescence data is converted to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a four-parameter logistic (sigmoidal dose-response) model to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
Data Presentation: Sample IC50 Table
To assess selectivity, KIN-789 would be tested against a panel of kinases. The results can be summarized as follows:
| Kinase Target | KIN-789 IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase A (Target) | 12 | 5 |
| Kinase B | 850 | 10 |
| Kinase C | >10,000 | 20 |
| Kinase D | 2,100 | 15 |
Staurosporine is a non-selective kinase inhibitor used as a positive control.[12] The hypothetical data indicates that KIN-789 is potent and selective for Kinase A.
Mechanistic Rationale and Pathway Context
The design of KIN-789 is based on established principles of structure-activity relationships (SAR) in kinase inhibitors.[8][13] The quinazolinone core is expected to form two or three hydrogen bonds with the kinase hinge region, anchoring the molecule in the ATP-binding site.[7] The 8-methyl group is positioned to interact with a hydrophobic pocket adjacent to the hinge. The 7-aryl substituent, installed via the versatile bromine handle, projects into the solvent-exposed region, where it can be modified to enhance selectivity and improve physicochemical properties.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel kinase inhibitors. Its pre-installed functional handles allow for the efficient construction of proven inhibitor scaffolds and the systematic exploration of structure-activity relationships through late-stage diversification. The protocols outlined in this guide provide a robust framework for the synthesis and biochemical evaluation of new chemical entities derived from this valuable starting material, enabling researchers to accelerate their drug discovery programs.
References
- Martini, R., et al. (n.d.). Natural products as novel scaffolds for the design of glycogen synthase kinase 3β inhibitors. Taylor & Francis Online.
- Zheng, Z., et al. (n.d.). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central.
- Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
- Martini, R., et al. (n.d.). Natural products as novel scaffolds for the design of glycogen synthase kinase 3β inhibitors. Taylor & Francis Online.
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem.
- Kumar B, C. (2024).
- Kaur, R., et al. (2021).
- Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. PubMed.
- BenchChem. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid. BenchChem.
- MDPI. (2023).
- Phanstiel, O., et al. (2022). Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function.
- Kumar B, C., et al. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief. Review. International Journal of Pharmaceutical Sciences.
- Shapiro, A. (2015). Can anyone suggest a protocol for a kinase assay?.
- ChemicalBook. (n.d.). This compound synthesis. ChemicalBook.
- ECHEMI. (n.d.). This compound Use and Manufacturing. ECHEMI.
- BenchChem. (2025). The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-bromo-4-methylpyridine Derivatives in Kinase Drug Discovery. BenchChem.
- Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. PubMed.
- BenchChem. (n.d.). This compound. BenchChem.
- Voth, A. R., & Ho, P. S. (2007). The Role of Halogen Bonding in Inhibitor Recognition and Binding by Protein Kinases. Current Topics in Medicinal Chemistry.
- BenchChem. (2025). Application Notes and Protocols: The Strategic Use of 6-Amino-2-bromo-3-methylbenzoic Acid in the Synthesis of Kinase and Signal Transduction Inhibitors. BenchChem.
- Bruno, A., et al. (n.d.).
- BLD Pharm. (n.d.). 206548-13-2|this compound. BLD Pharm.
- Roskoski, R. Jr. (n.d.). Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. PubMed Central.
- Sreelatha, S., & K-M, V. (n.d.). How protein kinase inhibitors bind to the hinge region of the target protein. NIH.
Sources
- 1. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. How protein kinase inhibitors bind to the hinge region of the target protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of the Amino Group in 2-Amino-5-bromo-3-methylbenzoic acid
Introduction: Unlocking the Synthetic Potential of a Versatile Scaffolding
2-Amino-5-bromo-3-methylbenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis.[1] Its unique substitution pattern—featuring an amino group, a bromine atom, and a carboxylic acid on a toluene frame—makes it a versatile scaffold for constructing complex molecules with significant biological activity.[2][3][4] Researchers in pharmaceutical development and material science frequently utilize this compound as an intermediate for synthesizing novel therapeutics, particularly for inflammatory diseases and cancer, as well as for creating new organic electronic materials.[2][3]
The reactivity of this molecule is largely dictated by its three distinct functional groups. The primary amino group, in particular, is a key handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities that can modulate the molecule's steric and electronic properties, and ultimately, its biological function.[2][3]
This comprehensive guide provides detailed application notes and validated protocols for the most common and impactful derivatization strategies targeting the amino group of this compound. We will delve into the mechanistic rationale behind each transformation, offering field-proven insights to guide your experimental design. The protocols described herein are designed to be self-validating, ensuring reproducibility and success in your laboratory.
Part 1: N-Acylation: Crafting Amides for Structural Elaboration
N-acylation is a fundamental and robust transformation that converts the primary amino group into a more complex and stable amide functionality. This reaction is often a crucial first step in multi-step syntheses. The resulting N-acyl group can alter the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability. The choice of acylating agent—typically an acyl chloride or an anhydride—is dictated by the desired reactivity and experimental conditions.
Causality of Experimental Choices
-
Acyl Chlorides: These are highly reactive and provide rapid conversion, often at low temperatures. The reaction is typically performed under Schotten-Baumann conditions, using a biphasic system with an aqueous base (e.g., NaOH) to neutralize the HCl byproduct and drive the reaction to completion.[5]
-
Acyl Anhydrides: As a milder and often safer alternative, anhydrides are less reactive than acyl chlorides. The reaction can be run in an organic solvent with a catalytic amount of a tertiary amine base (e.g., pyridine, triethylamine) or in the corresponding carboxylic acid as the solvent at elevated temperatures.[5]
Protocol 1: N-Acetylation via Acetyl Chloride (Schotten-Baumann Conditions)
This protocol describes the formation of 2-Acetamido-5-bromo-3-methylbenzoic acid.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in dichloromethane (DCM, approx. 15 mL per gram of substrate).
-
Base Addition: To the vigorously stirring suspension, add a 10% aqueous sodium hydroxide (NaOH) solution (2.5 eq). The mixture will become a biphasic solution.
-
Acylation: Cool the flask to 0 °C in an ice bath. Add acetyl chloride (1.2 eq) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 2-3 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexanes with 1% acetic acid). The product spot should be less polar than the starting material.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer with 2M HCl to a pH of ~2-3 to precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 20 mL) and then with a small amount of cold diethyl ether to facilitate drying.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture.
Protocol 2: N-Acetylation via Acetic Anhydride
This protocol offers an alternative using a less aggressive acylating agent.[5]
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of substrate).
-
Acylation: Add acetic anhydride (1.5 eq) to the solution.
-
Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by TLC as described in Protocol 1.
-
Workup: After completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice-water (approx. 50 mL).[5] A white or off-white precipitate will form.
-
Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration and wash it extensively with cold water.
-
Purification: Dry the product under vacuum. Recrystallization from an appropriate solvent system can be performed for higher purity.
Data Presentation: N-Acylation Parameters
| Parameter | Protocol 1 (Acetyl Chloride) | Protocol 2 (Acetic Anhydride) |
| Acylating Agent | Acetyl Chloride | Acetic Anhydride |
| Solvent | Dichloromethane / Water | Glacial Acetic Acid |
| Base | 10% aq. NaOH | None (Solvent is acidic) |
| Temperature | 0 °C to Room Temp. | 80-90 °C |
| Typical Time | 2-3 hours | 4-6 hours |
Experimental Workflow: N-Acylation
Sources
Application Notes & Protocols: A Technical Guide to the Development of Anti-Inflammatory Agents
Introduction: Navigating the Inflammatory Landscape in Drug Discovery
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet a key driver of pathology in a wide range of debilitating diseases when dysregulated.[1][2] The development of effective anti-inflammatory therapeutics is a cornerstone of modern medicine. This guide provides an in-depth overview of the principles and methodologies employed in the discovery and preclinical evaluation of novel anti-inflammatory agents. We will delve into the core signaling pathways that govern the inflammatory response, detail robust in vitro and in vivo assays for screening and characterization, and provide a framework for interpreting the data to advance promising candidates through the drug development pipeline. The overarching goal is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to navigate this complex and dynamic field.
The Molecular Underpinnings of Inflammation: Key Signaling Pathways as Therapeutic Targets
A rational approach to anti-inflammatory drug discovery begins with a thorough understanding of the key molecular pathways that initiate and perpetuate the inflammatory cascade. Targeting central nodes within these pathways offers the potential for therapeutic intervention.
The NF-κB Signaling Pathway: A Master Regulator of Inflammation
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors that plays a central role in regulating the expression of a multitude of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[3][4] In an unstimulated state, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. A wide array of inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS), can activate the IκB kinase (IKK) complex, which then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of its target genes. Due to its central role, the NF-κB pathway is a major target for anti-inflammatory drug discovery.[5][6]
Caption: The NF-κB Signaling Pathway.
The Cyclooxygenase (COX) Pathway: Synthesis of Prostaglandins
Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7] COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa. In contrast, COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli.[7] This differential expression profile formed the basis for the development of selective COX-2 inhibitors, a major class of non-steroidal anti-inflammatory drugs (NSAIDs).
In Vitro Screening of Anti-Inflammatory Agents: A Multi-tiered Approach
The initial stages of drug discovery rely heavily on robust and reproducible in vitro assays to screen large compound libraries and identify "hits" with potential anti-inflammatory activity. A tiered approach, moving from broad, pathway-based screens to more specific, target-based assays, is often employed.
Tier 1: High-Throughput Screening with Cell-Based Reporter Assays
The primary goal of high-throughput screening (HTS) is to rapidly assess thousands of compounds to identify those that modulate a specific biological pathway. Cell-based reporter assays are well-suited for this purpose.
Protocol 1: NF-κB Reporter Gene Assay
This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of an NF-κB response element.[5][8][9]
-
Principle: In the presence of an inflammatory stimulus (e.g., TNF-α or LPS), the NF-κB pathway is activated, leading to the expression of the reporter gene. An effective anti-inflammatory compound will inhibit this activation, resulting in a decrease in the reporter signal.
-
Materials:
-
HEK293 or RAW 264.7 cells stably expressing an NF-κB reporter construct[5][9]
-
Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics
-
96-well or 384-well clear-bottom white plates
-
TNF-α or LPS as the stimulant
-
Test compounds and a positive control inhibitor (e.g., BAY 11-7082)
-
Luciferase or SEAP detection reagent
-
Luminometer or spectrophotometer
-
-
Procedure:
-
Seed the reporter cells into the microplate at a predetermined optimal density (e.g., 30,000 cells/well for HEK293 cells in a 96-well plate) and incubate overnight.[9]
-
Prepare serial dilutions of the test compounds and the positive control.
-
Pre-treat the cells with the compounds for a specified duration (e.g., 1 hour).
-
Add the inflammatory stimulus (e.g., TNF-α at a final concentration that elicits a submaximal response) to all wells except the unstimulated control.
-
Incubate for an appropriate period (e.g., 6 hours for inhibition assays).[8]
-
Add the detection reagent according to the manufacturer's instructions and measure the reporter signal.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the stimulated and unstimulated controls. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the reporter signal.
Tier 2: Target-Based Enzymatic and Cellular Assays
Compounds that show activity in the primary screen are then subjected to more specific assays to confirm their mechanism of action.
Protocol 2: COX-1 and COX-2 Enzymatic Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.
-
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of a chromogenic substrate.[7]
-
Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Test compounds and selective inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) as controls[10]
-
Spectrophotometer
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme.
-
Add the test compounds at various concentrations.
-
Add the colorimetric substrate.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) kinetically.[7]
-
-
Data Analysis: Determine the rate of reaction for each concentration of the test compound and calculate the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-1)/IC50 (COX-2) provides the selectivity index.
Protocol 3: LPS-Induced TNF-α Secretion in RAW 264.7 Macrophages
This cellular assay measures the inhibitory effect of a compound on the production of a key pro-inflammatory cytokine.
-
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and secretion of TNF-α. The amount of TNF-α in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[11][12]
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium
-
LPS from E. coli
-
Test compounds and a positive control (e.g., Dexamethasone)
-
TNF-α ELISA kit
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate (e.g., 1-2 x 10^5 cells/well) and allow them to adhere overnight.[11]
-
Pre-treat the cells with test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 10-100 ng/mL) for a specified time (e.g., 6-24 hours).[11][13]
-
Collect the cell culture supernatants.
-
Perform the TNF-α ELISA according to the manufacturer's protocol.[12][14]
-
-
Data Analysis: Generate a standard curve using recombinant TNF-α. Calculate the concentration of TNF-α in each sample and determine the IC50 value for each test compound.
Table 1: Representative IC50 Values of Standard Anti-Inflammatory Drugs in In Vitro Assays
| Drug | Assay | Target Cell/Enzyme | IC50 Value | Reference(s) |
| Indomethacin | COX-1 Inhibition | Human Whole Blood | ~0.4 µM | [15] |
| COX-2 Inhibition | Human Whole Blood | Varies | [15] | |
| Celecoxib | COX-1 Inhibition | Human Whole Blood | ~7.6 µM | [15] |
| COX-2 Inhibition | Human Whole Blood | ~1 µM | [15] | |
| Diclofenac | Protein Denaturation | Bovine Serum Albumin | Varies | [16] |
| COX-1 Inhibition | Human Whole Blood | ~3 µM | [15] | |
| COX-2 Inhibition | Human Whole Blood | Varies | [15] | |
| Ibuprofen | COX-1 Inhibition | Human Whole Blood | ~0.2 µM | [15] |
| COX-2 Inhibition | Human Whole Blood | Varies | [15] | |
| Dexamethasone | LPS-induced NO production | RAW 264.7 cells | Varies |
Note: IC50 values can vary depending on the specific assay conditions.
Preclinical In Vivo Evaluation: Assessing Efficacy in Animal Models
Promising candidates from in vitro studies must be evaluated in animal models of inflammation to assess their efficacy, pharmacokinetics, and safety in a whole-organism context.[17] The choice of animal model is critical and depends on the specific type of inflammation being targeted (acute vs. chronic) and the proposed therapeutic indication.[3][18][19]
The Carrageenan-Induced Paw Edema Model: A Classic Acute Inflammation Assay
This is one of the most widely used and well-characterized models for evaluating the acute anti-inflammatory activity of new compounds.[20][21]
-
Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling).[22] The early phase is mediated by histamine and serotonin, while the later phase involves the production of prostaglandins.[23] The ability of a test compound to reduce the paw edema is a measure of its anti-inflammatory activity.
-
Materials:
-
Male Wistar rats or Swiss albino mice
-
Lambda-carrageenan solution (e.g., 1% in sterile saline)
-
Plethysmometer or digital calipers for measuring paw volume/thickness
-
Test compound and a positive control (e.g., Indomethacin)
-
-
Procedure:
-
Acclimatize the animals for at least a week before the experiment.
-
Measure the initial paw volume of the right hind paw of each animal.
-
Administer the test compound or vehicle orally or intraperitoneally at a predetermined time before carrageenan injection.
-
Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[24]
-
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Table 2: Representative Data from the Carrageenan-Induced Paw Edema Model in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Indomethacin | 10 | 0.38 ± 0.03 | 55.3% |
| Test Compound A | 10 | 0.62 ± 0.04 | 27.1% |
| Test Compound A | 20 | 0.45 ± 0.03 | 47.1% |
| Test Compound A | 40 | 0.35 ± 0.02* | 58.8% |
*p < 0.05 compared to the vehicle control group. Data is hypothetical and for illustrative purposes.
Caption: A generalized workflow for anti-inflammatory drug development.
Conclusion: From Bench to Bedside
The development of novel anti-inflammatory agents is a complex, multi-stage process that requires a deep understanding of the underlying biology of inflammation and the application of a diverse array of experimental techniques. The protocols and methodologies outlined in this guide provide a robust framework for the identification and preclinical evaluation of promising drug candidates. By employing a logical, tiered approach to screening and characterization, researchers can increase the probability of success in bringing new and effective treatments to patients suffering from inflammatory diseases. It is imperative to adhere to rigorous scientific principles and regulatory guidelines, such as those provided by the FDA and EMA, throughout the development process to ensure the safety and efficacy of new therapeutics.[17][25][26]
References
- Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(4), 1550-1557.
- Stelzner, K., et al. (2017). Comprehensive comparison of three different animal models for systemic inflammation.
- Sindhu, R., Sood, N., & Arora, S. (Year).
- Tsurufuji, S., et al. (1980).
- Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry, 15(2), 37-52.
- (Year).
- (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?.
- Georgiev, G., et al. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed.
- Shelar, P. A., & Mishra, A. (Year). Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. Research Journal of Pharmacy and Technology.
- (Year). COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
- (Year). Carrageenan-Induced Paw Edema Model.
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367.
- (2021).
- (2025). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat.
- Siddiqui, R. A., et al. (2015). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 39(1_suppl), 87S-93S.
- (Year). Human NF-κB Reporter Assay System. Indigo Biosciences.
- Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
- (Year). Modulating the NF-κB Pathway with Anti-inflammatory Agents: A Technical Guide. Benchchem.
- (Year). COX Activity Assay Kit (Fluorometric). Sigma-Aldrich.
- (Year). COX Activity Assay Kit. Cayman Chemical.
- (Year). Application Notes and Protocols: Evaluation of Anti-inflammatory Agent 19 in a Carrageenan-Induced Paw Edema Model. Benchchem.
- (Year). Conduct of efficacy studies for non-steroidal anti-inflammatory drugs (NSAIDs) - Scientific guideline. European Medicines Agency.
- (Year).
- Patil, K. R., et al. (Year). Animal models of inflammation for screening of anti-inflammatory drugs : Implications for the discovery and development of phytopharmaceuticals.
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed.
- (Year). COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
- (Year). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole...
- (Year). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779).
- (2018). Step 2: Preclinical Research. FDA.
- Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 134-142.
- (Year). The IC 50 values of anti-inflammatory activity, DPPH radical scavenging...
- Wang, Y., et al. (2017). Identification and application of anti-inflammatory compounds screening system based on RAW264.7 cells stably expressing NF-κB-dependent SEAP reporter gene. BMC Biotechnology, 17(1), 8.
- (Year). NF-kB Reporter Assay. Abgenex.
- (2024). (PDF) TNF ELISA Protocol v1.
- (Year). IC 50 value for standard (diclofenac) in protein denaturation inhibitory assay.
- (Year).
- (Year). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research.
- Atun, S., et al. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 27(19), 6649.
- Knowles, R. G. (2014). Development of Anti-Inflammatory Drugs - the Research & Development Process. Basic & Clinical Pharmacology & Toxicology, 114(1), 7-12.
- Knowles, R. G. (2014). Development of anti-inflammatory drugs - the research and development process. PubMed.
- (Year).
- Gorka, A., et al. (2023). From Painkillers to Antidiabetics: Structural Modification of NSAID Scaffolds for Drug Repurposing. Molecules, 28(19), 6933.
- Mevel, J.-C., et al. (2003). Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use. British Journal of Pharmacology, 140(2), 327-334.
- (2015). Which LPS is best to obtain high level of TNF-alpha in RAW264.7 cells?.
- (Year). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
- (2025). CDER/Office of New Drugs Streamlined Nonclinical Studies and Acceptable New Approach Methodologies (NAMs). FDA.
- (2023).
- Su, G. L., & Wang, S. C. (1995). LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells. The American Journal of Physiology, 269(4 Pt 1), G584-G589.
- (1996). FDA Considers Altering Preclinical Testing Guidelines. The Scientist.
Sources
- 1. journalajrb.com [journalajrb.com]
- 2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Identification and application of anti-inflammatory compounds screening system based on RAW264.7 cells stably expressing NF-κB-dependent SEAP reporter gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABGENEX : Antibodies, Inhibitors and Ligands, ELISA Kits, Custom Services [abgenex.com]
- 7. bioscience.co.uk [bioscience.co.uk]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. fda.gov [fda.gov]
- 18. ijpsr.com [ijpsr.com]
- 19. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 20. criver.com [criver.com]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs - research journal [gyanvihar.org]
- 24. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ema.europa.eu [ema.europa.eu]
- 26. Conduct of efficacy studies for non-steroidal anti-inflammatory drugs (NSAIDs) - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Unlocking Novel Peptide Architectures: Applications of 2-Amino-5-bromo-3-methylbenzoic Acid in Modern Peptide Synthesis
Introduction: Beyond the Canonical Twenty
In the landscape of contemporary drug discovery and materials science, peptides represent a class of molecules with immense therapeutic potential and structural versatility. However, native peptides often suffer from limitations such as poor metabolic stability and conformational flexibility, which can hinder their efficacy and bioavailability. The incorporation of unnatural amino acids is a powerful strategy to overcome these challenges.[1] 2-Amino-5-bromo-3-methylbenzoic acid emerges as a compelling building block in this context. Its rigid aromatic core, substituted with a bromine atom and a methyl group, offers a unique tool to introduce conformational constraints and to serve as a versatile scaffold for further chemical modifications.[2][3][4]
This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of this compound in peptide synthesis. We will delve into the rationale behind its use, detailed protocols for its incorporation via both solid-phase and solution-phase methodologies, and the anticipated impact on peptide structure and function.
The Strategic Advantage of this compound in Peptide Design
The unique structural features of this compound impart several desirable properties to synthetic peptides:
-
Conformational Rigidity: The substituted benzene ring acts as a rigid scaffold, restricting the rotational freedom of the peptide backbone.[3] This can induce specific secondary structures, such as β-turns or γ-turns, which are often crucial for biological activity and receptor binding.[5][6] By locking the peptide into a bioactive conformation, we can significantly enhance its potency and selectivity.[5]
-
Enhanced Proteolytic Stability: The introduction of a non-natural amino acid can sterically hinder the approach of proteases, the enzymes responsible for peptide degradation. This increased resistance to enzymatic cleavage prolongs the in vivo half-life of the peptide, a critical factor for therapeutic applications.[6]
-
A Handle for Further Functionalization: The bromine atom on the aromatic ring serves as a versatile chemical handle. It can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of other molecules. This opens up possibilities for creating peptide-drug conjugates, radiolabeled peptides for imaging, or for tethering peptides to surfaces.
-
Modulation of Physicochemical Properties: The methyl and bromo substituents can influence the lipophilicity and electronic properties of the peptide, which can be fine-tuned to optimize solubility, membrane permeability, and other pharmacokinetic parameters.
Experimental Protocols for the Incorporation of this compound
The successful incorporation of this unique amino acid into a growing peptide chain requires careful consideration of the coupling strategy. Below are detailed protocols for both solid-phase and solution-phase peptide synthesis. These protocols are adapted from established methods for similar non-natural amino acids.[7]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase synthesis is the method of choice for the routine synthesis of peptides of various lengths. The following protocol outlines the steps for incorporating this compound into a peptide sequence on a solid support.
Materials:
-
Fmoc-protected this compound
-
Rink Amide or Wang resin
-
Fmoc-protected standard amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Thoroughly wash the resin with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine and by-products.
-
Activation of this compound: In a separate vial, dissolve Fmoc-2-Amino-5-bromo-3-methylbenzoic acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
-
Coupling Reaction: Add DIPEA (6 equivalents) to the activation mixture and immediately add it to the resin. Agitate the reaction vessel at room temperature for 2-4 hours. A Kaiser test can be performed to monitor the completion of the coupling reaction.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the desired sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. The crude peptide can then be purified by reverse-phase HPLC.
Workflow for Solid-Phase Peptide Synthesis
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
Protocol 2: Solution-Phase Peptide Synthesis
Solution-phase synthesis is often employed for the synthesis of short peptides or for the large-scale production of a specific peptide fragment.
Materials:
-
This compound
-
N-terminally protected amino acid (e.g., Boc-Gly-OH)
-
C-terminally protected amino acid (e.g., H-Phe-OMe)
-
Coupling reagent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt
-
Base: DIPEA
-
Solvents: DMF, DCM, Ethyl acetate
-
Aqueous solutions for workup: 1N HCl, saturated NaHCO₃, brine
-
Drying agent: Anhydrous Na₂SO₄
Methodology:
-
Activation of N-protected Amino Acid: Dissolve the N-protected amino acid (e.g., Boc-Gly-OH) (1 equivalent), EDC (1.1 equivalents), and HOBt (1.1 equivalents) in DMF. Stir the mixture at 0°C for 30 minutes.
-
Coupling Reaction: To the activated amino acid solution, add this compound (1 equivalent) and DIPEA (2 equivalents). Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
Purification: Purify the resulting dipeptide by column chromatography on silica gel.
-
Deprotection and Further Coupling: The N-terminal protecting group (e.g., Boc) can be removed using TFA in DCM to allow for further chain elongation. The C-terminal ester can be hydrolyzed if a free C-terminus is desired.
Workflow for Solution-Phase Peptide Synthesis
Caption: A schematic of the solution-phase peptide synthesis workflow.
Quantitative Data and Expected Outcomes
The efficiency of incorporating this compound is expected to be comparable to other bulky, non-natural amino acids. The following table provides representative data based on the incorporation of structurally similar compounds.[7]
| Parameter | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis |
| Coupling Efficiency | >95% (as determined by Kaiser test) | >90% |
| Crude Peptide Yield | 60-75% (sequence dependent) | 65-80% |
| Purity (after HPLC) | >98% | >98% |
Note: These values are illustrative and can vary depending on the specific peptide sequence, coupling conditions, and purification methods.
Conclusion and Future Perspectives
This compound is a valuable addition to the synthetic chemist's toolbox for creating novel peptides with enhanced properties. Its ability to impose conformational constraints, improve metabolic stability, and serve as a platform for further derivatization makes it a highly attractive building block for the development of next-generation peptide therapeutics and advanced biomaterials. The protocols detailed herein provide a solid foundation for researchers to begin exploring the exciting possibilities offered by this unique amino acid. Future work will likely focus on the synthesis of diverse peptide libraries incorporating this and related building blocks to screen for novel biological activities.
References
- MySkinRecipes. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision Organic Compounds for Laboratory Synthesis: Focus on this compound.
- PubChem. (n.d.). This compound.
- Kuchar, M., & Houghten, R. A. (2017). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 22(9), 1437.
- D'Andrea, L. D., & Pedone, C. (2006). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 11(6), 446-461.
- Khan, I., et al. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Molecules, 29(17), 3985.
- Reddy, M. M., & Kodadek, T. (2012). Synthesis, Screening and Hit Optimization of Stereochemically Diverse Combinatorial Libraries of Peptide Tertiary Amides. Bioorganic & medicinal chemistry, 20(2), 903–911.
- Hruby, V. J., & Balse, P. M. (2000). Conformationally restricted peptides as tools in opioid receptor studies. Current medicinal chemistry, 7(1), 945–970.
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Amino-3-bromo-5-methylbenzoic acid [myskinrecipes.com]
- 5. Conformationally restricted peptides as tools in opioid receptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Building Block: 2-Amino-5-bromo-3-methylbenzoic Acid in Material Science
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: A Molecule of Untapped Potential
2-Amino-5-bromo-3-methylbenzoic acid, a substituted anthranilic acid, is emerging as a compound of significant interest in the realm of material science. Its unique molecular architecture, featuring a carboxylic acid, a primary amine, a bromine atom, and a methyl group on an aromatic ring, provides a versatile platform for the synthesis of novel functional materials. This guide delves into the prospective applications of this compound, offering detailed insights into its role in the development of advanced materials, particularly in the fields of organic electronics and luminescent materials. While its use as an intermediate in pharmaceutical and agrochemical synthesis is established, its application in material science is a burgeoning field ripe for exploration.[1] This document serves as a comprehensive resource, providing both the theoretical underpinnings and practical (though sometimes prospective) protocols for its utilization.
The strategic placement of the amino and carboxylic acid groups allows for its use as a monomer in polymerization reactions, particularly for the synthesis of substituted polyanilines and other conductive polymers.[2][3][4] The presence of the bromine atom offers a reactive site for cross-coupling reactions, enabling the introduction of various functional moieties to tune the material's electronic and photophysical properties. Furthermore, the overall structure lends itself to the formation of metal-organic frameworks (MOFs) and luminescent metal complexes.[5][6][7][8]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for designing synthetic routes and predicting the characteristics of the resulting materials.
| Property | Value |
| CAS Number | 206548-13-2 |
| Molecular Formula | C₈H₈BrNO₂ |
| Molecular Weight | 230.06 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 236-238 °C |
| Boiling Point | 347.9±42.0 °C (Predicted) |
| Density | 1.682 g/cm³ (Predicted) |
| pKa | 4.62±0.10 (Predicted) |
Core Applications in Material Science
The unique combination of functional groups in this compound opens up several avenues for its application in material science.
Monomer for Conductive Polymers
The amino and carboxylic acid functionalities allow this compound to be a prime candidate for the synthesis of novel polyaniline derivatives. Polyaniline is a well-known conducting polymer, and its properties can be significantly modified by substituting the aromatic ring. The bromine and methyl groups on this monomer can influence the solubility, processability, and electronic properties of the resulting polymer.
-
Amino Group: Essential for the polymerization of aniline-type monomers through oxidative coupling.
-
Carboxylic Acid Group: Can enhance solubility in certain solvents and provides a site for further functionalization or for influencing the polymer's self-assembly.
-
Bromo and Methyl Groups: These substituents can introduce steric hindrance, affecting the planarity of the polymer chains and thus modifying the electronic conductivity. The bromine atom also provides a handle for post-polymerization modification via cross-coupling reactions.
Caption: Prospective workflow for the synthesis and characterization of a conductive polymer.
-
Monomer Solution Preparation: Dissolve a specific amount of this compound in a suitable acidic medium (e.g., 1M HCl). The choice of solvent and its concentration is critical for monomer solubility and the final polymer morphology.
-
Initiator Solution Preparation: Separately, dissolve an oxidizing agent, such as ammonium persulfate (APS), in the same acidic medium. The molar ratio of monomer to oxidant is a key parameter that influences the polymerization rate and the molecular weight of the polymer.
-
Polymerization: Cool the monomer solution to 0-5 °C in an ice bath. Slowly add the pre-cooled oxidant solution dropwise to the monomer solution with constant stirring. The reaction mixture is expected to change color, indicating the onset of polymerization. The reaction is typically allowed to proceed for several hours at low temperature.
-
Isolation and Purification: The resulting polymer precipitate is collected by filtration. To remove unreacted monomer, oligomers, and the oxidant, the polymer is washed sequentially with the acidic medium, deionized water, and a suitable organic solvent (e.g., methanol).
-
Drying: The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.
-
Characterization: The synthesized polymer should be characterized using various techniques to confirm its structure and properties.
-
FTIR Spectroscopy: To identify the characteristic vibrational bands of the polymer backbone and functional groups.
-
UV-Vis Spectroscopy: To study the electronic transitions and determine the doping state of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Scanning Electron Microscopy (SEM): To observe the morphology of the polymer.
-
Four-Probe Method: To measure the electrical conductivity of the polymer film.
-
Ligand for Luminescent Metal Complexes and MOFs
The carboxylic acid and amino groups of this compound make it an excellent candidate for use as a ligand in the synthesis of luminescent metal complexes and metal-organic frameworks (MOFs).[5][6][7] The aromatic core and the heavy bromine atom can influence the photophysical properties of the resulting materials.
-
Carboxylic Acid and Amino Groups: These groups can coordinate with metal ions, forming stable complexes. The bidentate or bridging coordination modes are possible, leading to the formation of discrete complexes or extended MOF structures.
-
Aromatic Ring: The π-system of the benzene ring can act as an antenna, absorbing light and transferring the energy to the metal center (in the case of lanthanide complexes), leading to characteristic luminescence.
-
Bromine Atom: The heavy atom effect of bromine can enhance intersystem crossing, potentially leading to increased phosphorescence or influencing the luminescent quantum yield. It also provides a site for post-synthesis modification of the MOF.
Caption: Prospective workflow for the synthesis and characterization of a luminescent metal complex.
-
Reactant Mixture: In a typical solvothermal synthesis, this compound and a suitable metal salt (e.g., a lanthanide nitrate or a transition metal chloride) are dissolved in a solvent or a mixture of solvents (e.g., DMF, ethanol, water). The molar ratio of ligand to metal is a critical parameter that determines the structure of the final product.
-
pH Adjustment: The pH of the solution may be adjusted using a base or an acid to facilitate the deprotonation of the carboxylic acid and influence the coordination environment of the metal ion.
-
Solvothermal Reaction: The reaction mixture is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (typically between 80 and 180 °C) for a period of several hours to days. The slow cooling of the autoclave can promote the growth of single crystals.
-
Isolation: After the reaction, the autoclave is cooled to room temperature. The crystalline product is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried.
-
Characterization:
-
Single-Crystal X-ray Diffraction: To determine the precise crystal structure of the complex or MOF.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.
-
Photoluminescence Spectroscopy: To investigate the excitation and emission properties of the material, including quantum yield and lifetime measurements.
-
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion and Future Outlook
This compound is a promising but currently underutilized building block in material science. The prospective protocols and applications outlined in this guide are based on the known reactivity of its functional groups and analogies with similar compounds. Further experimental research is necessary to fully elucidate its potential and to develop materials with tailored properties for specific applications in organic electronics, photonics, and sensing. The versatility of this molecule suggests that with further investigation, it could become a valuable component in the toolbox of material scientists.
References
- ResearchGate. (2003). Poly(2‐) and (3‐aminobenzoic acids) and their copolymers with aniline: Synthesis, characterization, and properties.
- Sleebs, B. E., et al. (2014). Rational design of selective inhibitors of PARP4. Journal of Medicinal Chemistry, 57(15), 6398-6411.
- Google Patents. (n.d.). AU2010339423A1 - Therapeutic compounds and related methods of use.
- Google Patents. (n.d.). HK1173654B - Therapeutic compounds and related methods of use.
- ResearchGate. (2020). Complexes of aminobenzoic acids: A comprehensive review concerning synthesis, physical chemistry, structure and application.
- Al-Adilee, K. J., & Al-Jibouri, M. N. (2023). Identification of a new ligand derived from 4- aminobenzoic acid and a study of its complexation with heavy ions and biological activity. Chemical Review and Letters, 6(1), 1-8.
- ResearchGate. (2000). Novel Syntheses of Poly(o-aminobenzoic acid) and Copolymers of o-Aminobenzoic Acid and Aniline as Potential Candidates for Precursor of Polyaniline.
- Chemical Review and Letters. (2023). Identification of a new ligand derived from 4- aminobenzoic acid and a study of its complexation with heavy ions and biological activity.
- Lo, K. K. W. (2015). Shining New Light on Biological Systems: Luminescent Transition Metal Complexes for Bioimaging and Biosensing Applications. Dalton Transactions, 44(3), 828-841.
- ResearchGate. (2003). Poly(2-) and (3-aminobenzoic acids) and Their Copolymers with Aniline: Synthesis, Characterization, and.
- PubMed Central. (2015). Shining New Light on Biological Systems: Luminescent Transition Metal Complexes for Bioimaging and Biosensing Applications.
- Google Patents. (n.d.). WO2024133426A1 - Method for controlling diamide resistant pests and compounds therefor.
- ResearchGate. (2014). (PDF) Polyaniline Derivatives and Their Applications.
- Asian Journal of Research in Chemistry. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrevlett.com [chemrevlett.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. Photoactive and Luminescent Transition Metal Complexes as Anticancer Agents: A Guiding Light in the Search for New and Improved Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-5-bromo-3-methylbenzoic Acid
Welcome to the technical support center for the synthesis of 2-Amino-5-bromo-3-methylbenzoic acid (CAS No. 206548-13-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, experience-based solutions to optimize your reaction yield and purity.
Synthetic Overview: The Direct Bromination Pathway
The most common and direct route to this compound involves the electrophilic aromatic substitution of 2-Amino-3-methylbenzoic acid. This pathway is favored for its atom economy and straightforward procedure.
The core of this synthesis is the selective bromination of the aromatic ring. The starting material, 2-Amino-3-methylbenzoic acid, has three substituents that influence the position of the incoming electrophile (bromine).
-
-NH₂ (Amino) group: A powerful activating, ortho-, para- director.
-
-COOH (Carboxylic acid) group: A deactivating, meta- director.[1]
-
-CH₃ (Methyl) group: A weak activating, ortho-, para- director.
The directing effects of these groups are crucial. The strong activating effect of the amino group primarily directs the incoming bromine to the positions ortho and para to it. The position para to the amino group (C5) is the most electronically favored and sterically accessible, leading to the desired product.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide & Optimization Strategies
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Issue 1: Low Reaction Yield
Q: My bromination reaction is resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
A: Low yields in this electrophilic substitution can typically be traced back to four key areas: temperature control, reagent stoichiometry, reaction time, and starting material purity.
-
Causality—Temperature Control: Electrophilic aromatic substitution reactions are sensitive to temperature. Exceeding the optimal temperature can lead to the formation of undesired side products, such as di-brominated species, or degradation of the starting material. One protocol suggests maintaining a temperature around 30°C for similar reactions to minimize side product formation.[2]
-
Causality—Stoichiometry and Reagent Choice: The molar ratios of your reactants are critical. While various brominating agents can be used, a common lab-scale procedure uses a hydrogen bromide solution in a solvent like DMSO.[3] An insufficient amount of the brominating agent will lead to incomplete conversion, while a large excess can promote over-bromination. It is recommended to use a slight excess of the brominating agent to drive the reaction to completion.[2]
-
Causality—Reaction Time: This reaction is often stirred at room temperature overnight to ensure completion.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. If the starting material spot is still prominent after the expected time, the reaction may need to be stirred longer. Conversely, excessively long reaction times can sometimes lead to product degradation.
-
Causality—Purity of Starting Material: The purity of the initial 2-amino-3-methylbenzoic acid is paramount. Impurities can interfere with the reaction, consume reagents, or introduce contaminants that complicate purification.[2]
| Problem | Probable Cause | Recommended Solution |
| Low Yield / Conversion | Improper temperature control. | Maintain the reaction temperature consistently, for example, by using a water bath. Avoid localized heating. |
| Incorrect stoichiometry of brominating agent. | Carefully calculate and measure the molar equivalents of your brominating agent. Start with a slight excess (e.g., 1.1-1.2 equivalents). | |
| Insufficient reaction time. | Monitor the reaction progress using TLC. Continue stirring until the starting material is consumed. | |
| Impure starting material. | Ensure the purity of 2-amino-3-methylbenzoic acid using techniques like melting point determination or NMR spectroscopy before starting the reaction. Recrystallize if necessary. |
Issue 2: Product Impurity & Formation of Side Products
Q: My final product is a brownish or pink solid, not the expected color, and my analytical data (NMR/MS) shows multiple species. How can I improve purity?
A: The presence of colored impurities and multiple species indicates the formation of side products or residual starting materials. The primary culprits are typically over-bromination, benzylic bromination, or oxidative side reactions.
-
Causality—Over-bromination: The amino group is a strong activator, and if the reaction conditions are too harsh (high temperature, large excess of bromine), a second bromine atom can be added to the ring, leading to di-bromo species.
-
Causality—Benzylic Bromination: While less common in this specific reaction, under certain conditions involving radical initiators (like light or AIBN), bromination can occur on the methyl group (the benzylic position) instead of the aromatic ring.[4][5] Using polar solvents like DMSO and ionic brominating agents helps to strongly favor the desired electrophilic aromatic substitution pathway.
-
Causality—Oxidation: The amino group is susceptible to oxidation, which can lead to colored, polymeric impurities. This is often exacerbated by exposure to air for prolonged periods at elevated temperatures.
Caption: Key factors determining the outcome of the bromination reaction.
Solutions for Improving Purity:
-
Controlled Reagent Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This maintains a low concentration of the electrophile at any given time, disfavoring multiple substitutions.
-
Purification via Recrystallization: This is the most effective method for purifying the final product. Benzoic acid and its derivatives can often be recrystallized from aqueous solutions or organic solvents like ethanol or methanol.[6][7] The choice of solvent is critical and may require some screening to find one that dissolves the product well at high temperatures but poorly at low temperatures, while impurities remain soluble.
-
Acid-Base Extraction: During the workup, an acid-base extraction can be employed. By adjusting the pH, you can move your carboxylic acid product between aqueous and organic layers, leaving non-acidic impurities behind.
Issue 3: Difficulties During Workup and Isolation
Q: I'm having trouble getting my product to precipitate cleanly after quenching the reaction.
A: This issue often relates to the pH of the solution, the quenching agent used, and the final concentration.
-
Causality—pH Control: this compound is an amphoteric molecule, meaning it has both acidic (-COOH) and basic (-NH₂) groups. Its solubility in water is highly pH-dependent. To ensure precipitation, the pH of the solution must be adjusted to the isoelectric point of the molecule, where it has a net neutral charge and minimum solubility. Quenching with a saturated sodium bicarbonate (NaHCO₃) solution is a common procedure that neutralizes the excess acid (HBr) and adjusts the pH to precipitate the product.[3]
-
Causality—Quenching Rate: Adding the quenching solution too quickly can cause rapid gas evolution (CO₂) and lead to the formation of fine, difficult-to-filter particles or an oil. Slow, portion-wise addition with vigorous stirring is recommended.
-
Causality—Solvent Effects: If a solvent like DMSO is used, adding a large volume of water is necessary to decrease the solubility of the organic product and force precipitation.[3]
Detailed Experimental Protocol
This protocol is a synthesized example based on common laboratory procedures.[3] Researchers should always perform their own risk assessment before beginning any experiment.
Materials:
-
2-Amino-3-methylbenzoic acid (10.0 g, 66 mmol)
-
Dimethyl sulfoxide (DMSO)
-
48% aqueous Hydrogen Bromide (HBr) solution (approx. 18.0 mL)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized water
-
Ethyl acetate (for extraction, if needed)
Procedure:
-
Dissolution: In a suitable round-bottom flask, dissolve 2-Amino-3-methylbenzoic acid (10.0 g) in DMSO.
-
Reagent Addition: To the stirred solution, add the 48% aqueous HBr solution dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Quenching: Once the starting material is consumed, carefully and slowly quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases and the pH is approximately neutral to slightly basic.
-
Precipitation: Continue stirring the resulting mixture. A precipitate should form. Some procedures recommend stirring overnight to maximize crystal growth and precipitation.[3]
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any residual salts.
-
Drying: Dry the product under vacuum to afford this compound. The expected product is often a pink or light brown solid.[3]
-
Purification (Optional): If required, recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to improve purity.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point for the final product? A1: The literature melting point for this compound is in the range of 236-238°C.[8] A broad or depressed melting point range is a strong indicator of impurities.
Q2: Can I use N-Bromosuccinimide (NBS) as the brominating agent? A2: Yes, NBS is a common and often milder alternative for bromination.[9] It can provide better control and selectivity, especially when trying to avoid over-bromination. The reaction would typically be run in a polar aprotic solvent like DMF or acetonitrile.
Q3: My NMR spectrum looks complex. What are the expected shifts for the aromatic protons? A3: For the desired product, you should expect to see two doublets in the aromatic region of the ¹H NMR spectrum, corresponding to the two remaining protons on the aromatic ring.[3] Due to their meta-coupling, the splitting (J-coupling) will be small. The methyl group will appear as a singlet around 2.10 ppm.[3]
Q4: Is it possible to brominate 3-methylbenzoic acid first and then add the amino group? A4: This alternative synthetic route is possible but more complex. It would involve nitration followed by reduction of the nitro group to an amine. However, controlling the regioselectivity of both the bromination and nitration steps on 3-methylbenzoic acid would be challenging and could lead to a mixture of isomers, making the direct bromination of 2-Amino-3-methylbenzoic acid the more efficient approach.
References
- European Patent Office. (1991, October 23). Method for the purification of benzoic acid (EP 0453022 A2).
- Save My Exams. (2025, June 25). Preparation of Benzoic Acid (OCR A Level Chemistry A): Revision Note.
- University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision Organic Compounds for Laboratory Synthesis: Focus on this compound.
- Quibell, J. M., & Perry, G. J. P. (2018). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Chemical Science, 9(28), 6075-6080.
- Google Patents. (1978). Process for the purification of benzoic acid (US4092353A).
- Google Patents. (1928). Purification of benzoic acid and its derivatives (US1686913A).
- Royal Society of Chemistry. (2018). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science.
- Chemistry Steps. (n.d.). Benzylic Bromination.
- ChemBK. (2024, April 9). 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID.
- YouTube. (2016, February 17). Electrophilic Aromatic Substitution - Common Problems.
- Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.
- Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions.
- ResearchGate. (n.d.). Optimization of batch conditions for the mono ortho-bromination reaction.
- Jasperse, C. (n.d.). Aromatic Reactions. Chem 360 Notes.
- YouTube. (2025, February 18). Electrophilic Aromatic Substitution Reactions (EAS)–Mechanism, Directing Effects... [Live Recording].
- Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid.
- Google Patents. (2004). Method for producing 3-bromomethylbenzoic acids (US20040236146A1).
- Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism.
- Google Patents. (2003). Method for producing 3-bromomethylbenzoic acids (WO2003022800A1).
- PubChem. (n.d.). This compound.
- Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. savemyexams.com [savemyexams.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 2-Amino-5-bromo-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 2-Amino-5-bromo-3-methylbenzoic acid. As a Senior Application Scientist, this guide is structured to address common challenges encountered during experimental work, offering explanations grounded in chemical principles to ensure robust and reproducible outcomes.
I. Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems that may arise during the purification of this compound, providing step-by-step solutions and the scientific rationale behind them.
Issue 1: Low Recovery or No Crystal Formation During Recrystallization
-
Question: I've dissolved my crude this compound in a hot solvent, but upon cooling, I'm getting very few or no crystals. What's going wrong?
-
Answer: This is a frequent issue in recrystallization and can stem from several factors. The primary goal of recrystallization is to dissolve the solute in a minimal amount of hot solvent and allow it to crystallize upon cooling.[1]
-
Causality & Solution:
-
Excess Solvent: The most common reason for low yield is using too much solvent.[2] The concentration of your target compound in the cooled solution may not reach its saturation point, thus preventing crystallization.
-
Protocol: Gently heat the solution to evaporate some of the solvent. Once you observe initial crystal formation or turbidity, allow the solution to cool slowly.
-
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature.[2] Crystal growth requires a nucleation site to begin.
-
Protocol:
-
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound even at low temperatures. A suitable recrystallization solvent should exhibit high solubility for the compound at high temperatures and low solubility at low temperatures.
-
Solvent Selection Table:
Solvent Solubility Profile Notes Ethanol Soluble[3] Often a good starting point for aromatic acids. Methanol Soluble Can be used for recrystallization.[4] Acetonitrile Soluble Another potential recrystallization solvent.[5] | Water | Insoluble[3] | Can be used as an anti-solvent in a mixed solvent system. |
-
-
Troubleshooting Flowchart: Low Recrystallization Yield
Caption: Decision-making process for troubleshooting low recrystallization yield.
-
Issue 2: Oiling Out During Recrystallization
-
Question: Instead of crystals, my compound is separating as an oil. How can I fix this?
-
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or rapid cooling.[2][6] The reported melting point for this compound is in the range of 204-208 °C or 236-238°C.[3][7]
-
Causality & Solution:
-
High Impurity Level: Impurities can depress the melting point of the mixture, leading to oiling out.
-
Protocol: Consider a preliminary purification step like an acid-base extraction to remove significant impurities before attempting recrystallization.
-
-
Rapid Cooling: If the solution cools too quickly, the compound may not have enough time to form an ordered crystal lattice.
-
Protocol: Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[2] Insulating the flask can help achieve a gradual temperature decrease.
-
-
Solvent Choice: The boiling point of the solvent might be too high relative to the melting point of the impure compound.
-
Protocol: Choose a solvent with a lower boiling point or use a mixed-solvent system to adjust the solution properties.
-
-
-
Issue 3: Colored Impurities Persist in the Final Product
-
Question: My final product has a persistent color, even after recrystallization. How can I obtain a colorless solid?
-
Answer: Colored impurities are common in organic synthesis and can sometimes co-crystallize with the desired product.
-
Causality & Solution:
-
Highly Adsorbed Impurities: Some colored impurities have a strong affinity for the crystal lattice of the product.
-
Protocol: Add a small amount of activated charcoal to the hot solution before filtration.[8] The charcoal has a high surface area and can adsorb colored impurities. Use only a small amount (1-2% by weight) to avoid adsorbing your product. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.
-
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify crude this compound?
A1: A combination of acid-base extraction followed by recrystallization is a robust starting point. This compound possesses both an acidic carboxylic acid group and a basic amino group, making it amphoteric. This allows for its separation from neutral impurities.
-
Acid-Base Extraction Explained:
-
Dissolve the crude mixture in an organic solvent like diethyl ether or ethyl acetate.
-
Wash with a dilute aqueous acid (e.g., HCl) to protonate the amino group, making the compound water-soluble and separating it from acidic and neutral impurities.
-
Alternatively, wash with a dilute aqueous base (e.g., NaOH or NaHCO₃) to deprotonate the carboxylic acid group, rendering the compound water-soluble and separating it from basic and neutral impurities.[9][10][11][12]
-
The aqueous layer containing the salt of your compound is then neutralized to precipitate the purified product, which can be collected by filtration.
-
Workflow: Acid-Base Extraction for Purification
Caption: General workflow for purification using acid-base extraction.
Q2: Can I use column chromatography for purification? If so, what conditions are recommended?
A2: Yes, column chromatography is a powerful technique for purifying amino acids and their derivatives.[13]
-
Stationary Phase: Silica gel is a common and effective choice for the separation of moderately polar compounds like this compound.[13]
-
Mobile Phase (Eluent): A solvent system of increasing polarity is typically used. You can start with a less polar solvent like dichloromethane (DCM) and gradually increase the polarity by adding methanol (MeOH).[14] A gradient elution from 100% DCM to a mixture like 50:1 DCM:MeOH can be effective.[14]
-
Detection: The elution of the compound can be monitored using Thin Layer Chromatography (TLC) or by using a UV detector if using an automated chromatography system.[13]
Recommended Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Adsorbent | Silica Gel (60-120 mesh) | Good for separating moderately polar compounds.[13] |
| Eluent System | Dichloromethane/Methanol Gradient | Allows for the separation of compounds with varying polarities. |
| Initial Eluent | 100% Dichloromethane | To elute non-polar impurities. |
| Final Eluent | 50:1 Dichloromethane:Methanol | To elute the more polar target compound.[14] |
| Monitoring | TLC with UV visualization | To track the separation and identify fractions containing the product. |
Q3: What are the common impurities I should expect in my crude product?
A3: The impurities will largely depend on the synthetic route used. A common synthesis involves the bromination of 2-amino-3-methylbenzoic acid.[15][16]
-
Potential Impurities:
-
Starting Material: Unreacted 2-amino-3-methylbenzoic acid.
-
Over-brominated Products: Di-brominated species may form if the reaction conditions are not carefully controlled.
-
Isomers: Small amounts of other positional isomers of bromination might be present.
-
Reagents: Residual brominating agents (e.g., N-bromosuccinimide or succinimide if NBS is used).[16]
-
Q4: How do I ensure my final product is dry?
A4: Residual solvent can affect the accuracy of your yield calculation and melting point determination.
-
Drying Protocol:
-
After filtration, press the crystals firmly on the filter paper to remove as much solvent as possible.
-
Transfer the solid to a watch glass and allow it to air dry.
-
For more efficient drying, place the sample in a vacuum oven at a temperature well below the compound's melting point.
-
To confirm that the solid is dry, weigh it, continue drying for a period, and then re-weigh it. If the weight is constant, the sample is considered dry.[1]
-
III. References
-
ChemBK. (2024). 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID. Retrieved from [Link]
-
Studylib. (n.d.). Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate. Retrieved from [Link]
-
Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization1. Retrieved from [Link]
-
Biocyclopedia. (2026). Problems in recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Harper College. (2010). ACID/BASE SEPARATION OF A MIXTURE. Retrieved from [Link]
-
Harper College. (n.d.). Acid-Base Extraction.1. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 3: Separation of a Mixture by Acid-Base Extraction. Retrieved from [Link]
-
Google Patents. (n.d.). WO2003072534A1 - Method for preparing p-aminobenzoic acid. Retrieved from
-
eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids – BIOC2580*. Retrieved from [Link]
-
ACS Publications. (n.d.). Ion Exchange Chromatography of Amino Acids. A Single Column, High Resolving, Fully Automatic Procedure. Retrieved from [Link]
-
ResearchGate. (n.d.). Stochastic Analysis of Aromatic Amino Acids Chromatographic Pulses. Retrieved from [Link]
-
PubChem. (n.d.). This compound | C8H8BrNO2 | CID 11850383. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision Organic Compounds for Laboratory Synthesis: Focus on this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatographic separation of the aromatic amino acids tyrosine and.... Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid | C8H8BrNO2 | CID 2774400. Retrieved from [Link]
-
Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. chembk.com [chembk.com]
- 4. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 7. nbinno.com [nbinno.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. studylib.net [studylib.net]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Experiment 3: Separation of a Mixture by Acid-Base Extraction – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 13. column-chromatography.com [column-chromatography.com]
- 14. echemi.com [echemi.com]
- 15. benchchem.com [benchchem.com]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 2-Amino-5-bromo-3-methylbenzoic Acid Derivatives
Welcome to the technical support center for the synthesis and derivatization of 2-Amino-5-bromo-3-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile chemical intermediate. This compound (CAS 206548-13-2) is a valuable building block in the creation of complex molecular structures, including pharmaceutical intermediates and novel heterocyclic systems.[1]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the common challenges encountered during its synthesis and subsequent chemical transformations.
Section 1: Core Synthesis and Common Challenges
The primary route to this compound involves the regioselective electrophilic bromination of its precursor, 2-amino-3-methylbenzoic acid (also known as 3-methylanthranilic acid).[2] While seemingly straightforward, this transformation and subsequent derivatizations are fraught with potential challenges that can impact yield, purity, and reproducibility.
The diagram below illustrates the main synthetic pathway and highlights the key reaction types where users often encounter difficulties.
Caption: Overview of the synthesis of the target intermediate and subsequent derivatization pathways with their primary challenges.
Section 2: Troubleshooting Guide (Q&A Format)
This section directly addresses specific problems you may encounter. The solutions are based on established chemical principles and field-proven experience.
Part A: Electrophilic Bromination
Question 1: My bromination of 2-amino-3-methylbenzoic acid is resulting in a low yield and a mixture of isomers. How can I improve regioselectivity for the 5-position?
Answer: This is a classic challenge in electrophilic aromatic substitution where multiple activating and deactivating groups are present. The amino (-NH₂) and methyl (-CH₃) groups are ortho-, para-directing activators, while the carboxylic acid (-COOH) is a meta-directing deactivator. The desired 5-position is para to the strongly activating amino group and meta to the carboxylic acid, making it the electronically favored position. However, poor control can lead to bromination at other sites or multiple brominations.
Causality & Solutions:
-
Choice of Brominating Agent: The reactivity of the brominating agent is critical.
-
N-Bromosuccinimide (NBS): NBS is often preferred as it generates a low concentration of Br₂ in situ, which helps to prevent over-bromination.[2] It is generally more selective than using elemental bromine directly.
-
HBr/DMSO or HBr/H₂O₂: This system is effective and can provide high yields.[3][4] The reaction with 48% aqueous HBr in DMSO at room temperature has been reported to give an 85% yield.[3][4] The key is precise stoichiometric control and maintaining the recommended temperature to avoid side reactions.[5]
-
-
Solvent Effects: The solvent can influence the reactivity of the electrophile and the substrate.
-
Temperature Control: Running the reaction at 0°C or room temperature is crucial.[4] Higher temperatures can increase the rate of reaction but often lead to a decrease in selectivity and the formation of undesired byproducts.[2]
Troubleshooting Workflow: Improving Bromination Selectivity
Caption: Decision tree for troubleshooting poor regioselectivity in the bromination step.
Part B: Derivatization of the Carboxylic Acid (-COOH)
Question 2: I'm attempting an amide coupling with the carboxylic acid group, but the reaction is sluggish and gives low yields. Is the ortho-amino group interfering?
Answer: Yes, the ortho-amino group is a significant source of interference in two ways:
-
Side Reactions: The free amine can react with your coupling agent (e.g., EDC, HATU) or activated ester intermediate, leading to undesired urea byproducts or polymerization.
-
Electronic Effects: As an electron-donating group, the amine increases the electron density of the carboxylate, but its proximity can also lead to intramolecular hydrogen bonding, which can affect reactivity.
Causality & Solutions:
-
Protect the Amino Group: This is the most reliable strategy. The use of a protecting group prevents the amine from participating in side reactions.
-
Boc Group (tert-Butyloxycarbonyl): Protection of the amine with Boc₂O is a common and effective strategy. The resulting N-Boc group is stable to many coupling conditions and can be removed later under acidic conditions (e.g., TFA).
-
Fmoc Group (Fluorenylmethyloxycarbonyl): Stable to acidic conditions but readily removed by a base like piperidine. Choose a protecting group that is orthogonal to other planned reaction steps.
-
-
Use Specific Coupling Agents: Some modern coupling agents are designed to minimize side reactions, but protection is still the preferred route for anthranilic acid derivatives.
-
Alternative Synthetic Route: In some cases, it may be more efficient to perform the amide coupling on a precursor before the bromination step, if the reaction sequence allows.
Table 1: Selecting an Amine Protecting Group
| Protecting Group | Introduction Conditions | Removal Conditions | Stability & Notes |
|---|---|---|---|
| Boc | Boc₂O, base (e.g., Et₃N, DMAP), THF/DCM | Strong Acid (TFA, HCl in Dioxane) | Stable to bases, hydrogenation. Widely used and reliable.[6][7] |
| Fmoc | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃) | Base (e.g., 20% Piperidine in DMF) | Stable to acids. Useful if acid-sensitive groups are present elsewhere.[8] |
| Acyl (e.g., Acetyl) | Acetic anhydride or Acetyl chloride, base | Strong acid or base hydrolysis | Can be difficult to remove selectively without hydrolyzing the desired amide. |
Part C: Derivatization at the Bromine (-Br)
Question 3: My Suzuki-Miyaura coupling reaction with a boronic acid is failing or giving very low conversion. What are the likely causes?
Answer: Failure in Suzuki couplings involving ortho-aminoaryl halides is a common and frustrating issue. The primary culprits are often related to catalyst deactivation or poor reaction setup.
Causality & Solutions:
-
Catalyst Poisoning: The aniline-type amino group can coordinate to the palladium center, inhibiting its catalytic activity.[9][10] Impurities in starting materials, particularly sulfur-containing compounds, are also potent catalyst poisons.[9][11]
-
Solution: Use a higher catalyst loading (e.g., increase from 1-2 mol% to 5 mol%). More importantly, use ligands specifically designed to promote the reaction of electron-rich aryl halides and resist deactivation. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are excellent choices as they create bulky, electron-rich palladium complexes that favor oxidative addition and are less susceptible to amine coordination.[12][13]
-
-
Poor Solubility: The starting material, this compound, can have poor solubility in common Suzuki solvents, leading to a heterogeneous mixture and slow reaction rates.[12]
-
Solution: Consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling. Esters generally have much better solubility in organic solvents like dioxane, 2-MeTHF, or toluene.[12] If the acid form must be used, a solvent system like 2-MeTHF/H₂O or Dioxane/H₂O with a phase-transfer catalyst may be necessary.
-
-
Inadequate Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.
-
Solution: Ensure all solvents are rigorously degassed before use. This can be done by bubbling argon or nitrogen through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive inert gas atmosphere throughout the entire reaction setup and duration.
-
-
Base Selection: The choice of base is critical. K₂CO₃ or Cs₂CO₃ are often effective, with the latter being more soluble and often giving better results for challenging couplings.[14][15] K₃PO₄ is another strong option, but ensure it is finely ground to maximize surface area.[13]
Table 2: Troubleshooting a Failed Suzuki Coupling
| Issue | Potential Cause | Recommended Action |
|---|---|---|
| No Reaction | Catalyst Poisoning / Deactivation | Use a Buchwald ligand (e.g., SPhos, XPhos) with a Pd precursor like Pd₂(dba)₃ or Pd(OAc)₂. Increase catalyst loading to 3-5 mol%. |
| Stalled Reaction | Poor Solubility | Convert the carboxylic acid to a methyl or ethyl ester before coupling. Use a more effective solvent like 2-MeTHF.[15] |
| Low Yield | Incomplete Degassing | Degas solvents thoroughly (e.g., Ar sparging for 30 min). Ensure the reaction is run under a strict inert (N₂ or Ar) atmosphere. |
| Side Products | Boronic Acid Decomposition | Use fresh, high-purity boronic acid. Sometimes, using the corresponding boronic ester (e.g., pinacol ester) can improve stability.[13] |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and melting point of this compound? A1: The compound is typically a white, pink, or light brown solid.[3][4] Its reported melting point is in the range of 236-238°C.[1][4] Significant deviation from this color or melting point may indicate impurities.
Q2: How can I purify the final product after bromination? A2: Recrystallization is the most effective method for purifying substituted benzoic acids.[5][16]
-
Solvent Selection: Good solvents for recrystallization are those in which the compound is highly soluble when hot but poorly soluble when cold.[17] For this compound, ethanol, methanol, or acetonitrile are suitable choices.[5] An aqueous ethanol mixture can also be effective.
-
Procedure: Dissolve the crude product in a minimum amount of boiling solvent. If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and performing a hot gravity filtration.[16] Allow the filtrate to cool slowly to form pure crystals, which can then be collected by vacuum filtration.[17]
Q3: What are the key characterization signals I should look for? A3:
-
¹H NMR (in DMSO-d₆): You should expect to see two aromatic protons appearing as distinct signals (likely doublets with small coupling constants), a singlet for the methyl group (~2.10 ppm), and broad signals for the amine and carboxylic acid protons. One literature report gives aromatic signals at δ 7.69 (d, J = 1.0 Hz, 1H) and 7.33 (d, J = 1.0 Hz, 1H).[3]
-
Mass Spectrometry (ESI+): Look for the protonated molecular ion [M+H]⁺. Since bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, you will see a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da (e.g., m/z 230 and 232).[3]
Q4: Can I perform a Sandmeyer reaction on the amino group? A4: Yes, the amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). This versatile intermediate can then undergo various Sandmeyer-type reactions to introduce functionalities like -Cl, -CN, -OH, etc.[2] However, be aware that diazonium salts of benzoic acids can be unstable, so the reaction should be performed at low temperatures (0-5°C) and the intermediate used immediately.
Section 4: Detailed Protocols
Protocol 1: Synthesis of this compound via HBr/DMSO
This protocol is adapted from reported literature procedures.[3][4]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO, approx. 1.5 mL per gram of starting material).
-
Reagent Addition: To the stirred solution, carefully add 48% aqueous hydrogen bromide (HBr) (approx. 0.7 eq). Note: A precipitate may form during the addition.
-
Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully quench the mixture by pouring it into a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). A precipitate of the product should form.
-
Isolation: Continue stirring the quenched mixture for several hours or overnight to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water and then dry it under vacuum. The resulting solid can be further purified by recrystallization from ethanol if necessary. The expected yield is typically high (80-95%).[3][4]
References
- Precision Organic Compounds for Laboratory Synthesis: Focus on this compound.NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- This compound | C8H8BrNO2.PubChem. [Link]
- Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines.National Institutes of Health (NIH). [Link]
- How can I solve my problem with Suzuki coupling?
- 2-Amino-3-bromo-5-methylbenzoic acid | C8H8BrNO2.PubChem. [Link]
- Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III).National Institutes of Health (NIH). [Link]
- Acid-amide intermediate from anthranilic acid derivatives.
- Synthesis of Anthranilic Acid Derivatives Through Iron-Catalyzed Ortho Amin
- The Recrystallization of Benzoic Acid.Course Hero. [Link]
- 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID.ChemBK. [Link]
- Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary).LibreTexts. [Link]
- Purification of Benzoic Acid by Crystalliz
- Process for the purification of benzoic acid.
- Short and Simple Preparation of N-Boc-Protected Anthranilic Acid tert-Butyl Esters
- Help needed with unreproducible Suzuki coupling.Reddit. [Link]
- Diagnosing issues with a failed Suzuki coupling?Reddit. [Link]
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.National Institutes of Health (NIH). [Link]
- Protecting Groups List.SynArchive. [Link]
- Protective Groups.Organic Chemistry Portal. [Link]
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.National Institutes of Health (NIH). [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. synarchive.com [synarchive.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Strategies for Improving the Solubility of 2-Amino-5-bromo-3-methylbenzoic Acid for Reactions
Welcome to the technical support center for 2-Amino-5-bromo-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges encountered during chemical reactions. By understanding the underlying chemical principles, you can select the most effective strategy to ensure homogenous reaction conditions and maximize yields.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an organic compound that is generally insoluble in water but soluble in organic solvents like ethanol, ethers, and chlorinated hydrocarbons.[1] Its amphoteric nature, possessing both a basic amino group and an acidic carboxylic acid group, allows for solubility manipulation through pH adjustment.
Q2: I'm observing incomplete dissolution of this compound in my reaction solvent. What is the most likely cause?
A2: Incomplete dissolution is a common issue stemming from the selection of an inappropriate solvent or insufficient solubilization techniques. The polarity of your chosen solvent may not be optimal for this specific molecule. Forcing the reaction to proceed in a heterogeneous mixture can lead to lower yields, inconsistent reaction kinetics, and difficulty in purification.
Q3: Can I simply heat the mixture to improve solubility?
A3: While increasing the temperature can enhance solubility, it is not always the ideal solution. Elevated temperatures might lead to the degradation of your starting material or other sensitive reagents in the reaction mixture. It can also promote the formation of unwanted side products. Therefore, this approach should be used with caution and after evaluating the thermal stability of all components.
Q4: Are there any safety concerns I should be aware of when handling this compound?
A4: Yes, this compound may cause irritation to the eyes, skin, and respiratory tract.[1] It is also harmful if swallowed.[1] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
Troubleshooting Guides: Enhancing Solubility for Homogeneous Reactions
This section provides detailed troubleshooting strategies to address poor solubility of this compound in your reaction systems.
Issue 1: Poor Solubility in Common Organic Solvents
Symptoms:
-
Visible solid particles remain in the reaction flask even after prolonged stirring.
-
Reaction yields are lower than expected or inconsistent between batches.
-
Reaction monitoring (e.g., by TLC or LC-MS) shows slow or stalled conversion of the starting material.
Root Cause Analysis: The molecular structure of this compound contains both polar (amino and carboxylic acid) and non-polar (brominated aromatic ring) functionalities. This can result in strong intermolecular interactions in the solid state (crystal lattice energy), making it difficult to dissolve in solvents that cannot effectively solvate both ends of the molecule.
Solution Pathways
Pathway 1: Strategic Solvent Selection & Co-solvency
The first and most direct approach is to optimize the solvent system.
Step-by-Step Protocol:
-
Solvent Screening: Conduct small-scale solubility tests with a range of solvents. Polar aprotic solvents like DMSO, DMF, and NMP are often good starting points for compounds with similar structures.[2][3]
-
Employ Co-solvents: If a single solvent is ineffective, a co-solvent system can be highly beneficial.[4][5] Co-solvents are water-miscible organic solvents that, when added in small amounts, can significantly increase the solubility of a poorly soluble compound by reducing the overall polarity of the solvent system.[4][5]
-
Example: For a reaction in a non-polar solvent like toluene, adding a small percentage of a more polar solvent like ethanol or THF can disrupt the crystal lattice and improve solvation.
-
Data Summary: Solvent & Co-solvent Considerations
| Strategy | Principle | Common Examples | Considerations |
| Solvent Selection | Matching solvent polarity to the solute. | DMSO, DMF, NMP, Ethanol, THF | Must be compatible with all reaction components and reaction conditions. |
| Co-solvency | Using a mixture of solvents to fine-tune polarity and enhance solvation.[4][5] | Toluene/Ethanol, Dioxane/Water | The ratio of co-solvents is critical and may require optimization.[4] |
Pathway 2: pH Adjustment and Salt Formation
Leveraging the amphoteric nature of this compound by adjusting the pH is a powerful technique to dramatically increase its solubility in protic solvents.[6][7]
Step-by-Step Protocol:
-
Base Addition for Carboxylate Salt Formation:
-
In an aqueous or alcoholic solvent, add a suitable base (e.g., sodium hydroxide, potassium carbonate, or a non-nucleophilic organic base like triethylamine or DBU) to deprotonate the carboxylic acid group.
-
The resulting carboxylate salt will have significantly higher solubility in polar protic solvents.
-
Mechanism: The ionic nature of the salt allows for strong ion-dipole interactions with polar solvent molecules.
-
-
Acid Addition for Ammonium Salt Formation:
-
Alternatively, adding an acid (e.g., hydrochloric acid) will protonate the amino group, forming an ammonium salt. This is generally less common for improving solubility in organic reactions but can be effective in specific cases.
-
-
Use of Amino Acids as Counterions: Basic amino acids like arginine and lysine can be used as counterions to form salts with acidic drugs, significantly enhancing their solubility through both ionic and non-ionic interactions.[8][9][10][11][12]
Workflow for pH Modification:
Caption: Decision workflow for using pH modification.
Pathway 3: Phase-Transfer Catalysis (PTC)
For biphasic reactions (e.g., aqueous/organic), a phase-transfer catalyst can be employed to transport the deprotonated, anionic form of the acid into the organic phase where the reaction occurs.[13][14]
Step-by-Step Protocol:
-
System Setup: Dissolve the this compound in an aqueous basic solution (e.g., aqueous sodium carbonate). Your other reactant will be in an immiscible organic solvent.
-
Add the PTC: Introduce a catalytic amount of a phase-transfer catalyst. Common PTCs include quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) or phosphonium salts.[13][15]
-
Mechanism of Action: The lipophilic cation of the PTC pairs with the anionic carboxylate, forming an ion pair that is soluble in the organic phase.[13][16] This allows the acid to react with the substrate in the organic layer.
-
Catalyst Regeneration: The catalyst is regenerated and continues to shuttle the reactant across the phase boundary.
Diagram of Phase-Transfer Catalysis:
Sources
- 1. chembk.com [chembk.com]
- 2. This compound CAS#: 206548-13-2 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. [PDF] Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug | Semantic Scholar [semanticscholar.org]
- 13. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 14. researchpublish.com [researchpublish.com]
- 15. iajpr.com [iajpr.com]
- 16. hielscher.com [hielscher.com]
Technical Support Center: Troubleshooting Side Reactions in the Bromination of 2-Amino-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting for side reactions encountered during the bromination of 2-amino-3-methylbenzoic acid. As Senior Application Scientists, we understand the nuances of electrophilic aromatic substitution and have designed this resource to address common challenges with practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the bromination of 2-amino-3-methylbenzoic acid?
A1: The primary side reactions stem from the strong activating effect of the amino group, which can lead to:
-
Polybromination: The formation of di- or even tri-brominated products is a significant issue. The amino group strongly activates the positions ortho and para to it, making the aromatic ring highly susceptible to further electrophilic attack.[1]
-
Decarboxylation: Under harsh conditions, particularly with excess bromine or high temperatures, the carboxylic acid group can be lost, leading to the formation of brominated 3-methylanilines.[1][2]
-
Oxidation: The amino group is sensitive to oxidation by the brominating agent, which can lead to the formation of colored impurities and decomposition of the starting material.
-
N-Bromination: While less common for aromatic amines compared to aliphatic ones, direct bromination on the nitrogen atom is a possibility, especially under anhydrous conditions.
Q2: How do the directing effects of the substituents on 2-amino-3-methylbenzoic acid influence the reaction?
A2: The regioselectivity of the bromination is controlled by the interplay of the three substituents on the benzene ring:
-
Amino (-NH2) group: A powerful activating, ortho-, para-director.
-
Methyl (-CH3) group: A moderately activating, ortho-, para-director.
-
Carboxylic acid (-COOH) group: A deactivating, meta-director.[3][4]
The positions on the ring are activated or deactivated as follows:
-
Position 5: Para to the strongly activating amino group and meta to the deactivating carboxylic acid group. This position is the most activated and is the primary site for monobromination.
-
Position 3: Ortho to both the amino and carboxylic acid groups. Steric hindrance from the adjacent methyl group and the deactivating effect of the carboxyl group make this position less favorable for substitution.
-
Position 4 and 6: These positions are influenced by a combination of activating and deactivating effects, but are generally less reactive than the 5-position for initial bromination.
Due to the overwhelming activating effect of the amino group, the reaction is highly directed to the 5-position. However, this high reactivity also increases the likelihood of subsequent bromination at other activated positions, leading to polybrominated byproducts.[1]
Q3: What is the most effective strategy to achieve selective monobromination?
A3: The most reliable method for selective monobromination is to temporarily protect the amino group.[1] Acetylation of the amino group to form an acetamido group is a common and effective strategy.[1] The acetamido group is still an ortho-, para-director but is significantly less activating than the amino group. This moderation of reactivity allows for controlled, selective bromination.[1] The acetyl group can be easily removed after bromination by acid or base hydrolysis.[1]
Troubleshooting Guides
Problem 1: Formation of Polybrominated Byproducts
Symptoms:
-
Mass spectrometry data shows peaks corresponding to di- and tri-brominated products.
-
Thin-layer chromatography (TLC) shows multiple spots that are difficult to separate.
-
The isolated product yield is low, and the melting point is broad.
Root Causes & Solutions:
| Possible Cause | Suggested Solution |
| Overly Activating Amino Group | Protect the amino group by converting it to an acetamide. This moderates the activating effect and allows for more controlled bromination.[1] |
| Excess Brominating Agent | Use a stoichiometric amount (1:1 molar ratio) of the brominating agent (e.g., N-Bromosuccinimide). |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0-5 °C) to control the reaction rate and improve selectivity.[1] |
| Polar Protic Solvent | Using a less polar solvent can decrease the electrophilicity of the brominating agent, which may favor monobromination.[1] |
Experimental Protocol: Protected Bromination
This protocol involves the protection of the amino group via acetylation, followed by bromination and deprotection.
Step 1: Acetylation of 2-amino-3-methylbenzoic acid
-
In a fume hood, dissolve 2-amino-3-methylbenzoic acid in glacial acetic acid.
-
Slowly add acetic anhydride to the solution with stirring. The reaction is exothermic.
-
After the initial exotherm subsides, gently heat the mixture to ensure the reaction goes to completion.
-
Pour the warm mixture into ice-cold water to precipitate the N-acetyl-2-amino-3-methylbenzoic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.[1]
Step 2: Bromination of N-acetyl-2-amino-3-methylbenzoic acid
-
Dissolve the dried N-acetyl-2-amino-3-methylbenzoic acid in a suitable solvent like glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the low temperature and stirring.
-
After the addition is complete, allow the mixture to stir at room temperature to complete the reaction.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the product by vacuum filtration and wash thoroughly with water. A wash with a sodium bisulfite solution can be used to remove excess bromine.[1]
Step 3: Deprotection (Hydrolysis)
-
Reflux the crude N-acetyl-bromo-2-amino-3-methylbenzoic acid with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
After the hydrolysis is complete (monitor by TLC), cool the reaction mixture.
-
If acid hydrolysis was used, neutralize the solution with a base to precipitate the product. If base hydrolysis was used, acidify the solution to precipitate the product.
-
Collect the final product by vacuum filtration, wash with water, and dry.[1]
Problem 2: Decarboxylation of the Starting Material or Product
Symptoms:
-
Gas evolution (CO2) is observed during the reaction.
-
The presence of brominated 3-methylaniline is detected by GC-MS or LC-MS.
-
The yield of the desired carboxylic acid is significantly reduced.
Root Causes & Solutions:
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Decarboxylation is often promoted by heat. Maintain a lower reaction temperature throughout the addition and stirring phases. |
| Strongly Acidic Conditions | While some acid may be used as a solvent or catalyst, highly acidic conditions can facilitate decarboxylation, especially at elevated temperatures.[2] Consider using a milder brominating agent that does not require strong acid catalysis. |
| Presence of Electron-Donating Groups | The electron-donating amino and methyl groups can stabilize the intermediate formed during decarboxylation, making this side reaction more favorable than in benzoic acid itself.[5] Using milder reaction conditions is crucial. |
Problem 3: Low Yield and/or Incomplete Reaction
Symptoms:
-
Significant amount of starting material remains after the reaction, as indicated by TLC or NMR.
-
The isolated yield of the desired product is poor.
Root Causes & Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Increase the reaction time or slightly raise the temperature, while carefully monitoring for the formation of byproducts. |
| Purity of Starting Material | Impurities in the 2-amino-3-methylbenzoic acid can interfere with the reaction.[6] Ensure the starting material is of high purity. |
| Product Loss During Workup | Optimize the purification method. Fractional crystallization can be effective for separating mono- and di-brominated products based on their differing solubilities.[7][8] |
| Choice of Brominating Agent | The reactivity of brominating agents varies. N-Bromosuccinimide (NBS) in a solvent like DMF is a common and effective choice.[9][10] Alternatively, a mixture of hydrogen bromide and hydrogen peroxide can be used.[6] |
Troubleshooting Workflow
Caption: Troubleshooting logic for bromination of 2-amino-3-methylbenzoic acid.
Visualizing the Reaction Pathway
The following diagram illustrates the desired reaction and the major potential side reactions.
Caption: Reaction pathways in the bromination of 2-amino-3-methylbenzoic acid.
References
- Zou, Y., et al. (2025). A simple and efficient separation of the Hofmann degradation mixture of 2-amino-4-bromobenzoic acid and 2-amino-5-bromobenzoic acid.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Infinity Learn. (n.d.). p-aminobenzoic acid reacts with bromine and H2O to give.
- NIH. (n.d.). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. PMC.
- ResearchGate. (2025). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution.
- Chem-Impex. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid.
- Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
- SciSpace. (n.d.). Amino Acid-Protecting Groups.
- Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde.
- Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids.
- Chemistry LibreTexts. (2025). 3.2: Purification of Products.
- Scite.ai. (n.d.). Decarboxylation of substituted 4‐aminobenzoic acids in acidic aqueous solution.
- Wikipedia. (n.d.). Protecting group.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- YouTube. (2023). Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|.
- Filo. (2025). Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing..
- Google Patents. (n.d.). US2535131A - Process for brominating p-toluyl benzoic acid.
- Chemistry Steps. (n.d.). Benzylic Bromination.
- ResearchGate. (n.d.). decarboxylative bromination.
- Pearson. (2024). What is the major product(s) of each of the following reactions? a. bromination of p-methylbenzoic acid.
- PubChem. (n.d.). 2-Amino-3-methylbenzoic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Write a note on bromination of benzoic acid with the help of resonance st.. [askfilo.com]
- 5. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2-Amino-5-bromo-3-methylbenzoic Acid
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-bromo-3-methylbenzoic acid (CAS 206548-13-2). Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to facilitate a smooth transition from laboratory-scale experiments to larger-scale production.
Synthetic Overview: Bromination of 2-Amino-3-methylbenzoic Acid
The most common and established route to this compound is the electrophilic bromination of 2-amino-3-methylbenzoic acid.[1] The amino group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Due to steric hindrance from the adjacent methyl and carboxylic acid groups, the bromine atom is selectively introduced at the 5-position (para to the amino group).
Two prevalent methods for this transformation are the use of N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF), or the use of aqueous hydrogen bromide (HBr) in dimethyl sulfoxide (DMSO).[1][2]
Caption: Common synthetic routes to this compound.
Troubleshooting Guide for Scale-Up
This section addresses specific issues that may arise during the scale-up of the synthesis.
Issue 1: The reaction is running too slow or is incomplete.
-
Question: We are scaling up the synthesis using NBS in DMF, and the reaction is taking significantly longer than in the lab-scale experiment. What could be the cause?
-
Answer:
-
Inadequate Mixing: On a larger scale, inefficient mixing can lead to localized areas of low reagent concentration, slowing down the reaction rate. Ensure your reactor is equipped with an appropriate agitator (e.g., overhead stirrer with a pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogeneous mixture.
-
Temperature Control: While the reaction is typically run at room temperature, larger volumes may require gentle heating to maintain a consistent temperature, especially if the ambient temperature in the production area is low.[2] However, be cautious as excessive heat can lead to side product formation.
-
Purity of Starting Material: The purity of the initial 2-amino-3-methylbenzoic acid is crucial. Impurities can interfere with the reaction.[3] It is recommended to test the purity of the starting material before commencing the scale-up.
-
Issue 2: The formation of di-brominated or other impurities is observed.
-
Question: We are observing significant amounts of what we believe to be di-brominated byproducts. How can we minimize their formation?
-
Answer:
-
Stoichiometry of the Brominating Agent: Ensure the molar ratio of the brominating agent (NBS or HBr) is carefully controlled. A slight excess is sometimes used to drive the reaction to completion, but a large excess will promote di-bromination. It is recommended to add the brominating agent portion-wise or via a dropping funnel to maintain a low concentration in the reaction mixture.
-
Localized High Concentrations: Poor mixing can lead to "hot spots" of high brominating agent concentration, which can cause over-bromination. As mentioned above, efficient agitation is key.
-
Reaction Temperature: Higher temperatures can increase the rate of side reactions. If you are using heating, try running the reaction at a lower temperature for a longer period.
-
Issue 3: The product is difficult to isolate or the yield is low after workup.
-
Question: During the quench with saturated sodium bicarbonate solution, we are getting a very fine precipitate that is difficult to filter. What can we do to improve the isolation?
-
Answer:
-
Controlled Quenching: The quenching process should be done slowly and with good stirring. Rapid addition of the bicarbonate solution can cause rapid gas evolution and lead to the formation of very fine particles.
-
"Seeding" the Precipitation: After quenching, you can add a small amount of previously isolated, pure product (a "seed crystal") to encourage the growth of larger crystals, which are easier to filter.
-
Stirring Overnight: Allowing the mixture to stir overnight after quenching, as described in some procedures, can help in the agglomeration of particles, leading to a more easily filterable solid.[2]
-
Choice of Quenching Agent: While sodium bicarbonate is common, other bases can be used. The choice of base and its concentration can affect the particle size of the precipitate.
-
Issue 4: The product has a pink or brown discoloration.
-
Question: Our final product is a pink or brown solid, not the expected white or off-white powder. How can we improve the color?
-
Answer:
-
Oxidation: The amino group in the product can be susceptible to air oxidation, which can lead to colored impurities. It is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon), especially during scale-up where reaction times may be longer.
-
Purification: The discoloration is likely due to minor impurities. Recrystallization from a suitable solvent such as ethanol, methanol, or acetonitrile is an effective way to remove these colored impurities.[3] You may also consider a wash with a reducing agent solution (e.g., sodium bisulfite) during the workup to remove any oxidized species.
-
Frequently Asked Questions (FAQs)
Q1: Which bromination method is better for scale-up: NBS/DMF or HBr/DMSO?
A1: The choice depends on several factors, including available equipment, cost, and safety considerations.
-
NBS/DMF: This method is often preferred for its milder reaction conditions and high selectivity.[2] However, NBS can be thermally unstable, and DMF is a high-boiling solvent that can be difficult to remove.
-
HBr/DMSO: This method uses less expensive reagents.[2] However, HBr is corrosive, and the reaction may require more careful temperature control to avoid side reactions. DMSO can also be challenging to remove completely.
For scale-up, a thorough process hazard analysis (PHA) should be conducted for both routes to determine the most suitable option for your facility.
Q2: What are the key safety precautions for this synthesis?
A2:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Ventilation: Both DMF and DMSO are skin-absorbent, and HBr is corrosive and has irritating vapors. All operations should be conducted in a well-ventilated fume hood or a closed reactor system.[5]
-
N-Bromosuccinimide (NBS): NBS is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.
-
Hydrogen Bromide (HBr): HBr is a corrosive acid. Handle with extreme care to avoid skin and respiratory tract burns.
Q3: What analytical techniques are recommended for monitoring the reaction and ensuring product quality?
A3:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the consumption of the starting material and the formation of the product.
-
Product Characterization: The identity and purity of the final product should be confirmed using techniques such as ¹H NMR, Mass Spectrometry (MS), and HPLC.[2] The melting point can also be a good indicator of purity.[6]
Experimental Protocols
Laboratory Scale Synthesis (using NBS/DMF)
| Reagent/Solvent | Amount | Molar Equiv. |
| 2-Amino-3-methylbenzoic acid | 5.00 g | 1.0 |
| N-Bromosuccinimide (NBS) | 6.18 g | 1.05 |
| N,N-Dimethylformamide (DMF) | 330 mL | - |
Procedure:
-
To a solution of 2-amino-3-methylbenzoic acid (5.00 g, 33.1 mmol) in DMF (330 mL) in a round-bottom flask equipped with a magnetic stirrer, add N-bromosuccinimide (6.18 g, 34.7 mmol) in one portion.[2]
-
Stir the reaction mixture at room temperature for 1 hour.[2]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Pour the reaction mixture into water (500 mL) and extract with ethyl acetate (3 x 150 mL).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Pilot Scale Synthesis Considerations (using HBr/DMSO)
| Reagent/Solvent | Amount | Molar Equiv. |
| 2-Amino-3-methylbenzoic acid | 1.0 kg | 1.0 |
| Dimethyl sulfoxide (DMSO) | 10 L | - |
| 48% Aqueous HBr | 1.8 L | 2.5 |
| Saturated NaHCO₃ solution | As needed | - |
Procedure:
-
Charge a suitable reactor with 2-amino-3-methylbenzoic acid (1.0 kg, 6.6 mol) and DMSO (10 L).
-
Stir the mixture to ensure complete dissolution.
-
Slowly add 48% aqueous hydrogen bromide solution (1.8 L) via a dropping funnel over a period of 1-2 hours, while monitoring the internal temperature. Maintain the temperature between 20-25°C.
-
Stir the reaction mixture at room temperature overnight.[2]
-
Monitor the reaction by HPLC.
-
Once the reaction is complete, slowly and carefully quench the reaction mixture by adding it to a stirred vessel containing a saturated sodium bicarbonate solution until the pH is neutral.
-
Continue to stir the resulting slurry overnight to allow for particle size to increase.[2]
-
Collect the precipitate by filtration and wash with water until the filtrate is neutral.
-
Dry the solid under vacuum at 50-60°C to a constant weight to afford this compound.[2]
Scale-Up Workflow
Caption: A logical workflow for scaling up the synthesis process.
References
- Wikipedia. (2023, December 2). Sandmeyer reaction.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision Organic Compounds for Laboratory Synthesis: Focus on this compound.
- PubChem. (n.d.). This compound.
Sources
Technical Support Center: Sandmeyer-Type Reactions of 2-Amino-5-bromo-3-methylbenzoic acid
Welcome to the technical support center for synthetic chemistry applications. This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with Sandmeyer-type reactions, specifically focusing on the challenging substrate 2-Amino-5-bromo-3-methylbenzoic acid . Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to diagnose and solve problems effectively.
Core Concepts: Understanding Your Substrate
The Sandmeyer reaction is a powerful transformation that converts a primary aromatic amine into a wide range of functional groups via a diazonium salt intermediate.[1][2] The reaction proceeds in two fundamental stages: diazotization of the amine, followed by a copper(I)-catalyzed radical-nucleophilic aromatic substitution (SRNAr) that displaces the diazonium group.
Your substrate, this compound, presents a unique set of challenges due to its electronic and steric properties:
-
Weak Basicity: The combined electron-withdrawing effects of the bromine and carboxylic acid groups decrease the nucleophilicity of the amino group, making diazotization more difficult than for simple anilines. This often necessitates stronger acidic conditions to generate the required nitrosating agent.[3][4]
-
Solubility Issues: The molecule is zwitterionic, which can lead to poor solubility in the acidic aqueous media typically used for diazotization.
-
Steric Hindrance: The methyl group ortho to the amine can sterically hinder the approach of the nitrosating agent.
-
Diazonium Salt Stability: The stability of the intermediate diazonium salt is a critical factor. While electron-withdrawing groups can sometimes enhance thermal stability, the overall substitution pattern dictates its reactivity and propensity for premature decomposition.[5][6]
This guide is structured to address these specific challenges head-on.
Troubleshooting Guide: A Problem-Solving Approach
This section is formatted as a series of questions addressing common experimental failures.
Issue 1: Incomplete or Failed Diazotization
Question: I've mixed my this compound with HCl and cooled it, but after adding sodium nitrite solution, a starch-iodide test remains negative, and I see starting material crashing out. What's going wrong?
Answer: This classic problem points to incomplete diazotization. The weak basicity and poor solubility of your starting material are the likely culprits.
Causality & Solutions:
-
Insufficient Acidity: Standard HCl concentrations may not be sufficient to protonate the weakly basic amine and generate the active nitrosating species (N₂O₃ or H₂ONO).[7]
-
Troubleshooting Protocol: Increase the acid strength. Instead of just HCl, consider using a mixture of concentrated H₂SO₄ and HCl, or perform the reaction in a more strongly acidic medium. High acidity is crucial to suppress side reactions like azo coupling.[8]
-
-
Poor Solubility: If the amine is not fully dissolved as its hydrochloride salt, it cannot react efficiently with the aqueous nitrous acid.
-
Troubleshooting Protocol:
-
Try adding a co-solvent like acetic acid or a small amount of DMSO to improve the solubility of the starting material before cooling.[9]
-
Ensure vigorous stirring to maximize the surface area of any suspended solid.
-
-
-
Temperature Control: While low temperatures (0-5 °C) are essential to prevent the diazonium salt from decomposing, adding the sodium nitrite too slowly to a poorly soluble substrate can lead to localized consumption and degradation of the nitrous acid before it can react.[10][11]
-
Troubleshooting Protocol: Add the sodium nitrite solution dropwise, but at a steady rate, directly below the surface of the reaction mixture where stirring is most efficient.[10]
-
Self-Validation Checkpoint: Before proceeding to the Sandmeyer step, always confirm the complete consumption of the starting amine and the presence of excess nitrous acid.
-
Test for Excess Nitrous Acid: Dip a glass rod into the reaction mixture and touch it to starch-iodide paper. An immediate dark blue/black color indicates excess HNO₂, confirming the diazotizing agent is present.[12] If the test is negative, add a small amount more of the NaNO₂ solution.[13]
Issue 2: Low Yield of Sandmeyer Product & Formation of Dark Tarry Byproducts
Question: My diazotization seemed to work (positive starch-iodide test), but when I add the cold diazonium solution to my copper(I) chloride, I get very little product, and the mixture turns dark brown or black. What happened?
Answer: This indicates premature decomposition of the diazonium salt and/or competing side reactions. The key is understanding the radical mechanism of the Sandmeyer reaction. The Cu(I) catalyst initiates the reaction via a single-electron transfer (SET) to the diazonium ion, forming an aryl radical and N₂ gas.[14][15]
Causality & Solutions:
-
Diazonium Salt Instability: Even if formed correctly at 0-5 °C, your specific diazonium salt may be unstable at slightly elevated temperatures. Warming the solution even to 10-15 °C can cause rapid decomposition.[16]
-
Troubleshooting Protocol: Use the diazonium salt solution immediately after preparation. Ensure the receiving flask containing the copper(I) catalyst is also pre-cooled to 0 °C or below.[17] Add the diazonium salt solution slowly to the catalyst solution to control the exotherm from N₂ evolution.
-
-
Inactive Catalyst: Copper(I) salts are easily oxidized to inactive copper(II) by air. Using old or improperly stored CuCl will halt the catalytic cycle.
-
Troubleshooting Protocol: Use freshly prepared or commercially available, high-purity Cu(I) halide. If preparing it yourself, a standard protocol involves the reduction of CuSO₄ with a reducing agent like NaHSO₃ or SO₂ in the presence of NaCl.[12] Ensure the catalyst is fully dissolved or suspended in the appropriate acid (e.g., CuCl in HCl) before use.[17]
-
-
Side Reactions: The aryl radical intermediate is highly reactive. If it doesn't react quickly with the halide from the copper complex, it can participate in other pathways.
-
Phenol Formation: The diazonium salt can react with water to form a phenol (Verkochung), especially if the solution warms up or the pH is not sufficiently acidic.[18][13]
-
Biaryl Formation: Two aryl radicals can couple to form biaryl byproducts. This is often observed and is evidence for the radical mechanism.
-
Troubleshooting Protocol: Maintain a high concentration of the active Cu(I)X₂⁻ complex by using a stoichiometric amount of the copper salt dissolved in the corresponding hydrohalic acid.[14] This ensures the aryl radical is trapped efficiently.
-
Issue 3: Product Isolation and Purification Challenges
Question: After the reaction, I have a complex mixture. How do I effectively isolate and purify my target product (e.g., 2-Chloro-5-bromo-3-methylbenzoic acid)?
Answer: The work-up procedure is critical for removing the copper salts, acidic residues, and organic byproducts like phenols.
Causality & Solutions:
-
Phenolic Byproducts: The most common and troublesome byproduct is the corresponding phenol (2-hydroxy-5-bromo-3-methylbenzoic acid). Since it is also an acid, it will extract along with your product.
-
Troubleshooting Protocol: After the initial extraction into an organic solvent (e.g., ethyl acetate, dichloromethane), perform a wash with a dilute base like aqueous sodium hydroxide (NaOH).[17] Your desired product, a carboxylic acid, will remain in the organic layer if you use a weaker base wash first, or you can extract both into the basic layer and re-acidify carefully. However, a better method is to exploit the much higher acidity of phenols. A wash with a sodium bicarbonate (NaHCO₃) solution should selectively extract the carboxylic acid into the aqueous layer, leaving the less acidic phenol in the organic layer. You can then re-acidify the aqueous layer to precipitate your pure product.
-
-
Copper Contamination: Residual copper salts can complicate purification.
-
Troubleshooting Protocol: Wash the organic extract with a saturated aqueous solution of ammonium chloride (NH₄Cl) to complex and remove copper ions. A wash with brine (saturated NaCl) will also help break up any emulsions.
-
Recommended Purification Workflow:
-
Quench the reaction mixture and extract with an appropriate organic solvent.
-
Wash the organic layer sequentially with:
-
Water
-
Saturated aq. NaHCO₃ (to extract the carboxylic acid product)
-
Brine
-
-
Collect the NaHCO₃ aqueous layer, cool it in an ice bath, and slowly re-acidify with cold, dilute HCl until your product precipitates.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) for final purification.
Frequently Asked Questions (FAQs)
Q1: Why is a temperature of 0-5 °C so critical for the diazotization step? A: Aromatic diazonium salts are generally unstable.[11] While resonance delocalizes the positive charge across the benzene ring, providing some stability compared to their aliphatic counterparts, they readily decompose upon warming.[19][20] This decomposition involves the irreversible loss of nitrogen gas (N₂), which is an extremely stable molecule and thus a fantastic leaving group.[8] Maintaining a low temperature suppresses this decomposition pathway, allowing the diazonium salt to exist long enough to be used in the subsequent Sandmeyer step.
Q2: I want to synthesize the corresponding nitrile. Can I use the same diazotization procedure? A: Yes, the diazotization procedure is independent of the final Sandmeyer nucleophile. You would prepare the diazonium salt of this compound as described, and then add this cold solution to a pre-cooled solution of copper(I) cyanide (CuCN).[18][21] Note that cyanation reactions can sometimes require slightly different conditions or solvents (e.g., DMF) and present unique safety challenges due to the toxicity of cyanide salts.[22][23]
Q3: What is the role of the copper(I) salt? Is it a true catalyst? A: The copper(I) salt is the essential promoter of the reaction. It initiates the radical process by transferring a single electron to the diazonium ion.[1][14] This reduces the diazonium ion and oxidizes Cu(I) to Cu(II). The resulting aryl radical then abstracts a halogen from the Cu(II)X₂ species, regenerating the Cu(I) catalyst and forming the final aryl halide product.[15] While it is catalytic, it is often used in stoichiometric amounts to ensure high yields and rapid trapping of the aryl radical intermediate, minimizing side reactions.[24]
Q4: Can I use copper(II) salts directly? A: No, the Sandmeyer reaction specifically requires copper(I). Copper(II) does not have the necessary electron to donate to initiate the radical formation. In fact, Cu(II) is part of the product side of the initial electron transfer. Using only Cu(II) will result in no reaction.
Process Visualizations
Experimental Workflow for Troubleshooting
This diagram outlines a logical decision-making process when encountering low yields in a Sandmeyer reaction.
Caption: A logical workflow for troubleshooting low yields.
Sandmeyer Reaction Mechanism
This diagram illustrates the two key stages: diazotization and the copper-catalyzed radical substitution.
Caption: The two-stage mechanism of the Sandmeyer reaction.
Key Experimental Protocols
Protocol 1: Diazotization of this compound
| Parameter | Value/Instruction | Rationale |
| Temperature | Maintain 0-5 °C throughout | Prevents premature decomposition of the diazonium salt.[10][11] |
| Stoichiometry | 1.1 - 1.2 equivalents NaNO₂ | Ensures complete reaction and provides a slight excess for confirmation. |
| Acid | 2.5 - 3.0 equivalents HCl/H₂SO₄ | High acidity is needed for weakly basic anilines and to prevent side reactions.[8] |
Step-by-Step Methodology:
-
In a flask equipped with a magnetic stirrer, suspend 1 equivalent of this compound in water.
-
Cool the suspension in an ice-salt bath to 0 °C.
-
Slowly add 2.5-3.0 equivalents of concentrated acid (e.g., HCl). Stir vigorously for 15-30 minutes. The solid should dissolve to form the amine salt. If solubility remains poor, a minimum amount of a co-solvent may be added.
-
In a separate beaker, dissolve 1.1 equivalents of sodium nitrite (NaNO₂) in a small amount of cold deionized water.
-
Add the NaNO₂ solution dropwise to the cold, stirring amine salt solution, ensuring the temperature never exceeds 5 °C.
-
After the addition is complete, stir for an additional 15-30 minutes at 0-5 °C.
-
Confirm the presence of excess nitrous acid using starch-iodide paper.[12]
-
Use the resulting cold diazonium salt solution immediately in the next step.
Protocol 2: Sandmeyer Reaction with Copper(I) Chloride
| Parameter | Value/Instruction | Rationale |
| Temperature | Maintain 0-5 °C during addition | Controls the rate of nitrogen evolution and minimizes side reactions. |
| Catalyst | 1.0 - 1.2 equivalents CuCl | A stoichiometric amount ensures efficient trapping of the aryl radical.[24] |
| Solvent | Concentrated HCl | Ensures the copper(I) is solubilized as the active [CuCl₂]⁻ complex. |
Step-by-Step Methodology:
-
In a separate three-neck flask equipped with a stirrer and addition funnel, dissolve 1.2 equivalents of fresh copper(I) chloride in a minimal amount of concentrated HCl.
-
Cool this solution in an ice-salt bath to below 5 °C.[17]
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the CuCl solution via the addition funnel with vigorous stirring.
-
You should observe the evolution of nitrogen gas. Control the addition rate to keep the effervescence manageable.
-
After the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes, then let it warm slowly to room temperature.
-
Continue stirring at room temperature for 1-2 hours or until the evolution of nitrogen gas ceases.[17]
-
Proceed to the work-up and purification procedure.
References
- BenchChem. (2025).
- Wikipedia. (n.d.). Sandmeyer reaction. Wikipedia.
- BenchChem. (2025). Application Notes and Protocols: Copper(I)
- Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S.
- Barber, T. R., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
- J&K Scientific LLC. (2025). Sandmeyer Reaction. J&K Scientific LLC.
- Cowdrey, W. A., & Waters, D. S. (1947). A study of the mechanism of the Sandmeyer reaction. Proceedings of the Royal Society A.
- ZoomOrgo. (2025).
- The G.A.V. Chemical Company. (n.d.).
- da Silva, J. F. M., et al. (n.d.). Diazotization of Anilines in Vinegar: A Very Simple and Low-cost Synthesis of Iodoarenes and Arylfurans. Bentham Science Publisher.
- ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Request PDF.
- ECHEMI. (n.d.). Workup of Sandmeyer reaction?. ECHEMI.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. BenchChem.
- Zolton, L. (n.d.).
- CK-12 Foundation. (2025). Diazonium Salts.
- Department of Chemistry, University of Lucknow. (2020). DIAZONIUM SALTS.
- Quora. (2019).
- ResearchGate. (2025). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media. Request PDF.
- BenchChem. (2025). Common side reactions in Sandmeyer and azo coupling reactions. BenchChem.
- Wikipedia. (n.d.). Diazonium compound. Wikipedia.
- L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. L.S.College, Muzaffarpur.
- ResearchGate. (2025). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles.
- ECHEMI. (n.d.). 206548-13-2, this compound Formula. ECHEMI.
Sources
- 1. byjus.com [byjus.com]
- 2. ZoomOrgo | Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II [zoomorgo.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. repository.arizona.edu [repository.arizona.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CK12-Foundation [flexbooks.ck12.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jk-sci.com [jk-sci.com]
- 15. royalsocietypublishing.org [royalsocietypublishing.org]
- 16. echemi.com [echemi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 19. lkouniv.ac.in [lkouniv.ac.in]
- 20. quora.com [quora.com]
- 21. Diazonium compound - Wikipedia [en.wikipedia.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. lscollege.ac.in [lscollege.ac.in]
Technical Support Center: Stability and Storage of 2-Amino-5-bromo-3-methylbenzoic Acid
Welcome to the technical support center for 2-Amino-5-bromo-3-methylbenzoic acid (CAS No. 206548-13-2). This guide is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable research chemical. By adhering to best practices for storage and handling, you can minimize experimental variability and ensure the reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the stability and handling of this compound.
Q1: What are the ideal storage conditions for solid this compound?
A1: The ideal storage conditions depend on the intended duration of storage. Based on supplier recommendations and the chemical nature of the compound, we advise the following tiered approach.[1][2][3]
Causality Behind Recommendations: This compound contains an aromatic amine and a carboxylic acid on a benzene ring.[4] Aromatic amines are susceptible to slow oxidation by atmospheric oxygen, a process often accelerated by light, leading to the formation of colored impurities.[5][6] Carboxylic acids can be hygroscopic. Therefore, the primary goals of proper storage are to minimize exposure to light, moisture, and oxygen. Lower temperatures drastically slow the rate of these potential degradation reactions.
| Storage Duration | Temperature | Atmosphere | Light/Moisture Conditions | Rationale |
| Short-Term (< 6 months) | Room Temperature (15-25°C) | Standard Air | Tightly sealed, opaque container in a dry location/desiccator. | Sufficient for routine use, prevents significant moisture uptake and photo-oxidation.[3][7] |
| Long-Term (> 6 months) | Refrigerated (2-8°C) or Frozen (-20°C) | Inert Gas (Argon/Nitrogen) Backfill | Tightly sealed, opaque container, stored in a desiccated environment. | Minimizes thermal and oxidative degradation pathways for maximum shelf-life. |
Q2: What are the common visual signs of degradation?
A2: The most common sign of degradation is a change in color. Fresh, high-purity this compound is typically an off-white, pink, or light tan solid.[8] Degradation, primarily through oxidation of the aniline moiety, can lead to the formation of highly conjugated impurities, causing the solid to appear yellow, brown, or even dark reddish-brown. Another sign can be a change in texture, such as clumping, which may indicate moisture absorption.
Q3: Is this compound particularly sensitive to light, air, or moisture?
A3: Yes, to all three, especially over extended periods.
-
Light: The aromatic system, particularly with the electron-donating amino group, can absorb UV light, which may catalyze oxidative or other degradative reactions.[1][6][9] Protecting the compound from light is crucial.
-
Air (Oxygen): The aniline functional group is susceptible to autoxidation, a slow reaction with atmospheric oxygen that can lead to colored byproducts.[5]
-
Moisture: As a polar molecule with hydrogen-bonding groups (amine and carboxylic acid), it can be hygroscopic.[4] Absorbed water can accelerate other degradation pathways.[10][11]
Q4: Can I store solutions of this compound? If so, how?
A4: Storing this compound in solution is generally not recommended for long periods. If you must prepare stock solutions, follow these guidelines:
-
Solvent Choice: Use dry, aprotic solvents if compatible with your downstream application. Protic solvents like methanol or water may participate in slower degradation reactions.
-
Storage Conditions: Store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: Purge the headspace of the vial with argon or nitrogen before sealing.
-
Shelf-Life: Even under ideal conditions, do not assume solution stability for more than a few weeks without re-validation. Aromatic amino acids in solution can be unstable.
Q5: What are the potential chemical degradation pathways?
A5: While specific degradation studies on this molecule are not widely published, we can predict pathways based on its functional groups:
-
Oxidation: The primary pathway involves the oxidation of the 2-amino group, potentially forming nitroso, nitro, or dimeric azo compounds, which are often colored.[6][9]
-
Photo-degradation: Light exposure can energize the molecule, leading to radical formation and subsequent reactions, including oxidation or polymerization.[5][12]
-
Decarboxylation: Although it typically requires elevated temperatures (often near the melting point), the loss of CO₂ from the carboxylic acid group is a possible thermal degradation route for aminobenzoic acids.[13][14][15]
Section 2: Troubleshooting Guide
This guide provides a logical workflow for addressing common stability-related issues encountered during experiments.
Problem 1: My solid this compound has changed color from off-white to yellow/brown.
-
Underlying Cause: This almost certainly indicates oxidation of the aniline functional group. The extent of the color change often correlates with the level of impurity.
-
Recommended Actions:
-
Assess Purity: Do not assume the material is usable. Perform a quick purity check using the TLC protocol outlined in Section 3. The appearance of new, often lower Rf spots, or streaking, is indicative of degradation.
-
Quantitative Analysis: For critical applications, use the HPLC protocol (Section 3) to quantify the purity against a fresh or certified standard. A purity decrease of >5% suggests significant degradation.
-
Decision: If degradation is confirmed, it is strongly recommended to discard the batch and use a fresh, unopened vial. While recrystallization is possible, it is often not practical and may not remove all problematic impurities.
-
Problem 2: The compound has poor solubility compared to previous batches.
-
Underlying Cause: This could be due to the formation of insoluble polymeric byproducts from degradation. It may also result from significant moisture absorption, which changes the effective weight of the compound.
-
Recommended Actions:
-
Verify Solvent: Ensure you are using a dry, appropriate solvent.
-
Small-Scale Test: Compare the solubility of a few milligrams of the suspect batch against a fresh batch in the same volume of solvent side-by-side.
-
Gentle Heating/Sonication: Try gentle warming or sonication to aid dissolution. If it remains insoluble while the fresh batch dissolves, degradation is the likely cause.
-
Action: The material is likely compromised. Using it may lead to filtered loss of active reagent and inaccurate concentrations. Discarding the batch is the safest course of action.
-
Problem 3: My reaction yield is unexpectedly low when using an older batch of the reagent.
-
Underlying Cause: If other reaction parameters are optimized and confirmed, the most probable cause is a lower effective concentration of the starting material due to degradation. The impurities formed may also interfere with or inhibit your reaction.
-
Recommended Actions:
-
Confirm Identity and Purity: Use NMR or LC-MS to confirm the primary component is still the desired compound and HPLC (Section 3) to determine its purity percentage.
-
Adjust Stoichiometry (Not Recommended): While one could adjust the mass of reagent used based on the new purity value, this is not ideal. The impurities themselves could have unknown catalytic or inhibitory effects.
-
Best Practice: The most scientifically sound approach is to repeat the reaction with a new, high-purity batch of this compound to validate that the reagent was the source of the low yield.
-
Section 3: Experimental Protocols
These protocols provide self-validating systems for assessing the stability of your compound.
Protocol 1: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)
-
Objective: To quickly visualize the presence of impurities.
-
Methodology:
-
Sample Prep: Prepare ~1 mg/mL solutions of your "Test" sample (the potentially degraded compound) and a "Control" sample (a fresh, unopened batch) in ethyl acetate.
-
Spotting: On a silica gel TLC plate, spot 1-2 µL of the "Test" solution and the "Control" solution in separate lanes.
-
Elution: Develop the plate in a TLC chamber using a mobile phase of 70:30:1 Hexanes:Ethyl Acetate:Acetic Acid.
-
Visualization: Visualize the plate under UV light (254 nm).
-
-
Interpreting Results (Self-Validation):
-
High Purity: The "Test" lane should show a single, strong spot with the same Rf value as the "Control" lane.
-
Degradation: The "Test" lane will show the main spot plus additional spots (often at lower Rf values) or streaking that are absent in the "Control" lane.
-
Protocol 2: Quantitative Purity Verification by HPLC
-
Objective: To accurately determine the purity of the compound.
-
Methodology:
-
Standard Preparation: Prepare a "Control" stock solution of a new, high-purity sample at a precise concentration (e.g., 1.00 mg/mL) in HPLC-grade acetonitrile.
-
Sample Preparation: Prepare the "Test" sample at the same target concentration.
-
HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic, 60% Acetonitrile / 40% Water with 0.1% Trifluoroacetic Acid (TFA)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject both the "Control" and "Test" samples. Integrate the peak areas.
-
-
Interpreting Results (Self-Validation):
-
Purity Calculation: Purity (%) = (Area of Main Peak in "Test" / Total Area of All Peaks in "Test") x 100.
-
Comparison: The retention time of the main peak in the "Test" sample should match the "Control." The calculated purity of the "Test" sample can be directly compared to the expected >95% purity of the fresh compound.[1][3]
-
Section 4: Visual Workflow and Pathway Diagrams
Diagram 1: Troubleshooting Workflow for Suspected Degradation
Caption: Troubleshooting logic for assessing the stability of this compound.
Diagram 2: Potential Degradation Pathways
Caption: Conceptual diagram of potential degradation pathways for the compound.
References
- Torres, E., et al. (2018). Anaerobic degradation of aromatic amino acids by the hyperthermophilic archaeon Ferroglobus placidus. Environmental Microbiology, 20(11), 4129-4140.
- Suemori, A., et al. (1995). Degradation of aromatic amino acids by Rhodococcus erythropolis. Journal of Fermentation and Bioengineering, 79(4), 393-396.
- Biology LibreTexts. (2025). 18.5: Pathways of Amino Acid Degradation.
- Corrochano, P., et al. (2017). Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions. Environmental Science & Technology, 51(23), 13763-13770.
- Corrochano, P., et al. (2017). Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions. PubMed, 51(23).
- Kato, S., et al. (1971). Thermal Degradation of Aromatic Amino Acids. Agricultural and Biological Chemistry, 35(13), 2106-2112.
- Brown, M.E., et al. (2002). Thermal studies on some substituted aminobenzoic acids. Journal of Thermal Analysis and Calorimetry, 67, 379-390.
- Farhadi, S., et al. (2007). Photo-assisted Oxidation of Anilines and Other Primary Aromatic Amines to Azo Compounds Using Mercury(II) Oxide as a PhotoOxidant. Asian Journal of Chemistry, 19(5), 3433-3438.
- ResearchGate. (2002). Thermal Studies on Some Substituted Aminobenzoic Acids.
- Karunakaran, C., & Suesh, S. (2005). TiO2 - Photocatalyzed oxidation of aniline. Journal of Photochemistry and Photobiology A: Chemistry, 172(3), 207-213.
- Naik, P.N., & Murugavel, R. (n.d.). Synthesis and characterization of magnesium complexes of ortho and para-aminobenzoic acids. Goa University.
- Snowhite Chemical Co., LTD. (n.d.). Storage and Transportation of Benzoic Acid.
- ResearchGate. (2022). Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid.
- Bioengineer.org. (2026). Direct Enantioselective C(sp3)−H Coupling via Metallaphotoredox.
- JustLong. (2024). Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards.
- ChemBK. (n.d.). 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID.
- MySkinRecipes. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid.
- Wikipedia. (n.d.). Benzoic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 206548-13-2|this compound|BLD Pharm [bldpharm.com]
- 3. This compound 95% | CAS: 206548-13-2 | AChemBlock [achemblock.com]
- 4. CAS 206548-13-2: this compound [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. This compound | 206548-13-2 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. snowhitechem.com [snowhitechem.com]
- 11. justlonghealth.com [justlonghealth.com]
- 12. Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ovid.com [ovid.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Amino-5-bromo-3-methylbenzoic acid
Welcome to the technical support center for the synthesis of 2-Amino-5-bromo-3-methylbenzoic acid (CAS 206548-13-2). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtleties of this synthesis. Achieving high purity is critical, as this compound is a valuable building block in pharmaceutical R&D.[1] This document provides in-depth, experience-driven advice to help you minimize impurities and optimize your reaction outcomes.
Section 1: Understanding the Core Synthesis and Challenges
The primary and most established method for synthesizing this compound is the direct electrophilic aromatic substitution (EAS) on the precursor, 2-amino-3-methylbenzoic acid.[2] While seemingly straightforward, the reaction is sensitive to several factors that can lead to a range of impurities.
The key challenge lies in controlling the regioselectivity of the bromination. The aromatic ring possesses three directing groups:
-
-NH₂ (Amino): A strongly activating ortho, para-director.
-
-CH₃ (Methyl): A weakly activating ortho, para-director.
-
-COOH (Carboxylic Acid): A deactivating meta-director.
The desired 5-position is para to the powerful amino director, making it the kinetically favored product. However, improper control of reaction conditions can lead to bromination at other positions or over-bromination.
Visualizing the Main Synthetic Pathway
The following diagram illustrates the intended transformation.
Caption: Core synthetic route via electrophilic bromination.
Section 2: Troubleshooting Common Impurities
This section is structured in a question-and-answer format to directly address the most common issues encountered during synthesis and purification.
Issue 1: Presence of Di-brominated Impurity
Question: My post-reaction analysis (HPLC/LC-MS) shows a significant peak corresponding to a di-bromo species. What causes this and how can I prevent it?
Answer:
Root Cause: The formation of di-brominated impurities, primarily 2-Amino-3,5-dibromo-3-methylbenzoic acid, is a classic case of over-bromination. The initial product, this compound, is still an activated aromatic ring and can undergo a second electrophilic substitution if conditions are too harsh or if excess brominating agent is present.
Mitigation Strategies:
-
Strict Stoichiometric Control: The molar ratio of the brominating agent to the starting material is the most critical parameter.
-
Recommendation: Use a slight excess, but no more than 1.05 equivalents, of the brominating agent (e.g., N-Bromosuccinimide - NBS). Using a large excess of bromine (Br₂) or NBS will inevitably lead to di-bromination.
-
-
Choice of Brominating Agent: The reactivity of the brominating agent matters.
-
Temperature Control: Electrophilic aromatic substitution is highly sensitive to temperature.
Visualizing Impurity Formation
This diagram shows how reaction pathways can diverge to form unwanted byproducts.
Caption: Divergent pathways leading to common impurities.
Issue 2: Presence of Regioisomeric Impurities
Question: My NMR spectrum is complex, suggesting the presence of isomers. How can I improve the regioselectivity for the 5-position?
Answer:
Root Cause: While the 5-position is electronically favored, other isomers can form, particularly the 3-bromo isomer. The formation of these regioisomers is highly influenced by the reaction solvent and the specific brominating agent used. The solvent can affect the reactivity of the electrophile and the stability of the reaction intermediates.[6]
Mitigation Strategies:
-
Solvent Polarity is Key: The choice of solvent has a marked effect on regioselectivity.[6]
-
Recommendation: Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[2][5] These solvents are known to promote high levels of para-selectivity in the bromination of activated aromatic systems like anilines.[4] Using less polar solvents like CCl₄ may decrease selectivity.
-
-
Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, can sometimes lead to isomer equilibration or degradation.
Table 1: Optimizing Reaction Conditions for High Purity
| Parameter | Sub-Optimal Condition (Risk) | Recommended Condition (High Purity) | Rationale |
| Brominating Agent | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS) | NBS provides a lower, steady concentration of Br+, reducing over-reaction.[3][4] |
| Molar Ratio (Agent:SM) | > 1.2 equivalents | 1.0 - 1.05 equivalents | Prevents di-bromination by limiting the available electrophile. |
| Temperature | > 30 °C or Reflux | 0 °C to 20 °C | Lower temperature favors the desired kinetic product and minimizes side reactions.[8] |
| Solvent | Non-polar (e.g., CCl₄) | Polar Aprotic (e.g., DMF, DMSO) | Polar solvents enhance para-selectivity for activated rings like anilines.[4][6] |
| Reaction Time | Excessive (e.g., >12 hours) | Monitor by TLC/HPLC (typically 1-4h) | Minimizes potential for byproduct formation after full conversion of starting material.[5] |
Section 3: Analytical & Purification Workflow
Question: What is the best way to analyze the crude product and purify it effectively?
Answer:
A robust analytical and purification strategy is essential.
Step-by-Step Analytical Protocol
-
Initial Workup: After quenching the reaction (e.g., with water or a saturated sodium bicarbonate solution), extract the product into a suitable organic solvent like ethyl acetate.[5] Dry the organic phase and concentrate it in vacuo.
-
Crude Analysis (HPLC): Use High-Performance Liquid Chromatography (HPLC) to assess the purity of the crude material.[9][10] This will give you a clear profile of your product versus any starting material, isomers, or di-brominated species. A reversed-phase C18 column with a water/acetonitrile gradient is a good starting point.
-
Structural Confirmation (NMR/MS): Use ¹H NMR to confirm the structure and identify the location of the bromine atom. The desired product will show two distinct aromatic protons. Mass spectrometry (MS) should be used to confirm the molecular weight and the characteristic isotopic pattern of a monobrominated compound.[5]
Purification Protocol
-
Recrystallization: For material that is already of moderate purity (>90%), recrystallization is the most effective method.
-
Procedure: Dissolve the crude solid in a minimal amount of a hot solvent, such as ethanol, methanol, or acetonitrile.[8] Allow the solution to cool slowly to room temperature, then cool further in an ice bath. The pure product should crystallize out, leaving impurities in the mother liquor. Filter the crystals and wash with a small amount of cold solvent.
-
-
Column Chromatography: If the crude product contains significant amounts of closely related impurities, silica gel column chromatography may be necessary.[7]
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.[7]
-
Troubleshooting Logic Diagram
This diagram provides a decision-making workflow for impurity troubleshooting.
Sources
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. emerypharma.com [emerypharma.com]
- 10. veeprho.com [veeprho.com]
Technical Support Center: Reaction Condition Optimization for Derivatization of 2-Amino-5-bromo-3-methylbenzoic acid
Welcome to the technical support resource for the derivatization of 2-Amino-5-bromo-3-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows.[1][2] The unique structure of this compound, featuring both an amine and a carboxylic acid on a sterically hindered aromatic ring, presents specific challenges and opportunities in synthesis.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of its derivatization and optimize your reaction conditions for maximal yield and purity.
The Challenge: Chemoselectivity and Steric Hindrance
This compound possesses two primary reactive sites: a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH). The core challenge in its derivatization lies in achieving chemoselectivity —modifying one functional group while leaving the other intact. Furthermore, the ortho methyl group and ortho amino group create significant steric hindrance around the carboxylic acid, which can impede reactions like esterification.[3][4]
This guide is structured to address these challenges head-on, providing logical frameworks and practical solutions for common experimental hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a direct Q&A to address the most common problems encountered during the derivatization of this compound.
Q1: My reaction is sluggish or incomplete, resulting in low yield. What's going wrong?
Answer: This is a frequent issue, often stemming from a combination of steric hindrance and suboptimal reaction conditions. A systematic approach is necessary to diagnose the root cause.[5]
Table 1: Troubleshooting Low Reaction Yield
| Potential Cause | Recommended Solution & Scientific Rationale |
| Steric Hindrance | For esterification , standard Fischer-Speier conditions (acid catalyst in alcohol) may be too slow.[3] Consider using a more powerful method for hindered acids, such as activation with trifluoroacetic anhydride, which proceeds via a highly reactive acylium ion intermediate.[4] For amination/acylation , ensure the amine is not protonated (if working under acidic conditions) as this removes its nucleophilicity.[6] |
| Poor Reagent Quality | Derivatization reagents, especially acylating and silylating agents, are often sensitive to moisture.[5][7] Ensure reagents are fresh and stored under anhydrous conditions. Water can quench the reagents or hydrolyze the product.[5] |
| Inadequate Reaction Conditions | Amide and ester formations can require more stringent conditions than other reactions.[5] Temperature: Cautiously increase the reaction temperature. Monitor for side reactions or degradation using TLC. Time: Ensure sufficient reaction time (from hours to overnight). Monitor progress by analyzing aliquots to determine when the product concentration plateaus.[3][5] |
| Insufficient Activation | The carboxylic acid must be activated to react with nucleophiles (for amidation). Use standard coupling agents (e.g., DCC, EDC) or convert the acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The amino group is generally nucleophilic enough for acylation with acid chlorides or anhydrides. |
Q2: My final product is a mixture containing multiple derivatives. How can I improve selectivity?
Answer: A lack of selectivity is the primary challenge with bifunctional molecules. The solution almost always involves a well-planned protecting group strategy.[8][9]
The Logic of Protection: To selectively derivatize the amino group, you must first "mask" the reactivity of the carboxylic acid, and vice-versa. This is achieved by converting the non-target functional group into a stable, unreactive derivative (the protecting group) that can be cleanly removed later in the synthesis.[6][10]
Caption: A decision workflow for achieving chemoselective derivatization.
Q3: I am seeing unexpected or artifact peaks in my analytical data (LC-MS/GC-MS). What are they?
Answer: Artifact peaks can originate from the derivatization reagents, side reactions, or the sample matrix itself.[5]
-
Reagent-Based Artifacts: Many derivatization reagents (especially for GC analysis) are highly reactive and can produce byproducts. For example, silylating agents can produce siloxane peaks. Always run a "reagent blank" to identify these artifacts.[11]
-
Side Reactions: Under harsh conditions (e.g., high heat), decarboxylation of the benzoic acid could occur. If using strong acids, sulfonation of the aromatic ring is a possibility, though less likely given the existing substituents.[3]
-
Sample Matrix: If your starting material is not pure, impurities will carry through and may also be derivatized, leading to extra peaks. Always confirm the purity of your this compound before starting.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for the amino and carboxylic acid functionalities?
Answer: The choice of protecting group is critical and should be "orthogonal"—meaning one group can be removed without affecting the other.[9][10]
Table 2: Recommended Orthogonal Protecting Groups
| Functional Group | Protecting Group | Abbreviation | Introduction Method | Removal (Deprotection) Method |
| Amino Group | tert-Butoxycarbonyl | Boc | Boc Anhydride, (Boc)₂O | Strong acid (e.g., Trifluoroacetic Acid, TFA)[12] |
| Benzyl-oxycarbonyl | Cbz or Z | Benzyl Chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C)[12] | |
| Carboxylic Acid | Methyl or Ethyl Ester | Me, Et | Fischer Esterification (MeOH/EtOH, H⁺ cat.) | Saponification (NaOH or LiOH), then re-acidification |
| Benzyl Ester | Bn | Benzyl alcohol, acid catalyst | Catalytic Hydrogenolysis (H₂, Pd/C)[10] |
Insight: Notice that the Cbz (amine) and Benzyl ester (acid) groups can be removed simultaneously via hydrogenolysis. This is useful for a final, one-step deprotection. Conversely, a Boc-protected amine and a methyl ester are orthogonal, as the Boc group is removed with acid while the ester is removed with base.[10][12]
Q2: What are the best methods for monitoring reaction progress?
Answer:
-
Thin Layer Chromatography (TLC): This is the quickest and most common method. It allows you to visualize the disappearance of the starting material and the appearance of the product. Co-spotting your reaction mixture with the starting material is essential for accurate identification.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can confirm the mass of the product being formed, providing definitive evidence of a successful reaction. It is particularly useful for identifying byproducts.[13]
Q3: Which derivatizing agents are commonly used for this type of molecule for analytical purposes (e.g., GC-MS)?
Answer: For analytical derivatization, the goal is to increase volatility and thermal stability for GC analysis or to add a chromophore/fluorophore for HPLC detection.[14][15]
-
Silylation: Reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) will react with both the -NH₂ and -COOH groups to replace the active hydrogens with a trimethylsilyl (TMS) group. This is a common and effective method for making the molecule volatile for GC-MS.[5][7]
-
Acylation: Reagents like trifluoroacetic anhydride (TFAA) will acylate the amine group. This adds a fluorinated tag, which significantly enhances detection by an Electron Capture Detector (ECD) in GC.[7][14]
-
Alkylation/Esterification: Reagents like BF₃-Methanol will specifically esterify the carboxylic acid to form the methyl ester, increasing volatility.[16]
Detailed Experimental Protocols
Protocol 1: Selective Protection of the Amino Group with (Boc)₂O
This protocol masks the amino group, allowing for subsequent derivatization of the carboxylic acid.
-
Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent like a 1:1 mixture of Dioxane and water.
-
Basification: Add 2.5 equivalents of a mild base, such as sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA). The base is crucial to deprotonate the amine, making it nucleophilic.
-
Reagent Addition: Add 1.1 equivalents of Di-tert-butyl dicarbonate ((Boc)₂O) dissolved in a small amount of the reaction solvent.
-
Reaction: Stir the mixture vigorously at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material spot has disappeared.
-
Work-up: Once complete, carefully acidify the mixture to pH ~3 with a dilute acid like 1M HCl. This protonates the carboxylic acid.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3x volumes).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Protocol 2: Esterification of a Sterically Hindered Carboxylic Acid
This protocol is for derivatizing the carboxylic acid, assuming the amino group has been protected (e.g., as a Boc-carbamate from Protocol 1).
Caption: Reaction scheme for esterifying the hindered carboxylic acid.
-
Setup: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve 1 equivalent of the Boc-protected starting material in an anhydrous solvent like Dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add 1.5 equivalents of trifluoroacetic anhydride (TFAA). Stir for 20-30 minutes at 0°C to form the reactive mixed anhydride intermediate.[4]
-
Alcohol Addition: Add 5-10 equivalents of the desired alcohol (e.g., methanol or ethanol).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction & Purification: Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions. Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography on silica gel.
References
- Slideshare. (n.d.). Protection for amino group and amino acid.
- Wikipedia. (2023). Protecting group.
- Bourne, E. J., et al. (1952). Esterification of Hindered Carboxylic Acids. Journal of the Chemical Society, 1695-1701. (Note: Direct link to full text may require subscription, linking to abstract/citation). A relevant discussion can be found in various organic chemistry resources.
- Ismail, N. A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1), 153.
- Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. In Peptide Synthesis and Applications. Humana Press. (Note: A general reference on the topic).
- ChemBK. (2024). 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID.
- Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
- Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
- Chemistry LibreTexts. (2023). Derivatization.
- Shimadzu Scientific Instruments. (n.d.). Analytical Methods for Amino Acids.
- Luo, R., et al. (2019). Azo coupling-based derivatization method for high-sensitivity liquid chromatography-tandem mass spectrometry analysis of tetrahydrocannabinol and other aromatic compounds. Journal of Chromatography A, 1597, 134-141.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision Organic Compounds for Laboratory Synthesis: Focus on this compound.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Morse, J. S., et al. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science, 9(6), 1143-1154.
- Morse, J. S., et al. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. eScholarship, University of California.
- Prudhviraju, C. H., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 104-115.
- Newman, M. S. (1956). A Method for the Esterification of Hindered Acids. The Journal of Organic Chemistry, 21(2), 241.
- MySkinRecipes. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid.
- Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(13), 5085.
- de la Hoz, A., et al. (2007). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Synthesis, 2007(18), 2843-2848.
- Morse, J. S., et al. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. PMC.
- Google Patents. (1974). US3804821A - Method for the direct acylation of aminobenzoic acids.
- Regis Technologies. (n.d.). GC Derivatization.
- Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid.
- Maya, F., et al. (2022). Chemical Derivatization in Flow Analysis. Molecules, 27(5), 1548.
- ResearchGate. (n.d.). 218 questions with answers in DERIVATIZATION.
- Pena-Pereira, F., et al. (2017). A derivatisation agent selection guide. Green Chemistry, 19, 5327-5336.
- Parkinson, D.R. (2012). Analytical Derivatization Techniques. In Comprehensive Sampling and Sample Preparation. Elsevier.
- ResearchGate. (n.d.). Derivatization and Microextraction Methods for Determination of Organic Compounds by Gas Chromatography.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Amino-3-bromo-5-methylbenzoic acid [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. gcms.cz [gcms.cz]
- 8. Protection for amino group and amino acid | PPTX [slideshare.net]
- 9. scispace.com [scispace.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Azo coupling-based derivatization method for high-sensitivity liquid chromatography-tandem mass spectrometry analysis of tetrahydrocannabinol and other aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Analytical Methods for Amino Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 16. actascientific.com [actascientific.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Amino-5-bromo-3-methylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the substituted aminobenzoic acid framework is a cornerstone for the development of novel therapeutic agents. Among these, 2-Amino-5-bromo-3-methylbenzoic acid stands out as a particularly promising scaffold. Its unique arrangement of an amino group, a carboxylic acid, a bromine atom, and a methyl group offers multiple points for chemical modification, allowing for the synthesis of a diverse library of derivatives.[1] The presence of the bromine atom, an electron-withdrawing group, can significantly influence the molecule's physicochemical properties and, consequently, its biological activity.[2] This guide provides a comparative analysis of the potential biological activities of this compound derivatives, drawing upon experimental data from closely related compound series to elucidate structure-activity relationships and guide future drug discovery efforts. While specific comprehensive studies on a wide range of derivatives from this exact starting molecule are limited in publicly accessible literature, by examining analogous structures, we can project the likely impact of various chemical modifications on antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity: A Focus on Amide and Schiff Base Derivatives
The growing threat of antimicrobial resistance necessitates the discovery of new chemical entities with potent antibacterial and antifungal properties. Derivatives of p-aminobenzoic acid (PABA) have shown promise in this area, with Schiff bases and esters demonstrating notable activity.[2]
Comparative Analysis of PABA Derivatives
Studies on a series of Schiff bases and esters of p-aminobenzoic acid have revealed key structure-activity relationships (SAR). Generally, Schiff's bases of PABA have been found to be more potent than their ester counterparts.[2] The introduction of an electron-withdrawing group, such as a bromo substituent, has been shown to increase antimicrobial activity against various pathogens.[2]
| Compound Type | Derivative Example | Target Organism | Activity (pMIC in µM/ml) | Reference |
| Schiff Base | N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | B. subtilis | 2.11 | [2] |
| Schiff Base | N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | C. albicans | 1.81 | [2] |
| Schiff Base | N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide | A. niger | 1.81 | [2] |
| Standard | Norfloxacin | B. subtilis | 2.61 | [2] |
Based on these findings, it is hypothesized that converting the carboxylic acid moiety of this compound into various amide or hydrazone derivatives could yield compounds with significant antimicrobial potential. The presence of the bromo and methyl groups on the phenyl ring is anticipated to further modulate this activity.
Experimental Protocol: Synthesis of Schiff Base Derivatives
A general procedure for the synthesis of Schiff base derivatives from an aminobenzoic acid precursor involves a two-step process:[2]
-
Hydrazide Synthesis: The starting aminobenzoic acid is first converted to its corresponding ethyl ester, which is then reacted with hydrazine hydrate to form the benzohydrazide.
-
Schiff Base Formation: The synthesized hydrazide is then refluxed with a variety of aromatic aldehydes in the presence of a catalytic amount of glacial acetic acid. The resulting Schiff base precipitates upon cooling and can be purified by recrystallization.
Caption: A typical workflow for an MTT cytotoxicity assay.
Anti-inflammatory Activity: The Potential of N-Arylbenzamides
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents remains a priority. Benzamides and their derivatives have been shown to possess anti-inflammatory properties, in some cases comparable to or exceeding that of standard drugs like indomethacin. [3][4]
Comparative Analysis of Benzamide Derivatives
A study on novel N-phenylcarbamothioylbenzamides demonstrated that small-sized substitutions on the phenyl ring can lead to significant anti-inflammatory activity. [3]For example, a derivative with a methyl moiety exhibited an anti-inflammatory activity of 26.81%, which was comparable to indomethacin (22.43%). [3]Furthermore, the position of bromo substituents was found to significantly impact activity. [3]
| Compound Series | Derivative | Anti-inflammatory Activity (%) | Ulcer Index | Reference |
|---|---|---|---|---|
| N-phenylcarbamothioylbenzamides | Compound with methyl group | 26.81 | - | [3] |
| N-phenylcarbamothioylbenzamides | Compound 1e (bromo at C20) | 61.45 | 0.2 | [3] |
| N-phenylcarbamothioylbenzamides | Compound 1f (bromo at C21) | 36.68 | - | [3] |
| Standard | Indomethacin | 22.43 | 0.6 | [3]|
These findings suggest that N-arylbenzamide derivatives of this compound could be promising candidates for new anti-inflammatory drugs. The existing methyl and bromo groups on the core structure, combined with further substitutions on an N-aryl ring, would provide a rich chemical space for optimizing activity and minimizing side effects like ulcerogenicity.
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.
-
Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.
-
Compound Administration: The test compounds, a positive control (e.g., indomethacin), and a vehicle control are administered orally or intraperitoneally.
-
Carrageenan Injection: After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at various time points (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Caption: Workflow of the carrageenan-induced paw edema assay.
Conclusion and Future Directions
While direct and extensive experimental data on the biological activities of a wide array of this compound derivatives are not yet abundant in the public domain, the analysis of structurally related compounds provides a strong foundation for guiding future research. The inherent chemical functionalities of this scaffold make it a highly attractive starting point for the synthesis of novel compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Future efforts should focus on the systematic synthesis and screening of a library of derivatives, including amides, esters, Schiff bases, and heterocyclic analogs. Such studies will be crucial for establishing definitive structure-activity relationships for this specific chemical class and for identifying lead compounds for further preclinical and clinical development. The experimental protocols outlined in this guide provide a validated framework for conducting these essential biological evaluations.
References
- Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2-[P-bromophenyl]-benzoxazole in breast cancer cell lines. Medicine Science. 2022;11(2):564-570.
- Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. Chitkara University.
- Precision Organic Compounds for Laboratory Synthesis: Focus on this compound. NINGBO INNO PHARMCHEM CO.,LTD.
- Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. PMC - PubMed Central.
- Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. PubMed.
- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.
- Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives.
- 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central.
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
- Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC - NIH.
- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). ResearchGate.
- 2-amino-5-bromo-N,3-dimethylbenzamide | C9H11BrN2O | CID 44227575. PubChem.
- 2-Amino-5-bromobenzamide | C7H7BrN2O | CID 5019271. PubChem - NIH.
- 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. MDPI.
- Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC - NIH.
- 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID. ChemBK.
- Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents.
Sources
- 1. benchchem.com [benchchem.com]
- 2. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 3. Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-3-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the rigorous characterization of intermediates is a cornerstone of quality control and regulatory compliance. 2-Amino-5-bromo-3-methylbenzoic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands a multi-faceted analytical approach to ensure its identity, purity, and stability. This guide, drawing from extensive field experience, provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this crucial molecule. We will delve into the "why" behind the "how," offering not just protocols, but a logical framework for selecting the most appropriate techniques for your research and development needs.
The Importance of Orthogonal Analytical Methods
A single analytical technique rarely provides a complete picture of a chemical entity. Instead, a suite of orthogonal methods—those that measure different physicochemical properties—is essential for unambiguous characterization. For this compound (C₈H₈BrNO₂; Molar Mass: 230.06 g/mol ), a combination of chromatographic, spectroscopic, and thermal analyses is paramount.[1][2] This guide will explore High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis).
Chromatographic Analysis: Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of this compound and identifying any process-related impurities. The choice of method parameters is critical for achieving optimal separation and sensitivity.
Comparative HPLC Methods
Given the polar nature of the amino and carboxylic acid groups, combined with the hydrophobicity of the brominated aromatic ring, a reverse-phase HPLC method is the most logical choice. Below is a comparison of two potential starting points for method development.
| Parameter | Method A (Adapted from Benzoic Acid Analysis) | Method B (Proposed for High-Throughput) |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 2.1 x 50 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 20-80% B over 20 min | 30-95% B over 5 min |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 254 nm | PDA at 220-400 nm |
| Column Temp. | 30 °C | 40 °C |
Rationale: Method A provides a robust, high-resolution separation suitable for identifying closely eluting isomers, which are common impurities in the synthesis of substituted benzoic acids. The longer column and shallower gradient allow for better separation of structurally similar compounds. Method B, utilizing a superficially porous particle column and a faster gradient, is ideal for rapid in-process control checks where speed is a priority. The Phenyl-Hexyl stationary phase can offer alternative selectivity for aromatic compounds.
Experimental Protocol: Reverse-Phase HPLC
-
Standard Preparation: Accurately weigh and dissolve this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.
-
Instrumentation Setup: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Injection: Inject 10 µL of the standard and sample solutions.
-
Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total area of all peaks. Identify any impurities by their relative retention times.
Figure 1: HPLC Workflow Diagram
Spectroscopic Characterization: Unveiling the Molecular Structure
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
¹H NMR Analysis: A known ¹H NMR spectrum of this compound in DMSO-d₆ shows characteristic signals that can be assigned to the protons in the molecule.
-
Expected Chemical Shifts (δ, ppm):
-
~7.7-7.5 (d, 1H): Aromatic proton ortho to the bromine.
-
~7.3-7.1 (d, 1H): Aromatic proton ortho to the amino group.
-
~5.5 (br s, 2H): Amino (-NH₂) protons. The broadness is due to quadrupolar relaxation and exchange.
-
~2.1 (s, 3H): Methyl (-CH₃) protons.
-
¹³C NMR Analysis: While a specific spectrum for this compound is not readily available in the literature, the expected chemical shifts can be predicted based on the analysis of similar substituted benzoic acids.
-
Expected Chemical Shift Ranges (δ, ppm):
-
168-172: Carboxylic acid carbon (-COOH).
-
145-150: Aromatic carbon attached to the amino group.
-
135-140: Aromatic carbon attached to the methyl group.
-
130-135: Aromatic carbon attached to the bromine.
-
115-125: Unsubstituted aromatic carbons.
-
15-20: Methyl carbon (-CH₃).
-
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument Setup: Tune and shim the NMR spectrometer to the deuterium frequency of the solvent.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Fourier transform the raw data, phase the spectra, and integrate the signals.
Figure 2: NMR Spectroscopy Workflow
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that will primarily yield the protonated molecular ion.
-
Expected m/z:
-
[M+H]⁺: 230.98 (for ⁷⁹Br) and 232.98 (for ⁸¹Br), with an approximate 1:1 isotopic pattern characteristic of a single bromine atom.
-
[M-H]⁻: 228.96 (for ⁷⁹Br) and 230.96 (for ⁸¹Br).
-
Predicted Fragmentation: Under more energetic conditions (e.g., Collision-Induced Dissociation in MS/MS), fragmentation would likely involve the loss of water (H₂O) from the carboxylic acid, decarboxylation (loss of CO₂), and cleavage of the C-Br bond.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A study on the closely related 2-amino-5-bromobenzoic acid provides a strong basis for spectral interpretation.[3]
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching of the primary amine |
| 3200-2500 (broad) | O-H stretching of the carboxylic acid |
| ~1680 | C=O stretching of the carboxylic acid |
| ~1600, ~1480 | C=C stretching of the aromatic ring |
| ~1250 | C-N stretching |
| ~800-600 | C-Br stretching |
Thermal Analysis: Stability and Phase Transitions
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for determining the melting point, thermal stability, and decomposition profile of this compound.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC will reveal its melting point, which is a key indicator of purity. A sharp endothermic peak corresponds to the melting transition. A broad melting range can indicate the presence of impurities.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This analysis provides information about the thermal stability and decomposition temperature of the compound. For this compound, a single-step decomposition is expected at elevated temperatures.
Experimental Protocol: Thermal Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan for DSC or a ceramic pan for TGA.
-
Instrument Setup: Calibrate the instrument for temperature and heat flow (for DSC).
-
Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: Determine the onset and peak temperatures of thermal events from the DSC thermogram and the onset of decomposition from the TGA curve.
Figure 3: Thermal Analysis Workflow
Conclusion: A Holistic Approach to Characterization
The comprehensive characterization of this compound necessitates a synergistic application of multiple analytical techniques. HPLC is indispensable for purity assessment, while NMR and MS provide definitive structural confirmation. FT-IR offers rapid functional group identification, and thermal analysis is critical for understanding the material's solid-state properties and stability. By employing this suite of orthogonal methods, researchers and drug development professionals can ensure the quality and consistency of this vital chemical intermediate, thereby safeguarding the integrity of the final pharmaceutical product.
References
- International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- PubChem. (n.d.). This compound.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- ResearchGate. (n.d.). Thermogravimetric Analysis (TGA).
- PubChem. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid.
Sources
Introduction: The Anthranilic Acid Scaffold and the Strategic Role of Halogenation
An In-Depth Comparative Guide to 2-Amino-5-bromo-3-methylbenzoic Acid and Other Halogenated Anthranilic Acids for Researchers
Anthranilic acid (2-aminobenzoic acid) and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their privileged structure in the development of pharmaceuticals.[1] This versatile backbone is present in a wide array of bioactive molecules, most notably the "fenamates," a class of non-steroidal anti-inflammatory drugs (NSAIDs) derived from N-arylanthranilic acids.[2][3] The therapeutic potential of the anthranilic acid scaffold can be significantly modulated through chemical modification, with halogenation being a particularly powerful strategy.
The introduction of halogen atoms—such as bromine, chlorine, or fluorine—onto the aromatic ring can profoundly influence a molecule's physicochemical properties and biological activity.[4] This is a cornerstone of modern drug design, leveraging principles of structure-activity relationships (SAR) to enhance efficacy. Halogenation can impact a molecule's lipophilicity, electronic distribution, metabolic stability, and binding interactions with biological targets.[4][5] Specifically, bromine substitution has been shown to confer potent antimicrobial and anticancer properties in various aromatic compounds.[5][6]
This guide provides a detailed comparison of this compound against other halogenated anthranilic acid isomers and analogs. We will explore how the specific arrangement of the amino, bromo, methyl, and carboxylic acid groups on this particular molecule dictates its properties, synthetic utility, and potential applications, offering researchers and drug development professionals a comprehensive resource for selecting the optimal building block for their specific needs.
Physicochemical Properties: A Comparative Analysis
The identity and position of substituents on the anthranilic acid ring directly influence its physical and chemical characteristics. The methyl group in this compound, for instance, affects steric hindrance and electronic distribution, while the bromine atom's position impacts reactivity, acidity, and lipophilicity.[7] A comparison with its structural isomers and related compounds highlights these subtle but critical differences.
| Property | This compound | 2-Amino-3-bromo-5-methylbenzoic acid | 2-Amino-5-bromobenzoic acid | 2-Bromobenzoic acid |
| Structure | ||||
| CAS Number | 206548-13-2[8][9][10] | 13091-43-5[11] | 5794-88-7[12] | 88-65-3[13] |
| Molecular Weight | 230.06 g/mol [8][9] | 230.06 g/mol [11] | 216.04 g/mol [12] | 201.02 g/mol [13] |
| Melting Point (°C) | 236-238[10][14] | 204-208[15] | Not specified | 149-152 |
| Predicted pKa | 4.62 ± 0.10[15] | 4.62 ± 0.10[15] | Not specified | 2.85 |
| Predicted LogP (XLogP3) | 2.4[16] | 2.4[11] | 2.0 | 2.2[13] |
The data reveals that while the two isomers, this compound and 2-Amino-3-bromo-5-methylbenzoic acid, share the same molecular weight and predicted lipophilicity (LogP), their melting points differ significantly. This suggests a difference in their crystal lattice packing and intermolecular forces, a factor that can influence solubility and formulation characteristics.
Synthetic Utility and Comparative Reactivity
The synthesis of halogenated anthranilic acids is a critical consideration for their practical application. These compounds serve as versatile intermediates, with their functional groups offering multiple handles for subsequent chemical transformations.
General Synthesis Workflow
A common and effective route to this compound involves the direct bromination of 2-Amino-3-methylbenzoic acid. The regioselectivity of this reaction is directed by the activating amino group.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on established laboratory procedures.[8][10]
-
Dissolution: Dissolve 2-Amino-3-methylbenzoic acid (10.0 g, 66 mmol) in Dimethyl sulfoxide (DMSO).
-
Bromination: Add a 48% aqueous hydrogen bromide solution (18.0 mL) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated sodium bicarbonate solution until the effervescence ceases.
-
Precipitation & Isolation: Continue stirring the quenched mixture overnight. Collect the resulting precipitate by filtration.
-
Drying: Wash the solid thoroughly with cold water and dry it under a vacuum to yield this compound.[16] The typical yield for this procedure is approximately 85%.[8]
Causality: The choice of DMSO as a solvent facilitates the dissolution of the starting material. Hydrogen bromide serves as both a catalyst and the bromine source in this electrophilic aromatic substitution. The electron-donating amino group directs the incoming electrophile (bromine) to the para position (C5), which is sterically accessible, leading to the desired product. Quenching with a weak base like sodium bicarbonate neutralizes the excess acid and precipitates the product, which is less soluble in the aqueous mixture.
Comparative Reactivity
The true value of these molecules lies in their potential for diversification.
-
Amino Group: The primary amine is a key reaction site. It can be acylated to form amides, a common step in synthesizing fenamate-type NSAIDs and other bioactive compounds.[1][17] It can also be converted to a diazonium salt, which is a gateway to a wide range of Sandmeyer-type reactions for introducing other functionalities.[18]
-
Carboxylic Acid Group: This group can be readily converted into esters, amides, or acid chlorides, providing another axis for structural modification and the development of prodrugs or compound libraries.[2][19]
-
Bromo Group: The bromine atom is not merely a passive substituent. It can participate in cross-coupling reactions (e.g., Suzuki, Heck) or be displaced by other nucleophiles, such as in a cyanation reaction using copper(I) cyanide, to further elaborate the molecular structure.[20]
The specific substitution pattern of this compound offers a unique steric and electronic environment that can influence the regioselectivity and rate of these subsequent reactions compared to its isomers.
Applications in Drug Discovery and Beyond
The halogenated anthranilic acid framework is a validated starting point for discovering novel therapeutics. The strategic placement of halogen atoms is a well-established method for optimizing drug candidates.
Scaffold for Bioactive Molecules
These compounds are critical building blocks for a variety of therapeutic agents. Their derivatives have shown promise in several areas:
-
Anti-inflammatory Agents: As precursors to fenamates, they are central to the development of new NSAIDs with potentially improved efficacy or side-effect profiles.[2][3][19]
-
Anticancer Agents: Halogen-substituted anthranilic acid derivatives have been identified as a novel chemical platform for androgen receptor (AR) antagonists, which are used in hormone therapy for prostate cancer.[21][22] These compounds may offer a new mechanism of action compared to existing AR antagonists.[21]
-
Antimicrobial Agents: Halogenation is known to enhance antimicrobial properties. Anthranilic acid analogs can interfere with bacterial communication systems like quorum sensing, presenting a novel anti-infective strategy.[25]
Caption: Role of this compound as a versatile scaffold.
Other Industrial Applications
Beyond pharmaceuticals, the structural features of these compounds make them valuable in other fields. Their aromatic nature and functional groups are suitable for creating dyes, pigments, and specialized polymers.[26][27] They are also explored for their potential in developing new materials for organic electronics and photonic devices.[26]
Conclusion: A Strategic Choice for Chemical Innovation
The selection of a starting material is a critical decision in any research and development program. This guide demonstrates that while many halogenated anthranilic acids are available, this compound presents a unique combination of properties. Its specific substitution pattern—with the bromine para to the activating amino group and adjacent to an empty position, and a methyl group providing steric and electronic influence—differentiates it from its isomers.
This distinct arrangement can lead to different reactivity profiles, biological activities, and physicochemical properties compared to analogs like 2-Amino-3-bromo-5-methylbenzoic acid. Researchers in drug discovery may find that this specific isomer offers superior performance as an androgen receptor antagonist or as a scaffold for novel enzyme inhibitors.[21][22][23] Its synthetic accessibility and multiple handles for diversification make it a powerful and strategic building block. By understanding the comparative nuances detailed in this guide, scientists can make a more informed decision, leveraging the unique characteristics of this compound to accelerate their research and achieve their synthetic and therapeutic goals.
References
- Synthesis and Medicinal Applications of Fenamic Acid Derivatives. (2023). ResearchGate.
- Sharma, M., & Prasher, P. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Bentham Science.
- The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances. (n.d.). Deutsche Pharmazeutische Gesellschaft.
- This compound synthesis. (n.d.). Chemicalbook.
- 2-Amino-3-bromo-5-methylbenzoic acid. (n.d.). Chem-Impex.
- Sharma, M., & Prasher, P. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Current Organic Chemistry, 27(13), 1132-1142.
- A Comparative Analysis of the Biological Activity of 3,5-Dibromo-4-methoxybenzoic Acid and Other Benzoic Acid Derivatives. (n.d.). Benchchem.
- Drug Development of Mefenamic Acid Derivatives as Analgesic by Molecular Approach. (n.d.). Semantic Scholar.
- 2-Amino-3-bromo-5-methylbenzoic acid. (n.d.). PubChem.
- This compound. (n.d.). PubChem.
- Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. (n.d.). Benchchem.
- Roell, D., et al. (2019). Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists. Journal of Steroid Biochemistry and Molecular Biology, 188, 59-70.
- 2-Amino-3-bromo-5-methylbenzoic acid. (n.d.). Benchchem.
- Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists. (2019). ResearchGate.
- Anthranilic Acid Analogs and HAQ Biosynthetic Pathway. (n.d.). ResearchGate.
- Precision Organic Compounds for Laboratory Synthesis: Focus on this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Structure-activity Relationships in a Series of Anti-Inflammatory N-arylanthranilic Acids. (1983). Arzneimittelforschung, 33(4A), 621-7.
- This compound Formula. (n.d.). ECHEMI.
- Liu, M., Hansen, P. E., & Lin, X. (2011). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 9(7), 1273–1292.
- 2-AMINO-3-BROMO-5-METHYLBENZOIC ACID. (n.d.). ChemBK.
- Structure Activity Relationships. (n.d.). Drug Design Org.
- Chakrabarty, S., et al. (2018). Structure activity relationships of anthranilic acid-based compounds on cellular and in vivo mitogen activated protein kinase-5 signaling pathways. Bioorganic & Medicinal Chemistry Letters, 28(13), 2294-2301.
- 2-Bromobenzoic acid. (n.d.). PubChem.
- Kakefuda, A., et al. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin, 59(2), 215-24.
- Sharma, M., & Prasher, P. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(8), 1069-1080.
- Debnath, A. K. (2005). A quantitative structure-activity relationship study on some series of anthranilic acid-based matrix metalloproteinase inhibitors. Bioorganic & Medicinal Chemistry, 13(18), 5454-62.
- Drugs and insecticides based on anthranilic acid. (n.d.). ResearchGate.
- CAS 206548-13-2: this compound. (n.d.). CymitQuimica.
- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2023). International Journal of Advanced Research in Science, Communication and Technology.
- 2-Amino-3-bromo-5-methylbenzoic acid. (n.d.). MySkinRecipes.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). ResearchGate.
Sources
- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 206548-13-2: this compound [cymitquimica.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | C8H8BrNO2 | CID 11850383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound CAS#: 206548-13-2 [m.chemicalbook.com]
- 11. 2-Amino-3-bromo-5-methylbenzoic acid | C8H8BrNO2 | CID 2774400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. goldbio.com [goldbio.com]
- 13. 2-Bromobenzoic acid | C7H5BrO2 | CID 6940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. nbinno.com [nbinno.com]
- 15. chembk.com [chembk.com]
- 16. echemi.com [echemi.com]
- 17. Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. The Chemistry and Bioactivity of Mefenamic Acid Derivatives: A Review of Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Structure activity relationships of anthranilic acid-based compounds on cellular and in vivo mitogen activated protein kinase-5 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A quantitative structure-activity relationship study on some series of anthranilic acid-based matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. chemimpex.com [chemimpex.com]
- 27. 2-Amino-3-bromo-5-methylbenzoic acid [myskinrecipes.com]
A Guide to Structural Validation: Cross-Verification of 2-Amino-5-bromo-3-methylbenzoic Acid by Mass Spectrometry and NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate entire datasets, leading to wasted resources and significant delays. This guide presents a robust, self-validating methodology for the structural elucidation of 2-Amino-5-bromo-3-methylbenzoic acid, a substituted anthranilic acid derivative.
We will move beyond a simple recitation of techniques. Instead, this guide will illuminate the strategic rationale behind employing Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy in a complementary, integrated workflow. The synergy between MS, which provides definitive molecular weight and elemental composition information, and NMR, which maps the precise atomic connectivity, creates a powerful system of checks and balances for confident structural validation.[1][2]
Part 1: Mass Spectrometry Analysis – The Molecular Blueprint
From a strategic standpoint, our first objective is to confirm the molecular weight and verify the presence of key elements, specifically bromine. Electrospray Ionization Mass Spectrometry (ESI-MS) is the technique of choice for this molecule due to its soft ionization nature, which typically preserves the molecular ion, providing a clear readout of the molecular weight with minimal fragmentation.[3][4]
The Diagnostic Signature of Bromine
A key diagnostic feature we anticipate is the isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[5] This results in a characteristic "M" and "M+2" peak pattern in the mass spectrum, where two peaks of nearly equal intensity are separated by two mass-to-charge (m/z) units.[6][7] Observing this 1:1 isotopic cluster is unequivocal evidence for the presence of a single bromine atom in the molecule.
Expected Mass Spectrum for C₈H₈BrNO₂
The molecular formula for this compound is C₈H₈BrNO₂. Its average molecular weight is approximately 230.06 g/mol .[8] In positive-ion ESI-MS, we expect to observe the protonated molecule, [M+H]⁺.
| Ion | Predicted m/z (Monoisotopic) | Expected Relative Abundance | Interpretation |
| [C₈H₉⁷⁹BrNO₂]⁺ | 229.98 | ~100% | Molecular ion peak containing the ⁷⁹Br isotope. |
| [C₈H₉⁸¹BrNO₂]⁺ | 231.98 | ~98% | M+2 molecular ion peak containing the ⁸¹Br isotope. |
This data is based on theoretical calculations and the known natural abundance of bromine isotopes.[5]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50 v/v). The acidic and basic functional groups on the molecule make it amenable to ionization.
-
Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the ESI source to positive ion mode.
-
Infusion and Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire a full scan mass spectrum over a range of m/z 100-400.
-
Data Analysis: Examine the resulting spectrum for the protonated molecular ion cluster, [M+H]⁺. Verify the m/z values and the ~1:1 relative intensity of the M and M+2 peaks.
Caption: High-level workflow for ESI-MS analysis.
Part 2: NMR Spectroscopy – Mapping the Structure
With the molecular formula and the presence of bromine confirmed, we turn to NMR spectroscopy to elucidate the precise arrangement of atoms. NMR provides detailed information about the chemical environment, connectivity, and number of protons and carbons in the structure, serving as an orthogonal validation of the MS data.[9]
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is strategic; it effectively solubilizes the polar compound, and its exchangeable protons (acid and amine) will be clearly visible.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| COOH | > 12.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often broad due to hydrogen bonding and exchange. |
| H-6 | ~7.7 | Doublet (d) | 1H | This aromatic proton is deshielded by the adjacent carboxylic acid group. It shows meta-coupling to H-4. |
| H-4 | ~7.4 | Doublet (d) | 1H | This aromatic proton is ortho to the methyl group and shows meta-coupling to H-6. |
| NH₂ | ~5.5 | Broad Singlet | 2H | Amine protons are typically broad due to quadrupole effects of the nitrogen atom and exchange. |
| CH₃ | ~2.3 | Singlet (s) | 3H | The methyl group protons are a singlet as there are no adjacent protons to couple with. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
The ¹³C NMR spectrum should account for all eight carbon atoms in unique chemical environments, providing a direct confirmation of the carbon skeleton.
| Assignment | Predicted δ (ppm) | Rationale |
| C=O | ~168 | Typical chemical shift for a carboxylic acid carbon. |
| C-NH₂ (C2) | ~148 | The carbon attached to the electron-donating amino group is shifted downfield. |
| C-CH₃ (C3) | ~138 | Aromatic carbon attached to a substituent. |
| C-H (C6) | ~134 | Aromatic methine carbon. |
| C-H (C4) | ~130 | Aromatic methine carbon. |
| C-COOH (C1) | ~120 | Aromatic carbon attached to the carboxyl group. |
| C-Br (C5) | ~112 | The carbon attached to bromine is shifted upfield due to the heavy atom effect. |
| CH₃ | ~18 | Typical chemical shift for an aryl methyl carbon. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean vial.[10][11]
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure the sample height is adequate (~4-5 cm).[12]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and perform shimming to homogenize the magnetic field, which is critical for high resolution.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Following this, acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Processing and Analysis: Process the raw data (FID) using a Fourier transform, followed by phase and baseline correction. Integrate the ¹H signals and assign all peaks in both spectra based on chemical shifts, multiplicities, and integration values.
Caption: Standard workflow for NMR sample preparation and analysis.
Part 3: Data Integration and Structure Confirmation
This is the most critical phase, where the orthogonal datasets from MS and NMR are cross-validated to build an unshakeable case for the proposed structure. This integrated approach forms the core of a self-validating system.
The MS analysis provides a high-confidence molecular formula of C₈H₈BrNO₂. This is independently corroborated by the NMR data:
-
¹H NMR: The sum of integrations (1 + 1 + 1 + 2 + 3) equals 8 protons.
-
¹³C NMR: The presence of 8 distinct signals confirms the 8 carbon atoms in the formula.
The specific structural features predicted by NMR are consistent with the molecular formula from MS. The presence of a carboxylic acid, an amine, a methyl group, and a trisubstituted aromatic ring perfectly accounts for all atoms in the formula C₈H₈BrNO₂. The final piece of the puzzle, the bromine atom confirmed by the MS isotopic pattern, is placed at the only remaining position on the ring that is consistent with the observed splitting pattern of the aromatic protons.
Caption: Integrated logic for structural cross-validation.
Conclusion
By systematically integrating high-resolution mass spectrometry with ¹H and ¹³C NMR spectroscopy, we have demonstrated a robust, self-validating workflow for the structural confirmation of this compound. The MS data provided the exact molecular formula and confirmed the presence of bromine, while the NMR data provided the precise atomic connectivity and functional group information. The perfect congruence between these two orthogonal datasets provides the highest degree of confidence in the final structural assignment, a critical requirement for any subsequent research or development activities.
References
- Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews / Australian Association of Clinical Biochemists, 24(1), 3–12. [Link]
- Wikipedia contributors. (2024).
- Thiele, H., & Volk, F. J. (2011). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. LC-GC Europe, 24(4), 204-211. [Link]
- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Chemistry Steps. [Link]
- Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Chemistry LibreTexts. [Link]
- Clark, J. (2015). The M+2 peak in mass spectra. Chemguide. [Link]
- Cole, R. B. (Ed.). (2010). A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry.
- NMR Facility, University of Crete. (n.d.).
- Kebarle, P., & Verkerk, U. H. (2009). The mechanism of electrospray mass spectrometry. Mass spectrometry reviews, 28(5), 898-917. [Link]
- Scribd. (n.d.).
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- ResearchGate. (2011). Structure verification of small molecules using mass spectrometry and NMR spectroscopy. Request PDF. [Link]
- Iowa State University. (n.d.). NMR Sample Preparation.
- Save My Exams. (2023). The M+1 & M+2 Peaks. Cambridge (CIE) AS Chemistry Revision Notes. [Link]
- Creative Biostructure. (n.d.). How NMR Enhances Chemical Analysis Accuracy?
- PubChem. (n.d.). This compound (CID 11850383). PubChem. [Link]
- Royal Society of Chemistry. (n.d.).
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. [Link]
- PubChem. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid (CID 2774400). PubChem. [Link]
- PubChem. (n.d.). This compound (CID 11850383) - Computed Properties. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. This compound | C8H8BrNO2 | CID 11850383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. organomation.com [organomation.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
comparative study of the reactivity of different substituted benzoic acids
This guide provides a comprehensive analysis of the factors governing the reactivity of substituted benzoic acids, offering a foundational resource for researchers, scientists, and professionals in drug development. We will delve into the electronic effects of various substituents, their quantifiable impact on acidity and reaction kinetics, and provide detailed experimental protocols for empirical validation.
The Theoretical Framework: Understanding Substituent Electronic Effects
The reactivity of a substituted benzoic acid is fundamentally dictated by the nature of the substituent on the benzene ring. These substituents modulate the electron density within the molecule through two primary mechanisms: the inductive effect and the resonance effect .
-
Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule. Electronegative substituents pull electron density away from the ring (-I effect), while electropositive (or less electronegative) groups, like alkyl groups, can donate electron density (+I effect). The strength of the inductive effect diminishes with distance from the substituent.[1][2]
-
Resonance Effect (R or M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. Substituents with lone pairs (e.g., -OCH₃, -NH₂) can donate electron density to the ring (+R effect), whereas groups with π-bonds to electronegative atoms (e.g., -NO₂, -CN) can withdraw electron density (-R effect).[3][4]
Substituents are broadly classified based on the net result of these two effects:
-
Electron-Withdrawing Groups (EWGs): These groups decrease the electron density of the aromatic ring, making the carboxylic acid group more acidic. Examples include -NO₂, -CN, -CF₃, and halogens.[2][5]
-
Electron-Donating Groups (EDGs): These groups increase the electron density of the ring, making the carboxylic acid less acidic. Examples include -OCH₃, -CH₃, and -NH₂.[2][6]
The following diagram illustrates how these electronic effects influence electron density.
Caption: Electronic effects of EWGs (e.g., -NO₂) and EDGs (e.g., -OCH₃) on benzoic acid.
Impact on Acidity: A Quantitative Comparison Using pKa
The most direct measure of a substituent's electronic effect is its impact on the acidity of the carboxylic acid proton, quantified by the pKa value. The acidity is determined by the stability of the conjugate base (the carboxylate anion) formed upon deprotonation.
-
EWGs withdraw electron density, delocalizing and stabilizing the negative charge of the carboxylate anion. This stabilization facilitates deprotonation, resulting in a stronger acid (lower pKa).[2][3][5]
-
EDGs donate electron density, which intensifies the negative charge on the carboxylate anion. This destabilization hinders deprotonation, leading to a weaker acid (higher pKa).[2][6][7]
This relationship is clearly demonstrated by comparing the pKa values of various substituted benzoic acids.
| Substituent (para-position) | Group Type | pKa (in water at 25°C) | Effect on Acidity |
| -NO₂ | Strong EWG | 3.44 | Stronger Acid |
| -CN | EWG | 3.55[5] | Stronger Acid |
| -Cl | EWG (Inductive) | 3.98 | Stronger Acid |
| -H (Benzoic Acid) | Reference | 4.20 [2][5] | - |
| -CH₃ | Weak EDG | 4.38[8] | Weaker Acid |
| -OCH₃ | EDG (Resonance) | 4.47[6][9] | Weaker Acid |
| -OH | EDG (Resonance) | 4.58 | Weaker Acid |
Note on the Ortho-Effect: Almost any substituent in the ortho-position, regardless of its electronic nature, tends to increase the acidity of benzoic acid more than the same substituent in the meta or para position.[5][8] This "ortho-effect" is believed to be a combination of steric and electronic factors, where steric hindrance can force the carboxyl group out of the plane of the benzene ring, disrupting resonance and altering its acidity.[8]
The Hammett Equation: A Linear Free-Energy Relationship
In 1937, Louis Plack Hammett developed an equation to quantify the relationship between substituents and reaction rates or equilibria for derivatives of benzoic acid.[10] The Hammett equation is a cornerstone of physical organic chemistry and provides a powerful tool for predicting reactivity.
log(K/K₀) = σρ or log(k/k₀) = σρ
Where:
-
k or K is the rate or equilibrium constant for the substituted reactant.
-
k₀ or K₀ is the constant for the unsubstituted (hydrogen) reactant.
-
σ (Sigma): The Substituent Constant. This value is characteristic of a specific substituent in a specific position (meta or para) and represents its intrinsic electronic effect (inductive and resonance). A positive σ value indicates an EWG, while a negative value indicates an EDG.[11]
-
ρ (Rho): The Reaction Constant. This value is characteristic of a specific reaction and its sensitivity to the electronic effects of substituents. A positive ρ value signifies that the reaction is accelerated by EWGs (buildup of negative charge in the transition state), while a negative ρ indicates acceleration by EDGs (buildup of positive charge).[10][12]
| Substituent | σ (meta) | σ (para) |
| -NH₂ | -0.16 | -0.66 |
| -OCH₃ | +0.12 | -0.27 |
| -CH₃ | -0.07 | -0.17 |
| -H | 0.00 | 0.00 |
| -Cl | +0.37 | +0.23 |
| -CN | +0.56 | +0.66 |
| -NO₂ | +0.71 | +0.78 |
The Hammett plot, a graph of log(k/k₀) versus σ, yields a straight line for a series of reactions, confirming a consistent mechanism and allowing for the determination of the reaction constant, ρ.[13]
Comparative Reactivity in Key Chemical Transformations
The electronic effects of substituents directly influence the rates of various reactions involving the carboxylic acid group or the aromatic ring.
Nucleophilic Acyl Substitution: The Case of Esterification
Nucleophilic acyl substitution is a core reaction of carboxylic acid derivatives.[14][15] In this reaction, a nucleophile attacks the electrophilic carbonyl carbon. The reactivity of the substituted benzoic acid is determined by the electrophilicity of this carbon.
-
EWGs increase the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus accelerating the rate of nucleophilic attack.[16]
-
EDGs decrease the electrophilicity of the carbonyl carbon, slowing the reaction rate.
Therefore, the rate of acid-catalyzed esterification generally follows the trend: p-nitrobenzoic acid > p-chlorobenzoic acid > benzoic acid > p-methylbenzoic acid > p-methoxybenzoic acid
Caption: Relationship between substituent type, pKa, and reactivity in nucleophilic acyl substitution.
Electrophilic Aromatic Substitution
The carboxylic acid group itself is an electron-withdrawing group and acts as a deactivating, meta-directing group for electrophilic aromatic substitution (EAS) reactions like nitration or bromination.[1][4] This means that further substitution on benzoic acid is slower than on benzene and occurs primarily at the meta-position.
The presence of another substituent on the ring will further modulate this reactivity.
-
An EWG already on the ring (e.g., in nitrobenzoic acid) will further deactivate the ring, making subsequent EAS reactions extremely slow.
-
An EDG on the ring will activate it relative to benzoic acid, directing the incoming electrophile to the ortho and para positions relative to the EDG. The final position of substitution will be a result of the combined directing effects of both the carboxyl group and the other substituent.
Experimental Protocols
To empirically validate the theoretical principles discussed, the following standardized protocols can be employed.
Protocol: Determination of pKa via Potentiometric Titration
This protocol determines the pKa of a substituted benzoic acid by titrating it with a strong base and monitoring the pH. The pKa corresponds to the pH at the half-equivalence point.[12]
Caption: Experimental workflow for determining pKa via potentiometric titration.
Methodology:
-
Preparation: Accurately weigh approximately 0.2-0.3 g of the substituted benzoic acid and dissolve it in 50 mL of a suitable solvent (e.g., a 50:50 ethanol/water mixture to ensure solubility).
-
Standardization: Prepare a ~0.1 M solution of NaOH and standardize it against a primary standard like potassium hydrogen phthalate (KHP).
-
Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Titration: Place the dissolved acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode. Titrate the solution by adding small, known-volume aliquots (e.g., 0.5 mL) of the standardized NaOH solution.
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize. Continue well past the equivalence point (the point of rapid pH change).
-
Analysis:
-
Plot the collected data as pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point volume (V_eq), which is the midpoint of the steepest part of the curve. A first or second derivative plot can be used for higher accuracy.
-
Calculate the half-equivalence point volume (V_eq / 2).
-
The pKa of the acid is equal to the pH of the solution at this half-equivalence volume.[12]
-
Protocol: Kinetic Study of Esterification
This protocol compares the relative rates of esterification for different substituted benzoic acids by monitoring the consumption of the carboxylic acid over time.[17][18]
Methodology:
-
Reaction Setup: For each substituted benzoic acid to be tested, set up a parallel reaction. In a round-bottom flask equipped with a reflux condenser, combine:
-
Substituted Benzoic Acid (e.g., 0.05 mol)
-
A large excess of alcohol (e.g., 50 mL of methanol) to ensure pseudo-first-order kinetics with respect to the acid.
-
A catalytic amount of a strong acid (e.g., 0.5 mL of concentrated H₂SO₄).
-
-
Initiation: Place all flasks simultaneously into a preheated oil bath set to a constant temperature (e.g., 60°C) and start a timer.
-
Sampling: At regular time intervals (e.g., t = 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 1.0 mL) from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a flask containing cold deionized water and a few drops of phenolphthalein indicator.
-
Titration: Titrate the unreacted carboxylic acid in the quenched sample with a standardized ~0.1 M NaOH solution until a persistent pink endpoint is reached.[17]
-
Analysis:
-
For each time point, calculate the concentration of the remaining benzoic acid.
-
Plot the natural logarithm of the acid concentration (ln[Acid]) versus time for each substituted benzoic acid.
-
For a pseudo-first-order reaction, this plot will yield a straight line with a slope equal to -k', where k' is the pseudo-first-order rate constant.
-
Compare the values of k' for the different substituted benzoic acids to determine their relative reactivity.
-
Conclusion
The reactivity of substituted benzoic acids is a predictable and quantifiable function of the electronic properties of the ring substituent. Electron-withdrawing groups enhance acidity (lower pKa) and accelerate rates of nucleophilic acyl substitution by stabilizing the conjugate base and increasing the electrophilicity of the carbonyl carbon. Conversely, electron-donating groups decrease acidity (higher pKa) and retard these reactions. The Hammett equation provides a robust framework for correlating these structural features with chemical reactivity, making it an invaluable tool in mechanistic studies, drug design, and the synthesis of functional materials.
References
- Vertex AI Search Result[1]: Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid.
- Vertex AI Search Result[2]: 20.4 Substituent Effects on Acidity - Chemistry LibreTexts.
- Vertex AI Search Result[6]: Why do electron donating groups decrease the acidity of arom
- Vertex AI Search Result[10]: Hammett equ
- Vertex AI Search Result[12]: Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid.
- Vertex AI Search Result[11]: Hammett equ
- Vertex AI Search Result[13]: 26.
- Vertex AI Search Result[19]: How does the position of an electron donating group affect acidity in benzoic acid? - Chemistry Stack Exchange.
- Vertex AI Search Result[5]: 20.4: Substituent Effects on Acidity - Chemistry LibreTexts.
- Vertex AI Search Result[8]: Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? - Quora.
- Vertex AI Search Result[7]: 11.5: Substituent Effects on Acidity - Chemistry LibreTexts.
- Vertex AI Search Result[20]: Background of the Hammett Equation As Observed for Isolated Molecules: Meta- and Para-Substituted Benzoic Acids | The Journal of Organic Chemistry - ACS Public
- Vertex AI Search Result[21]: Substituent effects on the electronic structure and pKa of benzoic acid - Semantic Scholar.
- Vertex AI Search Result[16]: The electronic effects of benzoic acid substituents on glycine conjug
- Vertex AI Search Result[22]: Kinetics of the Esterification of Substituted Benzoic Acids - Journal of the American Chemical Society.
- Vertex AI Search Result[23]: Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC - NIH.
- Vertex AI Search Result[3]: Effects of Groups on Acidity of Benzoic Acid III - YouTube.
- Vertex AI Search Result[24]: Effects of Groups on Acidity of Benzoic acid I - YouTube.
- Vertex AI Search Result[9]: Acidity of carboxylic acids and electron don
- Vertex AI Search Result[25]: Kinetics of the Esterification of Substituted Benzoic Acids - ACS Public
- Vertex AI Search Result[17]: Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid C
- Vertex AI Search Result[26]: 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids - Chemistry LibreTexts.
- Vertex AI Search Result[4]: 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts.
- Vertex AI Search Result[18]: KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFIC
- Vertex AI Search Result[27]: Substituent effects on the electronic structure and pKa of benzoic acid - ResearchG
- Vertex AI Search Result[14]: 21.2: Nucleophilic Acyl Substitution Reactions - Chemistry LibreTexts.
- Vertex AI Search Result[28]: Nucleophilic Acyl Substitution Practice Questions & Answers – Page 3 | Organic Chemistry.
- Vertex AI Search Result[29]: Kinetics of Esterification of Benzoic Acid and Isoamyl Alcohol Catalyzed by P-toluenesulfonic Acid - ResearchG
- Vertex AI Search Result[30]: 113. Carboxylic Acid Derivatives: Nomenclature, Nucleophilic Acyl Addition vs. Acyl Substitution - YouTube.
- Vertex AI Search Result[15]: Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) - Master Organic Chemistry.
Sources
- 1. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. reddit.com [reddit.com]
- 10. Hammett equation - Wikipedia [en.wikipedia.org]
- 11. oxfordreference.com [oxfordreference.com]
- 12. web.viu.ca [web.viu.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. The electronic effects of benzoic acid substituents on glycine conjugation [pubmed.ncbi.nlm.nih.gov]
- 17. ijstr.org [ijstr.org]
- 18. KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Amino-5-bromo-3-methylbenzoic Acid
In the precise world of pharmaceutical research and drug development, the purity of a synthesized chemical compound is not merely a quality benchmark; it is the cornerstone of efficacy and safety. For a molecule like 2-Amino-5-bromo-3-methylbenzoic acid, a key intermediate in the synthesis of various therapeutic agents, a rigorous and multi-faceted approach to purity assessment is indispensable.[1][2][3] This guide offers an in-depth, comparative analysis of the essential analytical techniques, grounded in scientific principles and practical expertise, to provide researchers, scientists, and drug development professionals with a robust framework for validating the purity of this critical compound.
The Imperative of Purity in Pharmaceutical Synthesis
This compound is a foundational building block in the creation of numerous biologically active molecules.[4][5] The presence of impurities, even at trace levels, can have profound and detrimental effects on the final drug product. Impurities can lead to unintended side reactions, reduce the yield of the desired product, and introduce potentially toxic byproducts into the active pharmaceutical ingredient (API).[1] This necessitates complex and often costly purification steps, and in some cases, may lead to the rejection of entire batches.[1] Therefore, meticulous purity assessment is a critical step in the synthetic workflow.
A Comparative Analysis of Essential Analytical Techniques
A comprehensive purity profile of this compound cannot be achieved with a single analytical method. Instead, a suite of orthogonal techniques is required, each providing a unique and complementary piece of the purity puzzle. This guide will delve into the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).
High-Performance Liquid Chromatography (HPLC): The Vanguard of Purity Quantification
HPLC is a cornerstone technique in pharmaceutical analysis, prized for its high resolution and quantitative accuracy in separating and quantifying components of a mixture.[3]
For this compound, a reversed-phase HPLC (RP-HPLC) method is the most effective approach. The use of a non-polar stationary phase (like C18) with a polar mobile phase allows for the efficient separation of the target compound from potential impurities. The addition of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase is crucial. This protonates the amino and carboxylic acid functional groups, ensuring sharp, symmetrical peaks and improving chromatographic resolution. A gradient elution, where the concentration of the organic solvent in the mobile phase is gradually increased, is often employed to ensure the elution and separation of compounds with a wide range of polarities.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable diluent, typically a mixture of the mobile phase components (e.g., acetonitrile/water).
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detection: UV detection at a wavelength where the compound and expected impurities have significant absorbance (e.g., 265 nm).[6]
-
-
Data Analysis: Purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Caption: A streamlined workflow for the purity assessment of this compound using HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
While HPLC excels at quantification, NMR spectroscopy is unparalleled in its ability to provide detailed structural information. Both ¹H and ¹³C NMR are indispensable for confirming the identity of the synthesized compound and identifying any structurally related impurities.
¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons in the molecule. For this compound, distinct signals are expected for the aromatic protons, the methyl protons, and the protons of the amine and carboxylic acid groups. The integration of these signals should be consistent with the number of protons in the molecule. ¹³C NMR provides a fingerprint of the carbon skeleton. The presence of unexpected signals in either spectrum can indicate impurities.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is important to avoid interfering signals.
-
Data Acquisition: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire both ¹H and ¹³C NMR spectra.
-
Data Analysis: Compare the acquired spectra with reference data or predicted chemical shifts to confirm the structure and identify any impurity peaks.
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is a highly sensitive technique that provides a precise measurement of the molecular weight of a compound, offering definitive confirmation of its identity.
Techniques like Electrospray Ionization (ESI) are well-suited for analyzing this compound due to its ionizable functional groups. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition of the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for characterization.[7]
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in an appropriate solvent such as methanol or an acetonitrile/water mixture.
-
Infusion: Introduce the sample into the mass spectrometer, either by direct infusion or coupled with an HPLC system (LC-MS).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.
-
Data Analysis: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of this compound (C₈H₈BrNO₂), which is 230.06 g/mol .[8][9]
Elemental Analysis: A Fundamental Confirmation of Composition
Elemental analysis is a fundamental technique that determines the percentage of carbon, hydrogen, nitrogen, and other elements in a sample.[10][11] It serves as a crucial orthogonal method for purity verification.
The experimentally determined weight percentages of carbon, hydrogen, and nitrogen should align closely with the theoretical values calculated from the molecular formula of this compound. A significant deviation, typically greater than ±0.4%, may indicate the presence of impurities or residual solvents.[12][13]
-
Sample Preparation: An accurately weighed sample of the dried compound (typically 1-3 mg) is required.
-
Combustion: The sample undergoes high-temperature combustion in an oxygen-rich environment, converting the elements into gaseous oxides (CO₂, H₂O, and N₂).[10]
-
Detection: The resulting gases are separated and quantified using methods like gas chromatography with thermal conductivity detection.[10]
-
Data Analysis: The measured percentages of C, H, and N are compared against the theoretical values.
Comparative Summary of Analytical Techniques
| Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC | Differential partitioning between stationary and mobile phases | Quantitative purity, impurity profile | High resolution, sensitive, quantitative | Requires a chromophore for UV detection |
| NMR | Nuclear spin transitions in a magnetic field | Detailed molecular structure | Non-destructive, structurally informative | Lower sensitivity compared to MS |
| MS | Mass-to-charge ratio of ionized molecules | Molecular weight, elemental formula (with HRMS) | High sensitivity, high mass accuracy | May not be quantitative without standards |
| Elemental Analysis | Combustion and quantification of elemental gases | Elemental composition (%C, H, N) | Fundamental purity check, quantitative | Provides no structural information |
Interrelation of Purity Assessment Methodologies
Caption: A logical workflow illustrating the complementary nature of analytical techniques for comprehensive purity validation.
Conclusion: A Holistic Strategy for Purity Assurance
The rigorous assessment of purity for a vital pharmaceutical intermediate like this compound is a non-negotiable component of quality control in drug discovery and development. A singular analytical method is insufficient to provide a complete and reliable purity profile. By strategically employing a combination of orthogonal techniques—HPLC for accurate quantification, NMR for structural elucidation, MS for molecular weight confirmation, and Elemental Analysis for compositional verification—researchers can establish a high-confidence assessment of their synthesized compound. This integrated approach ensures the integrity of the material, fostering reproducibility in research and safety in therapeutic applications.
References
- AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]
- Wikipedia. (2023). Elemental analysis. [Link]
- Xinghui Pharma. (n.d.).
- Pharmaffiliates. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide. [Link]
- ACS Central Science. (2022, June 23).
- PubMed Central. (n.d.).
- Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]
- NETZSCH Analyzing & Testing. (2020, July 22).
- PubChem. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid. [Link]
- ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
- NIST. (n.d.). 2-Amino-5-methylbenzoic acid. [Link]
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Research Potential with High-Purity this compound CAS 206548-13-2. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Precision Organic Compounds for Laboratory Synthesis: Focus on this compound. [Link]
- The Royal Society of Chemistry. (n.d.).
- PubChem. (n.d.). This compound. [Link]
- Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Amino-3-bromo-5-methylbenzoic acid | C8H8BrNO2 | CID 2774400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C8H8BrNO2 | CID 11850383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. azom.com [azom.com]
- 11. Elemental analysis - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Definitive Spectroscopic Guide to 2-Amino-5-bromo-3-methylbenzoic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of molecular entities is paramount. This guide offers an in-depth spectroscopic analysis of 2-Amino-5-bromo-3-methylbenzoic acid, a substituted anthranilic acid derivative with significant potential in synthetic chemistry. By presenting a comparative analysis with structurally related analogs—2-amino-3-methylbenzoic acid, 2-amino-5-bromobenzoic acid, and the parent compound, anthranilic acid—this document serves as a critical resource for researchers, scientists, and drug development professionals. The experimental data herein provides a unique spectroscopic fingerprint, facilitating unambiguous identification and quality assessment.
Molecular Blueprint: Structure and Key Functionalities
This compound possesses a strategically substituted benzene ring, featuring an amino group, a carboxylic acid, a bromine atom, and a methyl group. This arrangement of electron-donating and -withdrawing groups, along with the steric influence of the methyl group, gives rise to a distinct spectroscopic signature. Understanding this signature is crucial for monitoring chemical reactions, confirming structural integrity, and predicting molecular interactions.
Caption: Plausible mass spectrometry fragmentation pathways.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 229/231 | 211/213, 184/186, 150 |
| 2-Amino-3-methylbenzoic acid | 151 | 134, 106 |
| 2-Amino-5-bromobenzoic acid | 215/217 | 198/200, 170/172, 136 |
| Anthranilic acid | 137 | 119, 92 |
The presence of the bromine isotopes provides a clear diagnostic tool for identifying brominated compounds in a mass spectrum.
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, the following general experimental protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrument: Use a Fourier-transform infrared spectrometer.
-
Acquisition: Collect the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction and present the spectrum in terms of transmittance or absorbance.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS.
-
Instrument: Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) for accurate mass measurements.
-
Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Analyze the isotopic patterns for halogenated compounds.
Caption: General workflow for spectroscopic analysis.
Conclusion
The spectroscopic data presented in this guide provides a comprehensive and comparative analysis of this compound and its structural analogs. The unique combination of ¹H NMR chemical shifts, the characteristic isotopic pattern in the mass spectrum, and the predicted FT-IR absorption bands serve as a robust analytical toolkit for the unambiguous identification and characterization of this important synthetic building block. While experimental ¹³C NMR and a detailed FT-IR spectrum for the title compound were not available in the public domain at the time of this writing, the provided data and comparative analysis offer a solid foundation for researchers in their synthetic and analytical endeavors.
References
- SpectraBase. (n.d.). 2-Amino-3-methylbenzoic acid.
- PubChem. (n.d.). 2-Amino-3-methylbenzoic acid.
- PubChem. (n.d.). 2-Amino-5-bromobenzoic acid.
- NIST. (n.d.). Anthranilic acid. In NIST Chemistry WebBook.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
Establishing Analytical Standards for 2-Amino-5-bromo-3-methylbenzoic Acid: A Comparative Guide
Introduction: The Critical Role of Analytical Standards in Pharmaceutical Research
In the landscape of drug discovery and development, the purity and characterization of starting materials and intermediates are paramount. 2-Amino-5-bromo-3-methylbenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Establishing robust analytical standards for this molecule is not merely a quality control measure; it is a fundamental requirement for ensuring the reproducibility of synthetic processes and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization and purity assessment of this compound, offering researchers, scientists, and drug development professionals a framework for selecting the most appropriate techniques for their specific needs.
The principles of analytical method validation, as outlined by the International Council for Harmonisation (ICH) guidelines, form the bedrock of this guide.[1] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose, ensuring that the method consistently produces reliable and accurate results.[1] This guide will delve into the practical application of these principles for this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the first step in developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | [2][3] |
| Molar Mass | 230.06 g/mol | [2][3] |
| Appearance | White to light brown powder or colorless solid | [4] |
| Melting Point | 236-238 °C | [4] |
| Solubility | Soluble in polar solvents like ethanol. | [5] |
| pKa | 4.62 ± 0.10 (Predicted) |
Chromatographic Approaches for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical intermediates due to its high resolution, sensitivity, and versatility. For a compound like this compound, a stability-indicating HPLC method is essential. Such a method can accurately quantify the main component while also separating it from any potential process-related impurities and degradation products.
Developing a Stability-Indicating HPLC Method
The development of a stability-indicating method necessitates forced degradation studies.[6] These studies involve subjecting the compound to various stress conditions, such as acid, base, oxidation, heat, and light, to generate potential degradation products.[6][7] The analytical method must then be able to resolve the parent compound from all significant degradants.
Experimental Protocol: A Typical Stability-Indicating Reversed-Phase HPLC Method
This protocol is a representative example for the analysis of this compound. Method optimization and validation are crucial for any specific application.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for separating aromatic carboxylic acids.[4] Phenyl-Hexyl or PFP columns can also offer alternative selectivity for halogenated aromatic compounds.[8]
-
Mobile Phase: A gradient elution is often necessary to separate the main peak from various impurities with different polarities. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).[4][9][10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV spectrum of this compound should be determined to select an optimal wavelength for detection, likely around 254 nm or 290 nm.[6] A PDA detector is highly recommended for monitoring peak purity.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a mixture of mobile phase components) to a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution.
3. Method Validation (Illustrative Data):
The following table presents typical validation parameters and acceptance criteria based on ICH guidelines.[1]
| Validation Parameter | Typical Acceptance Criteria | Illustrative Results |
| Specificity | The method should be able to resolve the analyte peak from impurities and degradation products. Peak purity should be confirmed by PDA analysis. | Peak purity index > 0.999 for the main peak in stressed samples. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. | r² = 0.9995 over the range of 0.25-0.75 mg/mL. |
| Accuracy | 98.0% to 102.0% recovery for the assay of the main component. | Average recovery of 99.5% for spiked samples at three concentration levels. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. | RSD = 0.8% for the peak area of six replicate injections. |
| Intermediate Precision | RSD ≤ 2.0% for analyses performed on different days by different analysts. | RSD = 1.2% between two analysts on two different days. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | 0.15 µg/mL |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | No significant change in results with ±0.2 pH unit change or ±5% change in flow rate. |
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS can be a powerful tool for identification and quantification.[11][12] this compound may require derivatization to increase its volatility for GC analysis. The mass spectrometric detection provides high specificity and structural information.[3]
Experimental Protocol: A General GC-MS Approach (with Derivatization)
1. Derivatization:
-
Esterification of the carboxylic acid group (e.g., with methanol and an acid catalyst) or silylation of both the amino and carboxylic acid groups are common derivatization techniques.
2. GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C) to ensure the elution of the derivatized analyte and any impurities.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the expected mass of the derivatized compound and its fragments.
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Analytical Method
Quantitative NMR (qNMR) has emerged as a primary ratio method for the purity assessment of organic compounds, including pharmaceutical reference standards.[13][14][15] Unlike chromatographic techniques that require a reference standard of the same compound, qNMR allows for the determination of purity by comparing the integral of a specific resonance of the analyte to that of a certified internal standard.[16][17] This makes it an invaluable tool for establishing a primary analytical standard.
The Causality Behind qNMR's Accuracy
The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13] By using a certified internal standard with a known purity, the purity of the analyte can be calculated with high accuracy and precision.[16][17]
Experimental Protocol: Purity Determination by ¹H-qNMR
1. Materials and Instrumentation:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a stable temperature control unit.
-
Internal Standard: A certified reference material with a known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one resonance that does not overlap with any analyte signals.
-
Deuterated Solvent: A high-purity deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in which both the analyte and the internal standard are fully soluble.
2. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer an aliquot of the solution into an NMR tube.
3. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) and a 90° pulse angle.
4. Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
"analyte" refers to this compound
-
"std" refers to the internal standard
-
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis.
| Feature | HPLC-UV/PDA | GC-MS | qNMR |
| Primary Application | Purity, impurity profiling, stability testing | Identification, analysis of volatile impurities | Absolute purity determination, primary standard certification |
| Selectivity | High, dependent on column and mobile phase | Very high, based on retention time and mass spectrum | High, based on chemical shift |
| Sensitivity | High (µg/mL to ng/mL) | Very high (ng/mL to pg/mL) | Moderate (mg/mL) |
| Quantitation | Relative (requires a standard of the same compound) | Relative (requires a standard of the same compound) | Absolute (primary method with a certified internal standard) |
| Throughput | High | Moderate | Low to moderate |
| Sample Preparation | Simple dissolution and filtration | Often requires derivatization | Simple dissolution |
| Destructive | Yes | Yes | No |
Visualizing the Workflows
Conclusion: An Integrated Approach to Analytical Standards
Establishing robust analytical standards for this compound requires a multi-faceted approach. While HPLC is an indispensable tool for routine purity testing, impurity profiling, and stability studies, qNMR offers a powerful, non-destructive, and primary method for the absolute purity determination necessary for certifying a reference standard. The choice of methodology should be guided by the specific analytical challenge at hand. For comprehensive characterization and the highest level of confidence in the quality of this compound, an integrated approach that leverages the strengths of both chromatographic and spectroscopic techniques is recommended. By adhering to rigorous validation protocols and understanding the underlying principles of each technique, researchers can ensure the integrity of their analytical data and contribute to the development of safe and effective pharmaceuticals.
References
- Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- Molecules. (2021, January 18). Quantitative NMR as a Versatile Tool for the Reference Material Preparation.
- Southwest Research Institute. (2026, January 6). SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D.
- ResearchGate. (n.d.). Purity comparison by NMR and HPLC.
- Almac. (n.d.). QNMR – a modern alternative to HPLC.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- United States Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
- ResearchGate. (2025, August 7). Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination.
- ResearchGate. (2025, August 9). Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment.
- ResearchGate. (2017, May 1). VALIDATED HPLC METHOD FOR DETERMINITION OF 5-AMINO- 2-METHYL BENZOIC ACID IN CANAGLIFLOZIN DRUG SUBSTANCES.
- Talanta. (2016, November 8). Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS.
- ThaiScience. (n.d.). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles.
- Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 2-Amino-3-bromo-5-methylbenzoic acid.
- MDPI. (2020, April 3). HPLC-Based Analysis of Impurities in Sapropterin Branded and Generic Tablets.
- PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- MDPI. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
- DSpace. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS.
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. This compound | C8H8BrNO2 | CID 11850383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-3-bromo-5-methylbenzoic acid | C8H8BrNO2 | CID 2774400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 9. helixchrom.com [helixchrom.com]
- 10. fsis.usda.gov [fsis.usda.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 15. SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D | Southwest Research Institute [swri.org]
- 16. researchgate.net [researchgate.net]
- 17. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-5-bromo-3-methylbenzoic Acid
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Amino-5-bromo-3-methylbenzoic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This guide is designed to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.
Core Principles: Hazard Identification and Risk Assessment
Before any disposal procedure can be initiated, a thorough understanding of the compound's inherent risks is paramount. This compound and its structural analogs are classified as hazardous substances. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system, and it may be harmful if swallowed[1][2][3].
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these hazards.
Table 1: GHS Hazard Profile for this compound & Analogs
| Hazard Class | Hazard Statement | GHS Code | Signal Word |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Warning |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning |
| Sensitization, Skin | May cause an allergic skin reaction | H317 | Warning |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Warning |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335 | Warning |
Source: Synthesized from multiple Safety Data Sheets (SDS)[1][2][3].
Understanding this profile is not a mere formality; it is the foundation of our disposal protocol. The irritant nature of the compound dictates the need for robust Personal Protective Equipment (PPE), and its classification as a hazardous substance legally prohibits disposal via standard laboratory drains or general waste streams[4][5].
Pre-Disposal Safety and Spill Management
Proper disposal begins with proactive safety measures. The risk of exposure is highest during the handling and transport of waste.
Required Personal Protective Equipment (PPE)
Before handling the waste compound or any contaminated materials, the following PPE is mandatory:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield[1][6]. Standard safety glasses are insufficient.
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use.
-
Protective Clothing: A standard laboratory coat is required. For larger quantities, consider a chemically resistant apron.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved N95 dust mask or a full-face respirator should be used[6]. All handling of the solid compound should occur in a well-ventilated area, preferably a chemical fume hood[7][8].
Spill Containment and Cleanup
Accidents can happen. A swift and correct response is critical to mitigating exposure and environmental release.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Contain the Spill: For solid spills, carefully sweep or shovel the material into a suitable, sealable container for disposal[1][7]. Avoid actions that generate dust. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust collection.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials (wipes, absorbent pads) are now considered hazardous waste and must be disposed of accordingly.
-
Report: Report the spill to your institution's Environmental Health & Safety (EH&S) department, following local protocols[9].
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous chemical waste from "cradle to grave"[5]. This means it must be collected, properly packaged and labeled, and transferred to a licensed hazardous waste disposal facility.
Waste Segregation: The First Critical Step
Chemical incompatibility is a significant safety risk in waste streams. This compound, being an acidic and organic compound, must be segregated from incompatible materials.
-
DO NOT MIX with bases, strong oxidizing agents, or cyanides[9][10].
-
Store waste containers in a designated "Satellite Accumulation Area" (SAA) near the point of generation[10][11].
-
Always use secondary containment (such as a lab tray or bin) to capture any potential leaks from the primary container[12].
Protocol for Disposing of Solid (Neat) Compound
-
Select a Compatible Container: The ideal primary container is the original manufacturer's bottle[12]. If this is not available, use a clearly labeled, sealable, and chemically compatible container (e.g., a wide-mouth HDPE bottle). Ensure the container is in good condition with a leak-proof, screw-on cap[10][12].
-
Package the Waste: Carefully transfer the solid this compound waste into the designated container. Do not fill the container more than 90% full to allow for expansion[10].
-
Label the Container: Attach a hazardous waste tag, available from your institution's EH&S department. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The date accumulation started.
-
The specific hazards (e.g., "Irritant," "Toxic").
-
-
Store for Pickup: Keep the container sealed at all times, except when adding waste[12]. Store it in your designated SAA, segregated from incompatible chemicals.
-
Arrange for Disposal: Contact your institution's EH&S or equivalent department to schedule a pickup for the hazardous waste[11][12].
Protocol for Disposing of Contaminated Labware
This category includes items like gloves, weigh boats, pipette tips, and contaminated bench paper.
-
Segregate Sharps: Needles, broken glass, and other "sharps" must be placed in a designated sharps container[12].
-
Package Solid Waste: Non-sharp, contaminated items should be collected in a separate, clearly marked container. A common best practice is to double-bag this waste in clear plastic bags to allow for visual inspection by waste technicians[12].
-
Label and Store: Label the bag or container as "Hazardous Waste" with the name of the chemical contaminant. Store it in the SAA.
-
Arrange for Disposal: Dispose of this waste through your institutional hazardous waste program.
Protocol for Disposing of Empty Containers
An "empty" container that once held this compound is still considered hazardous waste until properly decontaminated.
-
Decontaminate via Triple Rinsing: To render a container non-hazardous, it must be triple-rinsed[8][11].
-
Rinse 1: Add a suitable solvent (e.g., methanol or acetone) that can dissolve the compound, filling the container about 10% full. Cap and shake vigorously.
-
Rinse 2 & 3: Drain the first rinse into a hazardous waste container for liquid organic waste. Repeat the rinsing process two more times.
-
-
Collect Rinsate: All three rinses (the "rinsate") must be collected and disposed of as hazardous liquid waste.
-
Final Disposal of Container: Once triple-rinsed and air-dried in a fume hood, the container is considered non-hazardous. Deface or remove the original label completely, and it may then be disposed of in the regular laboratory trash or recycling receptacles[11].
Visualizing the Disposal Decision Workflow
The following diagram illustrates the logical pathway for making disposal decisions related to this compound and its associated waste.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. 2-Amino-3-bromo-5-methylbenzoic acid | C8H8BrNO2 | CID 2774400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2-amino-5-bromo-3-methylbenzoate | C9H10BrNO2 | CID 2763413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. pfw.edu [pfw.edu]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. nipissingu.ca [nipissingu.ca]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-5-bromo-3-methylbenzoic Acid
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 2-Amino-5-bromo-3-methylbenzoic acid (CAS No. 206548-13-2) demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), ensuring both your personal safety and the integrity of your research.
Hazard Assessment: Understanding the "Why" Behind the "What"
This compound is a solid, powdered compound. The primary risks associated with this chemical stem from its potential to cause irritation and sensitization upon contact or inhalation. A comprehensive review of its Safety Data Sheet (SDS) reveals the following GHS hazard classifications:
-
Skin Irritation/Sensitization: The compound may cause skin irritation and can lead to an allergic skin reaction upon repeated contact.[1][2]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2][3][4]
-
Respiratory Irritation: As a fine powder, there is a significant risk of inhaling airborne particles, which may cause respiratory tract irritation.[1][2][4]
-
Harmful if Swallowed: The substance is classified as harmful if ingested.[1]
The causality is clear: the physical form (powder) and chemical properties of this substance necessitate a multi-layered PPE strategy focused on preventing inhalation, skin contact, and eye exposure.
Core PPE Recommendations: Your First Line of Defense
Adherence to the following PPE standards is mandatory when handling this compound in any quantity.
Eye and Face Protection
Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[5] Given the risk of irritation from airborne dust, standard safety glasses are insufficient. In situations with a higher risk of splashing or dust generation, such as during bulk transfers, a face shield should be worn over safety goggles for maximum protection.[6][7]
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are required. Disposable nitrile gloves are a suitable choice for incidental contact.[6][7] Always inspect gloves for tears or punctures before use and remove them promptly if contamination occurs.[8] For prolonged handling or immersion, consult a glove manufacturer's compatibility chart.
-
Lab Coat: A standard, fully-buttoned lab coat should be worn to protect skin and personal clothing.[6][9] For handling larger quantities, a chemical-resistant or flame-resistant lab coat may be appropriate.[10]
-
Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory in the laboratory.[6][8]
Respiratory Protection
All handling of the solid compound that may generate dust must occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[6][11] If engineering controls like a fume hood are not feasible or are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[5][6][7] The type of respirator will depend on the potential for exposure.
Task-Specific PPE Protocols
The level of required PPE can vary based on the specific procedure being performed. The following table outlines recommended protection levels for common laboratory tasks.
| Task | Minimum Required PPE | Engineering Controls | Rationale |
| Pre-Use Inspection | Safety Goggles, Lab Coat, Nitrile Gloves | N/A | Visual inspection of a sealed container presents a low risk, but standard lab PPE is always required.[12] |
| Weighing Solid Powder | Safety Goggles, Face Shield, Lab Coat, Nitrile Gloves | Chemical Fume Hood or Vented Balance Enclosure | This task has the highest risk of generating airborne dust, necessitating enhanced face and respiratory protection.[11][13] |
| Preparing Solutions | Safety Goggles, Lab Coat, Nitrile Gloves | Chemical Fume Hood | The risk of dust is lower once the solid is wetted, but splashes are still a concern.[13] |
| Running Reaction | Safety Goggles, Lab Coat, Nitrile Gloves | Chemical Fume Hood | Protects against potential splashes and vapors from the reaction mixture. |
| Waste Disposal | Safety Goggles, Lab Coat, Nitrile Gloves | Well-ventilated Area | Prevents exposure while handling contaminated materials and waste containers.[6] |
Operational Plans and Methodologies
Workflow for Weighing Hazardous Powders
This protocol is designed to minimize aerosolization and exposure when weighing this compound.
-
Preparation: Designate a specific work area within a chemical fume hood.[11] Cover the work surface with absorbent bench paper.[13] Assemble all necessary items (spatula, weigh boat, container) before retrieving the chemical.
-
Don PPE: Put on all required PPE as detailed in the table above (goggles, face shield, lab coat, gloves).
-
Handling: Keep the stock container as closed as possible.[13] Carefully transfer the desired amount of powder to the weigh boat using a clean spatula, avoiding any sudden movements that could create dust.
-
Clean-Up: Immediately after weighing, securely close the stock container. Clean the spatula and any contaminated surfaces within the hood.
-
Transport: If the weighed powder needs to be moved, place it in a sealed, secondary container for transport.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when planning to work with this compound.
Sources
- 1. 2-Amino-3-bromo-5-methylbenzoic acid | C8H8BrNO2 | CID 2774400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. youtube.com [youtube.com]
- 10. gz-supplies.com [gz-supplies.com]
- 11. safety.duke.edu [safety.duke.edu]
- 12. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 13. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
